molecular formula C15H29NO4 B558785 Boc-10-Aminodecanoic acid CAS No. 173606-50-3

Boc-10-Aminodecanoic acid

货号: B558785
CAS 编号: 173606-50-3
分子量: 287.39 g/mol
InChI 键: DUNPXMOBBKBKHK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Boc-10-Aminodecanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C15H29NO4 and its molecular weight is 287.39 g/mol. The purity is usually 95%.
The exact mass of the compound 10-((tert-Butoxycarbonyl)amino)decanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

10-[(2-methylpropan-2-yl)oxycarbonylamino]decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H29NO4/c1-15(2,3)20-14(19)16-12-10-8-6-4-5-7-9-11-13(17)18/h4-12H2,1-3H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUNPXMOBBKBKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00401912
Record name Boc-10-Adc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173606-50-3
Record name Boc-10-Adc-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00401912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-{[(tert-butoxy)carbonyl]amino}decanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a bifunctional molecule widely utilized in the fields of peptide synthesis, drug delivery, and materials science.[1] Its structure, featuring a long aliphatic chain, a carboxylic acid terminus, and a tert-butoxycarbonyl (Boc) protected amine, makes it a valuable building block and linker molecule.[1][2] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on data presentation and experimental methodologies.

Core Chemical and Physical Properties

This compound is typically a white solid at room temperature.[1][3] Its stability and ease of handling contribute to its frequent use in various chemical syntheses.[1] Key quantitative data are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₉NO₄[1][2][3]
Molecular Weight 287.40 g/mol [2]
CAS Number 173606-50-3[1][2][3]
Appearance White solid[1][3]
Purity ≥98% (or as per supplier specification)[1][4]
Boiling Point 429.2 °C at 760 mmHg[5]
Density 1.015 g/cm³[6]
Storage Conditions 0-8 °C for short term, -20 °C for long term[1][2]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra are often proprietary to suppliers, typical chemical shifts and absorption bands are well-established.

SpectroscopyKey Features
¹H NMR Signals corresponding to the tert-butyl group protons, the methylene (B1212753) protons of the decanoic acid chain, and the proton of the carboxylic acid.
¹³C NMR Resonances for the carbons of the tert-butyl group, the carbonyl of the Boc group, the methylene carbons of the aliphatic chain, and the carboxyl carbon.
FT-IR Characteristic absorption bands for the N-H stretch of the carbamate (B1207046), the C=O stretch of the carbamate and carboxylic acid, C-H stretches of the alkyl chain, and the O-H stretch of the carboxylic acid.

Note: Specific peak lists and chemical shifts can be found by referencing spectral databases or through direct analysis.[7]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is typically achieved through the protection of the amino group of 10-aminodecanoic acid using di-tert-butyl dicarbonate (B1257347) (Boc₂O) under basic conditions. The following is a representative experimental protocol.

Materials:

  • 10-aminodecanoic acid

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Sodium hydroxide (B78521) (NaOH) or Triethylamine (TEA)

  • Tetrahydrofuran (THF) or a mixture of water and a suitable organic solvent (e.g., dioxane, acetone)[8][9][10]

  • Hydrochloric acid (HCl) for acidification

  • Ethyl acetate (B1210297) for extraction

  • Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄) for drying

  • Silica (B1680970) gel for column chromatography (if necessary for purification)

Procedure:

  • Dissolution: Dissolve 10-aminodecanoic acid in an appropriate solvent system, such as a mixture of THF and water or dioxane and water.

  • Basification: Add a base, such as sodium hydroxide or triethylamine, to the solution to deprotonate the amino group, making it nucleophilic.[9]

  • Boc Protection: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at room temperature or 0 °C.[9][11]

  • Reaction Monitoring: Stir the reaction mixture at room temperature for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous residue to a pH of approximately 2-3 with a dilute solution of hydrochloric acid.

    • Extract the product with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. If necessary, purify the product by silica gel column chromatography to yield pure this compound.

Applications in Research and Development

This compound serves as a versatile linker molecule in various bioconjugation and drug development applications. Its defined length and chemical handles at both ends allow for the controlled assembly of complex molecular architectures.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), this compound can be incorporated as a spacer to introduce a long aliphatic chain, which can modify the physicochemical properties of the resulting peptide, such as its lipophilicity and membrane-binding affinity.

Peptide_Synthesis_Workflow Resin Solid Support (Resin) Linker Linker Attachment Resin->Linker AA1 First Amino Acid (Boc-Protected) Linker->AA1 Deprotection1 Boc Deprotection (TFA) AA1->Deprotection1 Coupling1 Coupling of This compound Deprotection1->Coupling1 Deprotection2 Boc Deprotection (TFA) Coupling1->Deprotection2 Boc10AA Boc-10-aminodecanoic acid Boc10AA->Coupling1 Coupling2 Coupling Deprotection2->Coupling2 AA2 Next Amino Acid (Boc-Protected) AA2->Coupling2 Repeat Repeat Deprotection and Coupling Cycles Coupling2->Repeat Cleavage Cleavage from Resin (e.g., HF) Repeat->Cleavage Peptide Purified Peptide with Decanoic Acid Linker Cleavage->Peptide

Workflow for incorporating this compound into a peptide chain.
PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins. This compound is frequently used as a component of the linker that connects the protein-of-interest (POI) ligand and the E3 ligase ligand.[2] The length and flexibility of the decanoic acid chain are critical for optimal ternary complex formation and subsequent protein degradation.

PROTAC_Synthesis_Logic cluster_Components PROTAC Components cluster_Linker_Synthesis Linker Synthesis cluster_Final_PROTAC Final PROTAC Molecule POI_Ligand Warhead Ligand (binds to target protein) Amide_Formation1 Amide Bond Formation POI_Ligand->Amide_Formation1 E3_Ligand E3 Ligase Ligand Amide_Formation2 Amide Bond Formation E3_Ligand->Amide_Formation2 Linker_Moiety Linker Moiety Boc10AA This compound Activation Carboxyl Group Activation (e.g., HATU, EDC) Boc10AA->Activation Activation->Amide_Formation1 Deprotection Boc Deprotection (Acidic Conditions) Amide_Formation1->Deprotection Deprotection->Amide_Formation2 PROTAC PROTAC Amide_Formation2->PROTAC

Logical flow of using this compound in PROTAC synthesis.

Conclusion

This compound is a fundamental tool in modern chemical biology and drug discovery. Its well-defined structure and reactivity provide chemists with a reliable component for constructing complex molecules with tailored properties. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this versatile compound.

References

Boc-10-aminodecanoic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Boc-10-Aminodecanoic Acid

For researchers, scientists, and professionals in drug development, a comprehensive understanding of key chemical reagents is paramount. This guide provides a detailed overview of this compound, a versatile building block in organic synthesis, particularly in peptide chemistry and the development of PROTACs (Proteolysis Targeting Chimeras).

Quantitative Data Summary

The fundamental physicochemical properties of this compound are summarized below.

PropertyValueReferences
Molecular Formula C₁₅H₂₉NO₄[1][2][3][4][5]
Molecular Weight 287.40 g/mol [1][2][3][4]
Exact Mass 287.2097[2]
Elemental Analysis C: 62.69%, H: 10.17%, N: 4.87%, O: 22.27%[2]
CAS Number 173606-50-3[1][2][3]

Core Concepts and Applications

This compound is an aliphatic amino acid derivative.[4] Its structure features a ten-carbon alkane chain, which provides a flexible and hydrophobic spacer. At one terminus of this chain is a carboxylic acid group, and at the other is an amino group protected by a tert-butoxycarbonyl (Boc) group.[3] This Boc protecting group is crucial in synthetic chemistry as it prevents the amino group from undergoing unwanted reactions and can be readily removed under mild acidic conditions.[1][3]

The unique bifunctional nature of this molecule makes it a valuable linker in various applications:

  • Peptide Synthesis: It serves as a building block for the synthesis of peptides, where the long alkyl chain can be used to introduce a spacer element into the peptide backbone.[1]

  • PROTACs: this compound is utilized as a linker in the synthesis of PROTACs, which are molecules designed to target specific proteins for degradation.[2][3]

  • Drug Development: Its properties are beneficial in creating drug candidates with improved stability and bioavailability.[1]

  • Other Applications: Due to its amphiphilic nature, it also finds use in the formulation of surfactants and emulsifiers.[1]

General Experimental Protocols

While specific experimental conditions can vary, a general protocol for the utilization of this compound in amide bond formation (e.g., peptide synthesis or PROTAC linker attachment) is outlined below.

Amide Coupling Reaction:

  • Activation of Carboxylic Acid: The terminal carboxylic acid of this compound is activated to facilitate reaction with an amine. This is typically achieved by using coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in an appropriate aprotic solvent like DMF (Dimethylformamide) or DCM (Dichloromethane).

  • Amine Addition: The desired amine-containing molecule is then added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified, typically by column chromatography, to yield the desired amide.

Boc-Deprotection:

  • Acidic Treatment: The Boc-protecting group is removed by treating the molecule with a mild acid. A common method involves using trifluoroacetic acid (TFA) in a solvent like DCM.

  • Neutralization and Isolation: After the deprotection is complete, the excess acid is removed, and the resulting free amine is neutralized and isolated.

G cluster_workflow General Experimental Workflow start This compound activation Activate Carboxylic Acid (e.g., with EDC or HATU) start->activation Step 1 coupling Couple with Amine-containing Molecule activation->coupling Step 2 deprotection Remove Boc Protecting Group (e.g., with TFA) coupling->deprotection Step 3 product Final Product (e.g., Peptide or PROTAC) deprotection->product Step 4

A generalized workflow for the utilization of this compound.

Molecular Structure and Functional Groups

The chemical structure of this compound is fundamental to its reactivity and applications. The diagram below illustrates the key functional groups and their relationship within the molecule.

G cluster_structure Molecular Structure of this compound boc Boc Protecting Group (-C(CH₃)₃O(C=O)-) amine Amino Group (-NH-) boc->amine protects alkane Decanoic Acid Chain (-(CH₂)₉-) amine->alkane attached to carboxyl Carboxylic Acid (-COOH) alkane->carboxyl attached to

References

An In-depth Technical Guide to Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid, with the CAS number 173606-50-3, is a valuable synthetic building block widely utilized in peptide synthesis, drug delivery systems, and the development of Proteolysis Targeting Chimeras (PROTACs).[1] Its structure features a ten-carbon aliphatic chain, providing hydrophobicity and spacing, a terminal carboxylic acid for conjugation, and a Boc (tert-butoxycarbonyl) protected amine, which allows for controlled and site-specific reactions. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications, complete with experimental protocols and workflow diagrams.

Physicochemical Properties

This compound is a white solid at room temperature, with a purity typically greater than or equal to 98%.[1][2] Its physicochemical properties are summarized in the table below.

PropertyValueReference
CAS Number 173606-50-3[1]
Molecular Formula C₁₅H₂₉NO₄[1][2]
Molecular Weight 287.4 g/mol [1]
Appearance White solid[1][2]
Purity ≥ 98%[1]
Density 1.015 g/cm³
Storage Temperature 2-8 °C (short term), -20 °C (long term)[3]
Solubility Soluble in organic solvents such as DMSO.[3]

Safety and Handling

This compound is classified as a hazardous substance. It can cause skin and serious eye irritation, and may cause respiratory irritation.[4][5] When handling this compound, it is crucial to wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection.[4][5] Work should be conducted in a well-ventilated area, and the formation of dust should be avoided.[4]

Synthesis of this compound

The synthesis of this compound is a straightforward process involving the protection of the amino group of 10-aminodecanoic acid with a Boc anhydride.

Experimental Protocol

A representative protocol for the synthesis of this compound is as follows:

  • Dissolution: Dissolve 10-aminodecanoic acid in a mixture of water and tert-butanol.

  • Addition of Base: Add sodium hydroxide (B78521) to the solution to deprotonate the carboxylic acid and facilitate the reaction.

  • Addition of Boc Anhydride: Add di-tert-butyl dicarbonate (B1257347) (Boc anhydride) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 24 hours.

  • Workup: Acidify the reaction mixture with 1 M HCl and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over magnesium sulfate, and concentrate in vacuo to yield the final product as a white solid.

G Synthesis of this compound cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification 10-Aminodecanoic_acid 10-Aminodecanoic acid Reaction_vessel Stir at RT for 24h 10-Aminodecanoic_acid->Reaction_vessel Boc_anhydride Boc anhydride Boc_anhydride->Reaction_vessel NaOH Sodium Hydroxide NaOH->Reaction_vessel Water_tBuOH Water/tert-butanol Water_tBuOH->Reaction_vessel Acidification Acidify with 1M HCl Reaction_vessel->Acidification Extraction Extract with Ethyl Acetate Acidification->Extraction Washing Wash with Brine Extraction->Washing Drying Dry over MgSO4 Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Product This compound Concentration->Product

Synthesis of this compound.

Applications in Peptide Synthesis

This compound is a key building block in solid-phase peptide synthesis (SPPS), where it serves as a hydrophobic spacer or for the introduction of a fatty acid moiety. The Boc protecting group allows for the stepwise addition of amino acids to a growing peptide chain.

Experimental Workflow: Boc Solid-Phase Peptide Synthesis (SPPS)

The general workflow for incorporating this compound into a peptide via SPPS is as follows:

  • Resin Swelling: The solid support resin is swollen in a suitable solvent like dichloromethane (B109758) (DCM).

  • Boc Deprotection: The Boc protecting group of the resin-bound amino acid is removed using trifluoroacetic acid (TFA) in DCM.

  • Neutralization: The resin is neutralized with a base such as diisopropylethylamine (DIPEA).

  • Coupling: this compound is activated with a coupling agent (e.g., HATU) and then coupled to the deprotected amino group on the resin.

  • Washing: The resin is washed to remove excess reagents and byproducts.

  • Repeat: Steps 2-5 are repeated for each subsequent amino acid to be added to the peptide chain.

  • Cleavage: The final peptide is cleaved from the resin using a strong acid like hydrofluoric acid (HF).

G Boc Solid-Phase Peptide Synthesis (SPPS) Workflow Start Start with Resin-bound Amino Acid Swell_Resin 1. Swell Resin in DCM Start->Swell_Resin Boc_Deprotection 2. Boc Deprotection with TFA/DCM Swell_Resin->Boc_Deprotection Neutralization 3. Neutralize with DIPEA Boc_Deprotection->Neutralization Coupling 4. Couple with Activated This compound Neutralization->Coupling Washing 5. Wash Resin Coupling->Washing Repeat_Cycle Repeat for next Amino Acid Washing->Repeat_Cycle Repeat_Cycle->Boc_Deprotection Yes Final_Cleavage 6. Final Cleavage from Resin (HF) Repeat_Cycle->Final_Cleavage No End Purified Peptide Final_Cleavage->End

Boc Solid-Phase Peptide Synthesis (SPPS) Workflow.

Application as a PROTAC Linker

This compound is an ideal linker for the synthesis of PROTACs.[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The ten-carbon chain of this compound provides the necessary spacing between the target protein ligand and the E3 ligase ligand.

Conceptual Structure of a PROTAC

The conceptual structure of a PROTAC utilizing this compound as a linker is depicted below. The carboxylic acid end can be coupled to a ligand for the E3 ligase, while the Boc-protected amine, after deprotection, can be coupled to a ligand for the protein of interest.

G Conceptual Structure of a PROTAC with this compound Linker E3_Ligase_Ligand E3 Ligase Ligand Linker 10-carbon chain (from this compound) E3_Ligase_Ligand->Linker Amide bond POI_Ligand Protein of Interest (POI) Ligand Linker->POI_Ligand Amide bond

Conceptual Structure of a PROTAC.
Experimental Protocol: PROTAC Synthesis

A representative protocol for synthesizing a PROTAC using this compound is as follows:

  • Immobilization: An E3 ligase ligand is immobilized on a solid support resin.[6]

  • Linker Coupling: The immobilized ligand is coupled with this compound using a suitable coupling agent.

  • Boc Deprotection: The Boc protecting group on the linker is removed with TFA.[6]

  • POI Ligand Coupling: The ligand for the protein of interest (POI), containing a carboxylic acid, is activated with HATU and coupled to the deprotected amine of the linker.[6]

  • Cleavage and Purification: The final PROTAC is cleaved from the resin and purified by HPLC.

Analytical Characterization

The purity and identity of this compound and its derivatives are typically confirmed by High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • HPLC: Reverse-phase HPLC with a C18 column is a common method for assessing the purity of this compound. A gradient of acetonitrile (B52724) and water with an acidic modifier like formic acid is often used as the mobile phase.[7]

  • NMR: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. The ¹H NMR spectrum will show characteristic peaks for the tert-butyl group of the Boc protector, the methylene (B1212753) protons of the decanoic acid chain, and the N-H proton.[8]

Conclusion

This compound is a versatile and indispensable tool in modern drug discovery and chemical biology. Its well-defined structure and reactivity make it a valuable component in the synthesis of complex peptides and targeted protein degraders. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, offering a valuable resource for researchers in the field.

References

An In-depth Technical Guide to Boc-10-aminodecanoic Acid: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-10-aminodecanoic acid is a bifunctional molecule widely utilized in organic synthesis, medicinal chemistry, and drug development. Its structure, featuring a terminal carboxylic acid and a tert-butoxycarbonyl (Boc) protected amine connected by a ten-carbon aliphatic chain, makes it an invaluable building block. This guide provides a comprehensive overview of its structure, physicochemical properties, key reactions, and applications, with a particular focus on its role as a linker in Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and workflow visualizations are provided to support its practical application in a research setting.

Core Structure and Substructure Analysis

This compound (IUPAC Name: 10-((tert-butoxycarbonyl)amino)decanoic acid) is characterized by three primary substructures:

  • Decanoic Acid Backbone : A ten-carbon saturated aliphatic chain that provides spacing and flexibility. This linear alkyl chain is a common feature in linkers used for bioconjugation.[1]

  • Carboxylic Acid (-COOH) : A terminal functional group that can be activated to react with nucleophiles, most commonly primary amines, to form stable amide bonds.[2][3] This functionality is crucial for conjugation to proteins or other molecules.

  • Boc-Protected Amine (-NHBoc) : A terminal primary amine protected by a tert-butoxycarbonyl (Boc) group.[4] The Boc group is a widely used protecting group in peptide synthesis due to its stability in basic and nucleophilic conditions and its facile removal under mild acidic conditions.[4][5]

The strategic placement of these functional groups at opposite ends of the C10 alkyl chain makes it an ideal bifunctional linker.[3]

Diagram 1: Core structure and functional groups of this compound.

Physicochemical and Quantitative Data

The properties of this compound are summarized below. This data is essential for planning synthetic routes, purification procedures, and formulation studies.

PropertyValueReference(s)
CAS Number 173606-50-3[2][3]
Molecular Formula C₁₅H₂₉NO₄[2][6]
Molecular Weight 287.40 g/mol [2][6]
Appearance White to yellow solid[2][6][7]
Boiling Point 429.2 ± 18.0 °C (Predicted)[2][8]
Density 1.015 ± 0.06 g/cm³ (Predicted)[2][8]
pKa 4.78 ± 0.10 (Predicted)[2][8]
Storage Conditions 0-8 °C for long-term storage[3][6][7]

Experimental Protocols

The utility of this compound stems from the orthogonal reactivity of its two terminal functional groups. The following protocols detail its synthesis and key transformations.

Synthesis of this compound

This protocol describes the N-tert-butoxycarbonylation of 10-aminodecanoic acid.

Materials:

Procedure:

  • In a round-bottom flask, dissolve 10-aminodecanoic acid (1 equivalent) and NaOH (1.2 equivalents) in a mixture of water and tert-butanol.

  • Add Boc anhydride (B1165640) (Boc₂O, 1.05 equivalents) to the solution.

  • Stir the mixture vigorously at room temperature for 24 hours. Monitor reaction completion via TLC.

  • Upon completion, dilute the reaction mixture with water and acidify to a pH of ~3 using 1 M HCl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to yield this compound as a white solid.

synthesis_workflow start 10-Aminodecanoic Acid + NaOH + t-Butanol/H₂O add_boc Add Boc₂O start->add_boc react Stir at RT for 24h add_boc->react acidify Acidify with 1M HCl react->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry over MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate end This compound (White Solid) concentrate->end

Diagram 2: Experimental workflow for the synthesis of this compound.
Boc Group Deprotection

This protocol describes the removal of the Boc protecting group to liberate the free amine.

Materials:

  • This compound

  • 4 M HCl in 1,4-dioxane (B91453) (or Trifluoroacetic acid (TFA))

  • Dichloromethane (DCM, if using TFA)

  • Diethyl ether

Procedure:

  • Dissolve this compound in a minimal amount of a suitable solvent or use it directly.

  • Add an excess of 4 M HCl in 1,4-dioxane. Alternatively, treat a DCM solution of the starting material with an equal volume of TFA.[5]

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[1][5] Monitor progress by TLC or LC-MS.

  • Upon completion, the product (10-aminodecanoic acid hydrochloride) often precipitates.

  • Remove the solvent under reduced pressure.

  • Triturate the residue with cold diethyl ether and collect the solid product by filtration.

Carboxylic Acid Activation and Amide Coupling

This protocol details the formation of an amide bond by coupling the carboxylic acid with a primary amine-containing molecule (R-NH₂).

Materials:

  • This compound

  • Target amine (R-NH₂)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents)

  • N-Hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) (1.2 equivalents) (Optional but recommended)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA) (if coupling an amine salt)

Procedure:

  • Dissolve this compound (1 equivalent) and NHS/HOBt (1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 equivalents) to the solution and stir for 15-30 minutes to form the active ester intermediate.[9][10]

  • Add the target amine (R-NH₂, 1.1 equivalents) to the reaction mixture. If the amine is a hydrochloride salt, add DIPEA (1.5 equivalents).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, dilute the mixture with DCM and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

reaction_pathways cluster_deprotection Amine Deprotection cluster_coupling Carboxylic Acid Coupling start Boc-NH-(CH₂)₉-COOH deprotect_reagent TFA or 4M HCl/Dioxane start->deprotect_reagent Path A couple_reagent EDC, NHS + R-NH₂ start->couple_reagent Path B deprotect_product H₂N-(CH₂)₉-COOH deprotect_reagent->deprotect_product couple_product Boc-NH-(CH₂)₉-CO-NH-R couple_reagent->couple_product

Diagram 3: Key reaction pathways for this compound as a bifunctional linker.

Application in Drug Development: PROTAC Linkers

A primary application of this compound is in the construction of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of a target protein.[11] They consist of three components: a ligand for a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting them.[12]

This compound serves as a versatile precursor for the alkyl linker component.[3][13] The length and flexibility of the decanoic acid chain are critical for allowing the target protein and the E3 ligase to form a productive ternary complex, which is essential for ubiquitination and subsequent degradation by the proteasome.

protac_concept poi Target Protein (POI) Ligand linker Linker (e.g., from this compound) poi->linker e3 E3 Ligase Ligand linker->e3 protac PROTAC Molecule

Diagram 4: Conceptual structure of a PROTAC, highlighting the role of the linker.

Conclusion

This compound is a foundational building block for scientists in chemical biology and drug discovery. Its well-defined structure, predictable reactivity, and commercial availability make it an excellent choice for applications requiring a flexible, bifunctional linker. The detailed protocols and data provided in this guide serve as a practical resource for researchers aiming to leverage this versatile compound in their work, particularly in the rapidly advancing field of targeted protein degradation.

References

Spectroscopic Profile of Boc-10-Aminodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Boc-10-aminodecanoic acid (10-(tert-butoxycarbonylamino)decanoic acid), a key building block in peptide synthesis and drug development. The information presented is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Structure and Properties

This compound is an aliphatic carboxylic acid featuring a terminal amine group protected by a tert-butoxycarbonyl (Boc) group. This structure makes it a valuable linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) and other molecular conjugates.

Molecular Formula: C₁₅H₂₉NO₄ Molecular Weight: 287.4 g/mol CAS Number: 173606-50-3

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

¹H NMR (Proton NMR) Data
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.5br s1HNH
3.09q2HCH₂ -NHBoc
2.34t2HCH₂ -COOH
1.62m2HCH₂ CH₂COOH
1.44s9HC(CH₃ )₃
~1.27m12H-(CH₂ )₆-
¹³C NMR (Carbon NMR) Data
Chemical Shift (ppm)Assignment
~179C =O (Carboxylic Acid)
~156C =O (Boc)
~79C (CH₃)₃
~40C H₂-NHBoc
~34C H₂-COOH
~30C H₂
~29C H₂ (multiple)
~28C (CH₃)₃
~27C H₂
~25C H₂
FT-IR (Fourier-Transform Infrared) Spectroscopy Data
Wavenumber (cm⁻¹)IntensityAssignment
~3350Strong, BroadO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Amide)
~2920, ~2850StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1685StrongC=O stretch (Amide I, Boc)
~1520MediumN-H bend (Amide II)
~1170StrongC-O stretch (Boc)
Mass Spectrometry (MS) Data
m/zInterpretation
288.2[M+H]⁺
310.2[M+Na]⁺
232.2[M+H-C₄H₈]⁺ or [M+H-56]⁺ (Loss of isobutylene (B52900) from Boc group)
188.1[M+H-Boc]⁺

Experimental Protocols

The spectroscopic data presented above are typically acquired using standard laboratory techniques. The following are generalized experimental protocols.

NMR Spectroscopy
  • Sample Preparation: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher.

  • Data Processing: The resulting Free Induction Decay (FID) is processed using Fourier transformation, and the spectra are referenced to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy
  • Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The IR spectrum is recorded over a range of approximately 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal is first recorded and subtracted from the sample spectrum.

  • Data Analysis: The positions of the major absorption bands are identified and assigned to the corresponding functional group vibrations.

Mass Spectrometry
  • Sample Introduction: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) or acetonitrile) and introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • Ionization: The sample is ionized in the ESI source, typically forming protonated molecules [M+H]⁺.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) in a mass analyzer (e.g., quadrupole or time-of-flight).

  • Fragmentation Analysis (MS/MS): To confirm the structure, the molecular ion can be selected and fragmented by collision-induced dissociation (CID) to observe characteristic fragment ions.

Visualizations

Chemical Structure of this compound```dot

G C1 HO C3 C2 O C3->C2 C4 C3->C4 C5 C4->C5 C6 C5->C6 C7 C6->C7 C8 C7->C8 C9 C8->C9 C10 C9->C10 C11 NH C10->C11 C12 O C11->C12 C13 O C11->C13 C14 C13->C14 C15 C14->C15 C16 C14->C16 C17 C14->C17

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Navigating the Solubility Landscape of Boc-10-Aminodecanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Boc-10-aminodecanoic acid is a critical bifunctional linker used extensively in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other molecular conjugates.[1][2][3] Its utility is fundamentally linked to its solubility in various organic solvents, which dictates reaction conditions, purification strategies, and formulation possibilities. This technical guide provides an in-depth overview of the solubility characteristics of this compound, outlines a detailed experimental protocol for determining its solubility, and presents a logical workflow for its application in PROTAC synthesis, a process where solubility is a paramount consideration.

Introduction to this compound

N-(tert-Butoxycarbonyl)-10-aminodecanoic acid, commonly abbreviated as this compound, is a derivative of the C10 amino acid, 10-aminodecanoic acid. It features a long aliphatic chain that imparts lipophilicity, a terminal carboxylic acid, and a tert-butoxycarbonyl (Boc) protected amine.[1][3] This unique structure allows for its use as a versatile linker molecule. The carboxylic acid can be activated to react with nucleophiles like amines to form stable amide bonds, while the Boc-protecting group is stable under many reaction conditions but can be readily removed under acidic conditions to liberate the amine for subsequent reactions.[1][3] These characteristics make it an ideal building block in peptide synthesis and for conjugating different molecular entities.[2]

Solubility of this compound in Organic Solvents

Quantitative, publicly available data on the solubility of this compound in a comprehensive range of organic solvents is not readily found in scientific literature. However, based on its chemical structure—a long hydrocarbon chain, a polar carboxylic acid group, and a moderately polar Boc-protected amine—we can infer its general solubility behavior based on the "like dissolves like" principle.

Expected Solubility Profile:

  • High Solubility: Expected in moderately polar to nonpolar organic solvents that can engage in hydrogen bonding with the carboxylic acid and effectively solvate the long aliphatic chain. Examples include:

    • Dichloromethane (DCM)

    • Chloroform

    • Tetrahydrofuran (THF)

    • Ethyl acetate

    • Acetone

  • Moderate to Low Solubility: Expected in highly polar aprotic solvents and polar protic solvents. The long nonpolar alkyl chain may limit solubility in very polar environments. Examples include:

    • Dimethylformamide (DMF)

    • Dimethyl sulfoxide (B87167) (DMSO)

    • Acetonitrile

    • Methanol

    • Ethanol

  • Insoluble: Expected in highly nonpolar solvents and aqueous solutions at neutral pH. Examples include:

    • Hexanes

    • Petroleum ether

    • Water

It is crucial for researchers to experimentally determine the solubility in their specific solvent systems to ensure optimal reaction conditions and desired outcomes.

Experimental Protocol for Determining Solubility

To address the lack of specific solubility data, the following is a detailed, generalized experimental protocol based on the widely accepted shake-flask method for determining the equilibrium solubility of a solid compound in an organic solvent.[4][5]

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (PTFE, 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of the Solid: Ensure the this compound is a finely ground powder to maximize the surface area for dissolution.

  • Sample Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid at the end of the experiment is essential to ensure that equilibrium has been reached.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled orbital shaker and agitate at a constant speed. The time required to reach equilibrium can vary and may take several hours to days. It is advisable to run preliminary experiments to determine the necessary equilibration time.[5]

  • Phase Separation: Once equilibrium is achieved, allow the vials to stand undisturbed for a period to let the excess solid settle. For a more complete separation, centrifuge the vials at a high speed.[4]

  • Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. Immediately filter the solution through a chemically inert syringe filter (e.g., PTFE) to remove any remaining microscopic solid particles.[4]

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Generate a calibration curve by analyzing these standards using a suitable analytical method, most commonly HPLC.[4]

    • Analyze the filtered supernatant from the solubility experiment using the same HPLC method.

    • Determine the concentration of this compound in the supernatant by comparing its response to the calibration curve.

  • Data Reporting: The solubility is reported as the concentration of the saturated solution, typically in mg/mL or mol/L, at the specified temperature.

Application Workflow: this compound in PROTAC Synthesis

The solubility of this compound is a critical factor in its primary application as a linker in the synthesis of PROTACs. The following workflow illustrates the logical steps in this process, highlighting where solubility considerations are key.

PROTAC_Synthesis_Workflow start Start: this compound solubilization1 Solubilization in appropriate organic solvent (e.g., DMF, DCM) start->solubilization1 activation Carboxylic Acid Activation (e.g., with HATU, EDC) solubilization1->activation Solubility is critical for efficient reaction coupling1 Coupling with E3 Ligase Ligand activation->coupling1 intermediate1 Boc-Linker-E3 Ligand Intermediate coupling1->intermediate1 purification1 Purification 1 (e.g., Chromatography) intermediate1->purification1 Solubility impacts purification method deprotection Boc Deprotection (e.g., with TFA) purification1->deprotection intermediate2 H2N-Linker-E3 Ligand Intermediate deprotection->intermediate2 coupling2 Coupling with Activated Protein of Interest (POI) Ligand intermediate2->coupling2 solubilization2 Solubilization of Activated POI Ligand solubilization2->coupling2 Solubility of both fragments is key final_protac Final PROTAC Molecule coupling2->final_protac purification2 Final Purification final_protac->purification2 end End purification2->end

Caption: Logical workflow for the synthesis of a PROTAC using this compound as a linker.

Conclusion

While specific quantitative solubility data for this compound remains to be comprehensively documented in public literature, its structural characteristics suggest good solubility in a range of common organic solvents. For drug development professionals and researchers, the provided experimental protocol offers a robust framework for determining precise solubility values in their systems of interest. Understanding and optimizing the solubility of this versatile linker is a critical step in the successful synthesis of PROTACs and other complex molecules, ultimately impacting the efficiency of drug discovery and development pipelines.

References

An In-Depth Technical Guide to Boc-10-Aminodecanoic Acid in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a valuable synthetic building block widely utilized in peptide synthesis and the development of novel therapeutics.[1] This bifunctional molecule incorporates a long ten-carbon aliphatic chain, which imparts unique properties to the resulting peptides, such as increased lipophilicity and the ability to act as a flexible linker. The N-terminus is protected by a tert-butoxycarbonyl (Boc) group, a standard acid-labile protecting group in peptide chemistry, while the C-terminus possesses a carboxylic acid available for coupling reactions.[1]

The long aliphatic chain of this compound makes it a particularly useful tool for introducing spacers or linkers within peptide sequences. This is of significant interest in various applications, including the development of Proteolysis Targeting Chimeras (PROTACs), where it can serve as a linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand.[1] Its incorporation can also enhance the stability and bioavailability of peptide-based drugs.[1] This guide provides a comprehensive overview of the properties, synthesis protocols, and applications of this compound.

Core Properties of this compound

A summary of the key quantitative data for this compound is presented in the table below, providing a quick reference for researchers.

PropertyValueReference
Molecular Formula C₁₅H₂₉NO₄[1]
Molecular Weight 287.4 g/mol [1]
Appearance White solid
Purity ≥98%[1]
Solubility Soluble in organic solvents such as DMF and DCM
Storage Conditions 2-8°C

Experimental Protocols

The incorporation of this compound into a peptide sequence is typically achieved using standard solid-phase peptide synthesis (SPPS) protocols. The following sections detail the methodologies for the key steps.

Materials and Reagents
  • This compound

  • Solid-phase synthesis resin (e.g., Merrifield resin, Wang resin)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Piperidine (for Fmoc-based synthesis monitoring, if applicable)

  • Ninhydrin (B49086) test kit

Protocol 1: Coupling of this compound to a Resin-Bound Peptide

This protocol describes the addition of this compound to the N-terminus of a peptide chain attached to a solid support.

  • Resin Preparation: Swell the peptide-resin in DCM for 30 minutes.

  • N-terminal Deprotection: If the resin-bound peptide has an N-terminal Boc protecting group, remove it by treating the resin with a solution of 50% TFA in DCM for 30 minutes. Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove residual TFA and byproducts.

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt of the N-terminal amine by treating the resin with a solution of 5% DIPEA in DMF for 5 minutes. Wash the resin with DMF (3x) to remove the excess base.

  • Activation of this compound: In a separate reaction vessel, dissolve this compound (3 equivalents relative to the resin loading) and HOBt (3 equivalents) in DMF. Add DIC (3 equivalents) to the solution and allow the activation to proceed for 10-15 minutes at room temperature. Alternatively, for a more rapid and efficient coupling, use HBTU (3 equivalents) and DIPEA (6 equivalents) in DMF.

  • Coupling Reaction: Add the activated this compound solution to the neutralized peptide-resin. Agitate the reaction mixture at room temperature for 2-4 hours.

  • Monitoring the Coupling Reaction: To ensure the completion of the coupling reaction, perform a ninhydrin test. Take a small sample of the resin beads, wash them thoroughly with DMF and DCM, and then perform the test. A negative result (the beads remain colorless or turn a faint yellow) indicates that the coupling is complete. If the test is positive (the beads turn blue or purple), the coupling reaction is incomplete and should be allowed to proceed for another 1-2 hours, or a second coupling (recoupling) should be performed.

  • Washing: Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Protocol 2: Cleavage of the Peptide from the Resin

After the synthesis is complete, the peptide containing the 10-aminodecanoic acid linker is cleaved from the solid support.

  • Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it under vacuum.

  • Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the resin and the protecting groups used for the amino acid side chains. A common cleavage cocktail for Boc-SPPS is a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) in a ratio of 95:2.5:2.5.

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.

  • Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the peptide from the filtrate by adding cold diethyl ether.

  • Peptide Collection and Purification: Centrifuge the mixture to pellet the precipitated peptide. Decant the ether and wash the peptide pellet with cold ether two more times. Dry the crude peptide under vacuum. The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

Chemical Structure of this compound

cluster_0 This compound Boc Boc Group Linker -(CH2)9- Boc->Linker Amide Bond COOH Carboxylic Acid Linker->COOH start Start: Resin with Peptide deprotection Boc Deprotection (TFA) start->deprotection neutralization Neutralization (DIPEA) deprotection->neutralization activation Activate this compound (DIC/HOBt or HBTU) neutralization->activation coupling Coupling to Resin activation->coupling wash Wash coupling->wash end End: Elongated Peptide wash->end POI Target Protein Ligand Linker This compound (as linker) POI->Linker PROTAC PROTAC Molecule Linker->PROTAC E3 E3 Ligase Ligand E3->Linker

References

Boc-10-Aminodecanoic Acid: A Technical Guide to its Application as a PROTAC Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the rapidly evolving field of targeted protein degradation, PROteolysis TArgeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules are engineered to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of any PROTAC is the linker, which connects the target protein binder to the E3 ligase recruiter. The nature of this linker—its length, rigidity, and physicochemical properties—profoundly influences the efficacy, selectivity, and pharmacokinetic profile of the resulting degrader.

This technical guide focuses on Boc-10-aminodecanoic acid, a long-chain aliphatic linker that has garnered interest in PROTAC design. Its ten-carbon alkyl chain provides significant spatial separation between the two ends of the PROTAC, a feature that can be crucial for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The terminal carboxylic acid and the Boc-protected amine offer versatile handles for sequential conjugation, making it a valuable building block in the synthesis of PROTAC libraries. This document provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its incorporation into PROTACs, and its application in targeting key signaling pathways.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of a PROTAC linker is paramount for rational drug design. The following tables summarize key quantitative data for this compound and related molecules to provide a comparative perspective.

PropertyValueReference
Molecular Formula C15H29NO4[1]
Molecular Weight 287.40 g/mol [1]
Appearance White to off-white solid[2]
Boiling Point (Predicted) 429.2 ± 18.0 °CN/A
pKa (Predicted) 4.78 ± 0.10 (for the carboxylic acid)N/A
Storage Conditions 2-8°C, sealed in a dry environment[3]
PropertyValueReference
Molecular Formula C10H21NO2[]
Molecular Weight 187.28 g/mol []
PropertyValueReference
LogP 4.09N/A
pKa 4.90N/A

Experimental Protocols

The synthesis of a PROTAC is a multi-step process that requires careful planning and execution. This compound serves as a bifunctional linker, enabling the sequential attachment of the target protein ligand and the E3 ligase ligand. Below are detailed experimental protocols for key steps in the synthesis of a generic PROTAC using this linker.

Amide Coupling of this compound to an Amine-Containing Ligand (Ligand 1)

This protocol describes the formation of an amide bond between the carboxylic acid of this compound and an amine group on either the target protein binder or the E3 ligase ligand.

Materials:

  • This compound

  • Amine-containing ligand (Ligand 1)

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.2 equivalents) in anhydrous DMF.

  • To this solution, add HATU (1.2 equivalents) and DIPEA (2.5 equivalents).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing ligand (Ligand 1, 1.0 equivalent) in anhydrous DMF.

  • Slowly add the solution of Ligand 1 to the pre-activated linker solution.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Boc Deprotection to Reveal the Terminal Amine

This protocol details the removal of the tert-butoxycarbonyl (Boc) protecting group to expose the terminal amine for the subsequent coupling reaction.

Materials:

  • Boc-protected intermediate from the previous step

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Dissolve the Boc-protected intermediate in DCM.

  • To this solution, add TFA (typically 20-50% v/v in DCM).

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can often be used directly in the next step after co-evaporation with a solvent like toluene (B28343) to remove residual TFA, or it can be neutralized with a base.

Amide Coupling of the Deprotected Linker to a Carboxylic Acid-Containing Ligand (Ligand 2)

This final coupling step connects the newly exposed amine of the linker to the second ligand, which contains a carboxylic acid group.

Materials:

  • Amine-containing intermediate from the deprotection step

  • Carboxylic acid-containing ligand (Ligand 2)

  • HATU

  • DIPEA

  • Anhydrous DMF

  • Standard laboratory glassware and stirring equipment

  • Inert atmosphere

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere, dissolve the carboxylic acid-containing ligand (Ligand 2, 1.2 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (2.5 equivalents) to pre-activate the carboxylic acid, stirring for 15-30 minutes at room temperature.

  • Dissolve the amine-containing intermediate (1.0 equivalent) in anhydrous DMF and add it to the activated Ligand 2 solution.

  • Stir the reaction at room temperature for 4-12 hours, monitoring its progress.

  • Work-up and purify the final PROTAC molecule using the same procedure as described in Protocol 1 (steps 7-11).

Application in Targeting Signaling Pathways

The long, flexible nature of the 10-carbon alkyl chain in this compound makes it a versatile linker for targeting a variety of proteins, where significant distance is required to bridge the target protein and the E3 ligase. While specific PROTACs utilizing this exact linker are often proprietary, the principles of its application can be illustrated through key signaling pathways that are actively being pursued with long-chain alkyl linkers.

Androgen Receptor (AR) Signaling Pathway

The Androgen Receptor (AR) is a key driver of prostate cancer, and targeting it for degradation is a promising therapeutic strategy.[5] PROTACs designed to degrade AR often require a linker that can span the distance between the AR ligand-binding domain and the recruited E3 ligase. While the clinically advanced AR degrader ARV-110 utilizes a more rigid linker, the exploration of longer, more flexible alkyl linkers continues in preclinical research to optimize degrader efficacy against various AR mutants.[6][7]

Below is a conceptual diagram illustrating the general mechanism of an AR-targeting PROTAC.

AR_PROTAC_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) AR->AR PROTAC AR-PROTAC (with C10 Linker) AR->PROTAC Binds to AR Proteasome 26S Proteasome AR->Proteasome Recognition & Degradation ARE Androgen Response Element (ARE) on DNA AR->ARE Binding & Activation PROTAC->AR Ternary Complex Formation E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase Ternary Complex Formation E3_Ligase->AR Ubiquitination E3_Ligase->PROTAC Binds to E3 Ligase Ub Ubiquitin (Ub) Degraded_AR Degraded AR (Peptide Fragments) Proteasome->Degraded_AR Androgen Androgen Androgen->AR Transcription Gene Transcription (e.g., PSA) ARE->Transcription PROTAC_Synthesis_Workflow Boc_Linker This compound reagent1 HATU, DIPEA, DMF Boc_Linker->reagent1 Ligand1_NH2 Ligand 1 (with -NH2) Ligand1_NH2->reagent1 Boc_Linker_Ligand1 Boc-Linker-Ligand 1 reagent2 TFA, DCM Boc_Linker_Ligand1->reagent2 Deprotected_Linker_Ligand1 H2N-Linker-Ligand 1 reagent3 HATU, DIPEA, DMF Deprotected_Linker_Ligand1->reagent3 Ligand2_COOH Ligand 2 (with -COOH) Ligand2_COOH->reagent3 Final_PROTAC Final PROTAC (Ligand 2-Linker-Ligand 1) reagent1->Boc_Linker_Ligand1 Amide Coupling reagent2->Deprotected_Linker_Ligand1 Boc Deprotection reagent3->Final_PROTAC Amide Coupling

References

Boc-10-Aminodecanoic Acid in Bioconjugation: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a bifunctional linker molecule widely utilized in the field of bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems.[1][2] Its structure, featuring a ten-carbon aliphatic chain, provides spatial separation between conjugated molecules. The molecule is strategically equipped with a carboxylic acid group at one terminus and a tert-butoxycarbonyl (Boc)-protected amine at the other. This orthogonal protecting group strategy allows for sequential and controlled conjugation reactions, making it a valuable tool in the construction of complex biomolecules.[2][3] The Boc group offers stable protection under a variety of reaction conditions and can be readily removed under mild acidic conditions to reveal a primary amine for subsequent conjugation steps.[4] The carboxylic acid moiety can be activated to form a stable amide bond with primary amines.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. While specific solubility data in a range of organic solvents is not extensively reported, it is generally characterized as a white solid soluble in many common organic solvents.[2][5]

PropertyValueReference(s)
CAS Number 173606-50-3[2][6]
Molecular Formula C15H29NO4[2][6]
Molecular Weight 287.40 g/mol [2][6]
Appearance White solid[2][5]
Purity ≥ 98% (HPLC)[2]
Storage Conditions 2-8 °C for short term, -20 °C for long term[6]

Core Applications in Bioconjugation

The primary application of this compound is as a linker in the assembly of PROTACs.[3][4] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[] The linker plays a critical role in a PROTAC's efficacy by dictating the distance and orientation between the target protein and the E3 ligase, which is crucial for the formation of a productive ternary complex.[]

The general strategy for incorporating this compound into a PROTAC involves a two-step conjugation process. First, the carboxylic acid of the linker is coupled to an amine-containing ligand for either the target protein or the E3 ligase. Following this, the Boc protecting group is removed to expose the amine, which is then coupled to the second ligand.

Experimental Protocols

Protocol 1: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid of this compound to an amine-containing molecule (Ligand-NH2).

Materials:

  • This compound

  • Amine-containing ligand (Ligand-NH2)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add EDC (1.2 eq) and NHS or HOBt (1.2 eq) to the solution.

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing ligand (Ligand-NH2) (1.0 eq) in anhydrous DMF.

  • Add DIPEA (2.0 eq) to the ligand solution.

  • Add the activated this compound solution dropwise to the ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the Boc-protected conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • Boc-protected conjugate from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the Boc-protected conjugate in DCM.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine conjugate.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the conceptual framework and experimental workflow for the use of this compound in PROTAC synthesis.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC (Ligand1-Linker-Ligand2) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome Proteasome Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: Conceptual overview of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_1 PROTAC Synthesis Workflow using this compound start Start Materials: This compound Ligand 1 (Amine) Ligand 2 (Carboxylic Acid) step1 Step 1: Amide Coupling Activate carboxylic acid of this compound (EDC/NHS). React with Ligand 1. start->step1 intermediate1 Intermediate 1: Boc-Linker-Ligand 1 step1->intermediate1 step2 Step 2: Boc Deprotection Remove Boc group with TFA. intermediate1->step2 intermediate2 Intermediate 2: Amine-Linker-Ligand 1 step2->intermediate2 step3 Step 3: Amide Coupling Activate carboxylic acid of Ligand 2 (EDC/NHS). React with Intermediate 2. intermediate2->step3 final_product Final PROTAC: Ligand 2-Linker-Ligand 1 step3->final_product

Caption: Stepwise workflow for the synthesis of a PROTAC molecule.

Chemical_Reactions cluster_2 Key Chemical Transformations cluster_amide Amide Bond Formation cluster_deprotection Boc Deprotection Amide_Reaction Boc-NH-(CH2)9-COOH + H2N-Ligand1 -> Boc-NH-(CH2)9-CO-NH-Ligand1 Amide_Reagents Reagents: EDC, NHS, DIPEA Deprotection_Reaction Boc-NH-(CH2)9-CO-NH-Ligand1 -> H2N-(CH2)9-CO-NH-Ligand1 Deprotection_Reagents Reagents: TFA, DCM

Caption: Core chemical reactions involving this compound.

References

Synthesis of Boc-10-Aminodecanoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-10-aminodecanoic acid is a bifunctional molecule of significant interest in the fields of medicinal chemistry, drug development, and materials science. Its structure, featuring a C10 alkyl chain, a terminal carboxylic acid, and a tert-butyloxycarbonyl (Boc) protected amine, makes it an ideal linker molecule. It is particularly valuable in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves to connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase.[][2][3] This guide provides an in-depth overview of the common synthetic routes to this compound, detailing the starting materials, experimental protocols, and quantitative data to aid researchers in its preparation.

Overview of Synthetic Strategies

The synthesis of this compound typically involves the preparation of 10-aminodecanoic acid followed by the protection of the amino group with a Boc moiety. The key starting materials for the synthesis of 10-aminodecanoic acid include 1,10-decanediol (B1670011), 10-hydroxydecanoic acid, and commercially available 10-bromodecanoic acid. Two primary strategies are outlined below, proceeding through either a bromo or an azido (B1232118) intermediate.

Synthetic Route 1: From 1,10-Decanediol via 10-Bromodecanoic Acid

This route begins with the selective monobromination of 1,10-decanediol, followed by oxidation to the carboxylic acid, amination, and finally Boc protection.

Workflow Diagram

Synthetic Route 1 1_10_decanediol 1,10-Decanediol 10_bromo_1_decanol 10-Bromo-1-decanol 1_10_decanediol->10_bromo_1_decanol HBr, Toluene (B28343) 10_bromodecanoic_acid 10-Bromodecanoic Acid 10_bromo_1_decanol->10_bromodecanoic_acid CrO3, H2SO4, Acetone (B3395972) 10_aminodecanoic_acid 10-Aminodecanoic Acid 10_bromodecanoic_acid->10_aminodecanoic_acid NH4OH boc_10_aminodecanoic_acid This compound 10_aminodecanoic_acid->boc_10_aminodecanoic_acid Boc2O, Base

Caption: Synthetic workflow from 1,10-decanediol.

Experimental Protocols

Step 1: Synthesis of 10-Bromo-1-decanol

A solution of 1,10-decanediol (34.8 g, 0.2 mol) in toluene (400 mL) is treated with 48% hydrobromic acid (22.6 mL, 0.2 mol) and refluxed for 24 hours using a Dean-Stark apparatus. The reaction mixture is then cooled, washed sequentially with 6N NaOH, 10% HCl, water, and brine. The organic layer is dried over anhydrous sodium sulfate (B86663) and concentrated. The product is purified by silica (B1680970) gel column chromatography (cyclohexane/ethyl acetate, 4:1) to yield 10-bromo-1-decanol as a colorless liquid.[4]

Step 2: Synthesis of 10-Bromodecanoic Acid

To a solution of 10-bromo-1-decanol (41 g, 0.17 mol) in acetone (130 mL) at -5 °C, a solution of chromic acid, prepared from CrO₃ (25.7 g, 0.26 mol), water (25 mL), and concentrated H₂SO₄ (22.5 mL, 0.34 mol), is added slowly. The mixture is stirred at 0 °C for 2 hours and then left at room temperature overnight. The mixture is extracted with diethyl ether, washed with water and brine, dried over Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography (dichloromethane) and recrystallized from petroleum ether to give 10-bromodecanoic acid as a white solid.[4]

Step 3: Synthesis of 10-Aminodecanoic Acid

10-Bromodecanoic acid is reacted with a 28% aqueous solution of ammonium (B1175870) hydroxide. The reaction is typically carried out at room temperature and then warmed to approximately 45°C.[5] Upon cooling, 10-aminodecanoic acid crystallizes and can be collected by filtration, followed by washing and drying.

Step 4: Synthesis of this compound

10-Aminodecanoic acid is dissolved in a suitable solvent such as a mixture of water and THF. A base, for example, sodium hydroxide, is added, followed by the addition of di-tert-butyl dicarbonate (B1257347) (Boc₂O). The reaction is stirred at room temperature.[6] After completion, the organic solvent is removed, and the aqueous solution is acidified and extracted with an organic solvent. The combined organic layers are dried and concentrated to yield this compound.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield
11,10-DecanediolHBr, Toluene10-Bromo-1-decanol92%[4]
210-Bromo-1-decanolCrO₃, H₂SO₄, Acetone10-Bromodecanoic Acid73%[4]
310-Bromodecanoic AcidNH₄OH10-Aminodecanoic AcidNot specified
410-Aminodecanoic AcidBoc₂O, BaseThis compoundHigh yields typically reported

Synthetic Route 2: From 10-Hydroxydecanoic Acid

An alternative starting material is 10-hydroxydecanoic acid, which can be directly converted to 10-bromodecanoic acid in a one-step process.

Workflow Diagram

Synthetic Route 2 10_hydroxydecanoic_acid 10-Hydroxydecanoic Acid 10_bromodecanoic_acid 10-Bromodecanoic Acid 10_hydroxydecanoic_acid->10_bromodecanoic_acid NaBr, H2SO4, Acetic Acid 10_aminodecanoic_acid 10-Aminodecanoic Acid 10_bromodecanoic_acid->10_aminodecanoic_acid NH4OH boc_10_aminodecanoic_acid This compound 10_aminodecanoic_acid->boc_10_aminodecanoic_acid Boc2O, Base

Caption: Synthetic workflow from 10-hydroxydecanoic acid.

Experimental Protocol

Step 1: Synthesis of 10-Bromodecanoic Acid

10-Hydroxydecanoic acid, sodium bromide, and concentrated sulfuric acid are reacted in glacial acetic acid as a solvent. The mixture is heated to between 40-100 °C and stirred for 10-15 hours. After the reaction, the glacial acetic acid is removed by distillation under reduced pressure. The residue is washed with water, cooled, and dried to yield 10-bromodecanoic acid.[7]

The subsequent steps for the synthesis of 10-aminodecanoic acid and its Boc protection are the same as described in Route 1.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield
110-Hydroxydecanoic AcidNaBr, H₂SO₄, Acetic Acid10-Bromodecanoic AcidHigh yield reported in patent[7]
210-Bromodecanoic AcidNH₄OH10-Aminodecanoic AcidNot specified
310-Aminodecanoic AcidBoc₂O, BaseThis compoundHigh yields typically reported

Synthetic Route 3: Via 10-Azidodecanoic Acid Intermediate

This route involves the conversion of 10-bromodecanoic acid to 10-azidodecanoic acid, which is then reduced to 10-aminodecanoic acid.

Workflow Diagram

Synthetic Route 3 10_bromodecanoic_acid 10-Bromodecanoic Acid 10_azidodecanoic_acid 10-Azidodecanoic Acid 10_bromodecanoic_acid->10_azidodecanoic_acid NaN3, DMSO 10_aminodecanoic_acid 10-Aminodecanoic Acid 10_azidodecanoic_acid->10_aminodecanoic_acid Reduction (e.g., H2, Pd/C) boc_10_aminodecanoic_acid This compound 10_aminodecanoic_acid->boc_10_aminodecanoic_acid Boc2O, Base

Caption: Synthetic workflow via an azido intermediate.

Experimental Protocols

Step 1: Synthesis of 10-Azidodecanoic Acid

10-Bromodecanoic acid is reacted with sodium azide (B81097) (NaN₃) in a solvent such as dimethylsulfoxide (DMSO).[8] The reaction mixture is typically heated to facilitate the substitution reaction. After the reaction is complete, the mixture is worked up to isolate the 10-azidodecanoic acid.

Step 2: Synthesis of 10-Aminodecanoic Acid

The reduction of the azide group to an amine can be achieved through various methods, most commonly by catalytic hydrogenation. 10-Azidodecanoic acid is dissolved in a suitable solvent like methanol (B129727) or ethanol, and a catalyst such as palladium on carbon (Pd/C) is added. The mixture is then subjected to a hydrogen atmosphere until the reaction is complete. Filtration to remove the catalyst and evaporation of the solvent yields 10-aminodecanoic acid.

The final Boc protection step is carried out as described in Route 1.

Quantitative Data Summary
StepStarting MaterialKey ReagentsProductYield
110-Bromodecanoic AcidNaN₃, DMSO10-Azidodecanoic AcidNot specified
210-Azidodecanoic AcidH₂, Pd/C10-Aminodecanoic AcidTypically high yields
310-Aminodecanoic AcidBoc₂O, BaseThis compoundHigh yields typically reported

Starting Material Selection

The choice of starting material will depend on factors such as commercial availability, cost, and the number of synthetic steps.

Starting MaterialAvailabilityRelative CostNumber of Steps to this compound
1,10-DecanediolReadily availableLow4
10-Hydroxydecanoic AcidAvailableModerate3
10-Bromodecanoic AcidReadily availableHigh2 or 3 (via azide)
Azelaic AcidReadily availableLowMultiple steps (mentioned as a potential starting material)[]

Conclusion

The synthesis of this compound can be accomplished through several reliable synthetic routes. The choice of the most appropriate method will be dictated by the availability and cost of the starting materials, as well as the desired scale of the synthesis. The protocols outlined in this guide provide a solid foundation for researchers to produce this valuable linker molecule for their specific applications in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for Boc-10-aminodecanoic Acid Peptide Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a valuable bifunctional molecule widely utilized in peptide synthesis and the development of targeted therapeutics, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).[1][2] Its ten-carbon aliphatic chain provides spatial separation between conjugated moieties, a critical factor in optimizing the efficacy of molecules like PROTACs. The tert-butoxycarbonyl (Boc) protecting group on the terminal amine allows for controlled, stepwise peptide synthesis.[2]

This document provides detailed protocols for the coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS), along with a comparison of common coupling reagents.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high yield and purity in peptide synthesis. While specific comparative data for this compound is not extensively published, the following table summarizes the general performance of commonly used reagents in similar peptide couplings.[3]

Coupling ReagentTypical YieldRacemization RiskKey Advantages & Disadvantages
HATU High (>90%)Very LowAdvantages: High reactivity, low racemization rates, effective for sterically hindered couplings.[3][4] Disadvantages: Higher cost.
HBTU High (>90%)LowAdvantages: Good balance of reactivity and cost, reliable for standard couplings.[3] Disadvantages: Slightly less effective than HATU in preventing racemization for sensitive amino acids.[3][4]
DIC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, byproducts are often soluble and easily removed.[3][5] Disadvantages: Generally lower reactivity compared to uronium-based reagents.
EDC/HOBt Good (70-90%)Low to ModerateAdvantages: Cost-effective, water-soluble byproducts are easily removed, suitable for aqueous media.[3][6] Disadvantages: Lower reactivity, potential for side reactions if not carefully controlled.

Experimental Protocols

Solution-Phase Peptide Coupling Protocol

This protocol describes the coupling of this compound to a primary amine in solution.

Materials:

  • This compound

  • Amine-containing compound

  • Coupling reagent (e.g., HATU, HBTU, or DIC/HOBt)

  • Base (e.g., Diisopropylethylamine - DIPEA)

  • Anhydrous solvent (e.g., Dimethylformamide - DMF, Dichloromethane - DCM)

  • Stir plate and stir bar

  • Reaction vessel

  • Standard work-up and purification equipment (e.g., rotary evaporator, chromatography system)

Procedure using HATU:

  • In a clean, dry reaction vessel, dissolve this compound (1.0 eq) and the amine-containing compound (1.0-1.2 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS). The reaction is typically complete within 1-4 hours.

  • Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired coupled product.

Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the incorporation of this compound into a peptide sequence on a solid support using Boc chemistry.

Materials:

  • Appropriate resin (e.g., Merrifield or MBHA resin)[7]

  • Boc-protected amino acids

  • This compound

  • Coupling reagent (e.g., HBTU or DIC/HOBt)[8]

  • Base (e.g., DIPEA)

  • Deprotection solution: 25-50% Trifluoroacetic acid (TFA) in DCM[9]

  • Neutralization solution: 5-10% DIPEA in DCM or DMF

  • Solvents: DMF, DCM

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the resin in DCM or DMF for 30-60 minutes in the reaction vessel.

  • Boc Deprotection:

    • Drain the solvent and add the deprotection solution (25-50% TFA in DCM) to the resin.

    • Agitate for 5 minutes, drain, and add a fresh portion of the deprotection solution.

    • Agitate for an additional 20-30 minutes.[9]

    • Drain the solution and wash the resin thoroughly with DCM followed by DMF.

  • Neutralization:

    • Add the neutralization solution (5-10% DIPEA in DCM or DMF) to the resin and agitate for 5-10 minutes.

    • Repeat the neutralization step.

    • Wash the resin thoroughly with DMF.

  • Coupling of this compound (using HBTU):

    • In a separate vial, dissolve this compound (2-4 eq relative to resin loading) and HBTU (2-4 eq) in DMF.

    • Add DIPEA (4-8 eq) to pre-activate the carboxylic acid for a few minutes.

    • Add the activated solution to the resin.

    • Agitate the reaction mixture at room temperature for 1-2 hours.[8]

    • Monitor the coupling completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), the coupling step should be repeated.[8]

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF and DCM.

  • Cycle Repetition: Repeat steps 2-5 for the subsequent coupling of the next Boc-protected amino acid.

  • Cleavage: After the final coupling and deprotection steps, the peptide can be cleaved from the resin using a strong acid such as hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).[7][9]

Visualizations

Experimental Workflow for Solid-Phase Peptide Synthesis

SPPS_Workflow Resin Start: Resin Swell 1. Swell Resin (DCM/DMF) Resin->Swell Deprotect 2. Boc Deprotection (TFA/DCM) Swell->Deprotect Wash1 Wash (DCM/DMF) Deprotect->Wash1 Neutralize 3. Neutralize (DIPEA) Wash1->Neutralize Wash2 Wash (DMF) Neutralize->Wash2 Couple 4. Couple This compound (HBTU/DIPEA) Wash2->Couple Wash3 Wash (DMF/DCM) Couple->Wash3 Cycle Repeat for next Amino Acid Wash3->Cycle Incomplete Sequence Cleave 5. Cleave from Resin (e.g., HF) Wash3->Cleave Complete Sequence Cycle->Deprotect Final Final Peptide Cleave->Final

Caption: Workflow for SPPS using this compound.

Signaling Pathway: PROTAC-Mediated Protein Degradation

This compound is frequently used as a linker in PROTACs, which induce the degradation of a target protein of interest (POI).[10][]

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (with 10-aminodecanoic acid linker) Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC mechanism for targeted protein degradation.

References

Application Notes and Protocols for the Activation of Boc-10-aminodecanoic Acid using EDC and HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the activation of the terminal carboxylic acid of Boc-10-aminodecanoic acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) for the formation of amide bonds. This process is crucial in the synthesis of various molecules, including peptides, linkers for Proteolysis Targeting Chimeras (PROTACs), and other bioconjugates.

Introduction

This compound is a valuable bifunctional molecule featuring a long aliphatic chain that provides spacing and flexibility in molecular constructs. The terminal carboxylic acid can be activated to react with primary or secondary amines, forming a stable amide bond. EDC and HATU are two of the most common and efficient coupling reagents used for this purpose.

  • EDC is a water-soluble carbodiimide (B86325) that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can then react with an amine to form an amide bond. The efficiency of EDC coupling is often enhanced by the addition of nucleophilic catalysts such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS).

  • HATU is a uronium salt-based coupling reagent that is known for its high efficiency, fast reaction times, and ability to minimize racemization. It activates carboxylic acids by forming a highly reactive OAt-active ester, which readily couples with amines.

The choice between EDC and HATU often depends on the specific substrates, desired reaction conditions, and the sensitivity of the molecules involved.

Data Presentation

The following tables summarize typical reaction conditions and expected outcomes for the activation and coupling of this compound. Please note that optimal conditions may vary depending on the specific amine coupling partner and should be determined experimentally.

Table 1: Comparison of EDC and HATU Coupling Reactions

ParameterEDC/HOBtHATU/DIPEA
Activation Time 15 - 60 minutes5 - 20 minutes
Coupling Time 2 - 24 hours1 - 12 hours
Typical Solvent DMF, DCM, CH3CNDMF, DCM, CH3CN
Base Required Typically a non-nucleophilic base (e.g., DIPEA)Non-nucleophilic base (e.g., DIPEA, Et3N)
Typical Yield 70-95%85-98%
Racemization Risk Low with additive (HOBt)Very low
Byproducts Water-soluble ureaTetramethylurea and HOAt

Table 2: Reagent Stoichiometry for Solution-Phase Coupling

ReagentEDC/HOBt Protocol (Equivalents)HATU/DIPEA Protocol (Equivalents)
This compound 1.01.0
Amine 1.0 - 1.21.0 - 1.2
EDC 1.2 - 1.5-
HOBt 1.2 - 1.5-
HATU -1.1 - 1.5
DIPEA 2.0 - 3.02.0 - 4.0

Experimental Protocols

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the solution-phase coupling of this compound with a primary or secondary amine using EDC and HOBt.

Materials:

  • This compound

  • Amine coupling partner

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (B1210297) (EtOAc)

  • 1M HCl

  • Saturated aqueous NaHCO3

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na2SO4 or MgSO4

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Activation: Add EDC·HCl (1.2 eq) to the cooled solution, followed by the dropwise addition of DIPEA (2.0 eq). Stir the mixture at 0 °C for 15-30 minutes.

  • Coupling: Add the amine (1.0 eq) to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with EtOAc.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure amide.

Protocol 2: Amide Coupling using HATU/DIPEA

This protocol provides a general method for the rapid and efficient coupling of this compound with an amine using HATU.

Materials:

  • This compound

  • Amine coupling partner

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M HCl

  • Saturated aqueous NaHCO3

  • Brine (saturated aqueous NaCl)

  • Anhydrous Na2SO4 or MgSO4

  • Silica gel for column chromatography

Procedure:

  • Pre-activation: In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HATU (1.1 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir the mixture at room temperature for 5-15 minutes.

  • Coupling: Add the amine (1.0 eq) to the activated mixture. Continue to stir at room temperature for 1-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, dilute the reaction mixture with EtOAc.

    • Wash the organic phase sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography to obtain the desired amide.

Visualizations

Signaling Pathways and Experimental Workflows

EDC_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-10-aminodecanoic_acid This compound (R-COOH) O_acylisourea O-acylisourea Intermediate (unstable) Boc-10-aminodecanoic_acid->O_acylisourea + EDC EDC EDC EDC->O_acylisourea Amide_Product Amide Product (R-CO-NH-R') O_acylisourea->Amide_Product + Amine Urea_Byproduct Urea Byproduct (water-soluble) O_acylisourea->Urea_Byproduct Amine Amine (R'-NH2) Amine->Amide_Product

Caption: EDC activation and coupling mechanism.

HATU_Activation_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step Boc-10-aminodecanoic_acid This compound (R-COOH) HOAt_ester HOAt-ester Intermediate (highly reactive) Boc-10-aminodecanoic_acid->HOAt_ester + HATU, DIPEA HATU HATU HATU->HOAt_ester DIPEA DIPEA DIPEA->HOAt_ester Amide_Product Amide Product (R-CO-NH-R') HOAt_ester->Amide_Product + Amine Byproducts Tetramethylurea + HOAt HOAt_ester->Byproducts Amine Amine (R'-NH2) Amine->Amide_Product Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve_reagents Dissolve this compound and coupling agent/additive start->dissolve_reagents cool Cool to 0°C (optional) dissolve_reagents->cool add_base Add Base (e.g., DIPEA) cool->add_base preactivate Pre-activation add_base->preactivate add_amine Add Amine preactivate->add_amine react Stir at RT add_amine->react quench Quench/Dilute react->quench extract Aqueous Wash quench->extract dry Dry & Concentrate extract->dry purify Column Chromatography dry->purify end Pure Amide Product purify->end

Application Notes and Protocols for Solid-Phase Peptide Synthesis with Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a valuable building block in solid-phase peptide synthesis (SPPS), enabling the introduction of a ten-carbon aliphatic linker into a peptide sequence. This modification is strategically employed to modulate the biological activity and pharmacokinetic properties of peptides. The long hydrocarbon chain can enhance membrane interaction, increase enzymatic stability, and prolong the in vivo half-life of therapeutic peptides by promoting binding to serum albumin.[1] These attributes make it a key component in the development of novel peptide-based drugs, including antimicrobial agents and metabolic disorder treatments.[1][2][3]

This document provides detailed protocols for the incorporation of this compound into a peptide sequence using the Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy on a Merrifield resin.

Chemical and Physical Properties of this compound

PropertyValue
Molecular Formula C15H29NO4
Molecular Weight 287.40 g/mol
Appearance White to off-white solid
Solubility Soluble in DMF, DCM, and other common organic solvents used in SPPS.
Storage Store at 2-8°C

Experimental Protocols

Materials and Reagents
  • This compound

  • Merrifield resin (chloromethylated polystyrene)

  • Boc-protected amino acids

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • Diisopropylethylamine (DIEA)

  • Methanol (B129727) (MeOH)

  • Cesium carbonate (Cs2CO3)

  • Potassium fluoride (B91410) (KF)

  • Anhydrous Hydrogen Fluoride (HF)

  • Anisole (B1667542)

  • Solid-phase peptide synthesis vessel

  • Shaker/stirrer

  • HPLC system for purification and analysis

Attachment of the First Amino Acid (C-terminal) to Merrifield Resin

The initial step involves the covalent attachment of the C-terminal amino acid to the solid support. The cesium salt method is a widely used and effective procedure for this purpose.[4][5]

Protocol: Cesium Salt Method [6][7][8]

  • Preparation of the Cesium Salt:

    • Dissolve the C-terminal Boc-amino acid in a 10:1 mixture of methanol and water.

    • Titrate the solution to a pH of 7.0 with a 25% aqueous solution of cesium carbonate.

    • Remove the solvent by rotary evaporation to obtain the dry Boc-amino acid cesium salt.

    • Further dry the salt under high vacuum for at least 4 hours.

  • Attachment to Resin:

    • Swell the Merrifield resin in DMF (10 mL per gram of resin) for 1-2 hours in a peptide synthesis vessel.

    • Drain the DMF.

    • Dissolve the dried Boc-amino acid cesium salt in a minimal amount of DMF.

    • Add the solution to the swollen resin.

    • Heat the reaction mixture at 50°C for 12-24 hours with gentle agitation.

    • Wash the resin sequentially with DMF (3x), a 1:1 mixture of DMF/water (3x), DMF (3x), and finally DCM (3x).

    • Dry the resin under vacuum.

Solid-Phase Peptide Synthesis Cycle for Incorporating this compound

The following cycle of deprotection, neutralization, and coupling is repeated for each amino acid, including this compound, to elongate the peptide chain.

1. Boc Deprotection

This step removes the temporary Boc protecting group from the N-terminus of the growing peptide chain.

  • Swell the peptide-resin in DCM (10 mL per gram of resin) for 30 minutes.

  • Drain the DCM.

  • Add a solution of 50% TFA in DCM to the resin.

  • Agitate the mixture for 2 minutes and drain.

  • Add a fresh portion of 50% TFA in DCM and agitate for 30 minutes.[4]

  • Drain the TFA solution and wash the resin with DCM (3x) and then DMF (3x).

2. Neutralization

The N-terminal amino group, which is protonated after the TFA treatment, must be neutralized to the free amine for the subsequent coupling reaction.

  • Add a solution of 10% DIEA in DCM to the resin.

  • Agitate for 2 minutes and drain.

  • Repeat the neutralization step.

  • Wash the resin with DCM (3x) and then DMF (3x) to remove excess base.

3. Coupling of this compound

This protocol utilizes DIC/HOBt as the coupling reagents, which are effective for standard and some challenging couplings. Due to the long aliphatic chain of this compound, which may increase steric hindrance and affect solubility, a double coupling strategy is recommended to ensure high coupling efficiency.

  • Pre-activation:

    • In a separate vessel, dissolve this compound (3 equivalents relative to the resin substitution) and HOBt (3 equivalents) in DMF.

    • Add DIC (3 equivalents) to the solution and allow it to pre-activate for 10-15 minutes at room temperature.

  • Coupling Reaction:

    • Add the pre-activated this compound solution to the neutralized peptide-resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • To monitor the completion of the reaction, a small sample of the resin can be taken and subjected to a Kaiser (ninhydrin) test. A negative test (beads remain colorless) indicates a complete reaction.

  • Double Coupling (if necessary):

    • If the Kaiser test is positive (blue beads), drain the coupling solution, wash the resin with DMF (3x), and repeat the coupling step with fresh reagents.

  • Washing:

    • After a negative Kaiser test, drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

4. Capping (Optional)

If a small percentage of unreacted amino groups remains after double coupling, a capping step can be performed to block these chains from further elongation, preventing the formation of deletion peptides.

  • Treat the resin with a solution of acetic anhydride (B1165640) and DIEA in DMF (e.g., 10:5:85 v/v/v) for 30 minutes.

  • Wash the resin with DMF (3x) and DCM (3x).

Cleavage and Deprotection

The final step involves the cleavage of the completed peptide from the resin and the removal of the side-chain protecting groups. This is typically achieved using strong acid, such as anhydrous hydrogen fluoride (HF). Caution: HF is extremely hazardous and requires specialized equipment and safety precautions.

Standard HF Cleavage Protocol

  • Dry the peptide-resin thoroughly under vacuum.

  • Place the resin in a specialized HF cleavage apparatus.

  • Add a scavenger, such as anisole (1 mL per gram of resin), to protect sensitive amino acid residues from side reactions.

  • Cool the apparatus in a dry ice/acetone bath.

  • Condense anhydrous HF into the reaction vessel (approximately 10 mL per gram of resin).

  • Allow the reaction to proceed at 0°C for 1-2 hours with stirring.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

  • Collect the peptide by filtration and dry it under vacuum.

Purification and Analysis

The crude peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Purification:

    • Dissolve the crude peptide in a suitable solvent (e.g., aqueous acetonitrile (B52724) with 0.1% TFA).

    • Purify the peptide on a C18 column using a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions and analyze them for purity.

  • Analysis:

    • Confirm the identity of the purified peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF).

    • Assess the purity of the final product by analytical RP-HPLC.

Data Presentation

The following table summarizes typical expected quantitative data for the synthesis of a model peptide incorporating one this compound residue. Actual results may vary depending on the peptide sequence, scale, and specific conditions.

ParameterExpected ValueMethod of Determination
Resin Substitution Level 0.5 - 1.0 mmol/gGravimetric analysis after attachment of the first amino acid
Coupling Efficiency (per step) >99%Kaiser (ninhydrin) test
Overall Yield (crude peptide) 70 - 90%Gravimetric analysis of the crude product
Purity (after HPLC purification) >95%Analytical RP-HPLC at 220 nm
Final Yield (purified peptide) 30 - 50%Gravimetric analysis of the lyophilized pure product

Visualizations

SPPS_Workflow Start Start: Boc-AA-Merrifield Resin Deprotection 1. Boc Deprotection (50% TFA in DCM) Start->Deprotection Neutralization 2. Neutralization (10% DIEA in DCM) Deprotection->Neutralization Coupling 3. Coupling (this compound + DIC/HOBt in DMF) Neutralization->Coupling KaiserTest Kaiser Test Coupling->KaiserTest Washing Washing (DMF and DCM) Repeat Repeat Cycle for Next Amino Acid Washing->Repeat Cleavage Final Cleavage (HF/Anisole) Washing->Cleavage Final Cycle KaiserTest->Coupling Positive (Double Couple) KaiserTest->Washing Negative Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification FinalProduct Final Peptide Purification->FinalProduct

Caption: Workflow for Solid-Phase Peptide Synthesis with this compound.

Boc_Deprotection_Neutralization Resin_Boc Resin-Peptide-NH-Boc TFA 50% TFA in DCM Resin_Boc->TFA Deprotection Resin_NH3_TFA Resin-Peptide-NH3+ TFA- TFA->Resin_NH3_TFA DIEA 10% DIEA in DCM Resin_NH3_TFA->DIEA Neutralization Resin_NH2 Resin-Peptide-NH2 (Ready for Coupling) DIEA->Resin_NH2

Caption: Boc Deprotection and Neutralization Steps.

Applications of Peptides Containing 10-Aminodecanoic Acid

The incorporation of a decanoic acid moiety can significantly enhance the therapeutic potential of peptides.

  • Antimicrobial Peptides (AMPs): The lipid chain increases the peptide's affinity for bacterial membranes, leading to enhanced antimicrobial activity.[1] The decanoic acid-modified peptide PMAP-23RI-Dec has demonstrated high bactericidal effects and the ability to eradicate biofilms.[2][3]

  • Metabolic Disorders: Fatty acid conjugation is a proven strategy to extend the half-life of peptides used to treat metabolic diseases like diabetes. The lipid tail facilitates binding to serum albumin, reducing renal clearance and allowing for less frequent administration. A well-known example of this principle is the GLP-1 receptor agonist Liraglutide, which is modified with a C16 fatty acid.[1]

  • Drug Delivery: The amphipathic nature of fatty acid-modified peptides can be exploited for drug delivery applications, enhancing the transport of therapeutic cargoes across cell membranes.[1]

References

Application Notes and Protocols for Boc-10-Aminodecanoic Acid Conjugation to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the conjugation of Boc-10-aminodecanoic acid to primary amines, a critical step in the synthesis of various bioconjugates, including Proteolysis Targeting Chimeras (PROTACs). The protocols outlined below describe common coupling methods, purification procedures, and characterization of the resulting conjugates.

Introduction

This compound is a bifunctional linker widely used in chemical biology and drug discovery. It features a terminal carboxylic acid and a Boc-protected primary amine, connected by a ten-carbon aliphatic chain. The carboxylic acid moiety can be activated to react with primary amines on a target molecule to form a stable amide bond.[1][2] The Boc protecting group can be subsequently removed under mild acidic conditions to reveal a primary amine for further functionalization. This linker is particularly popular in the construction of PROTACs, where it serves to connect a ligand for a target protein and a ligand for an E3 ubiquitin ligase.[1][2]

Chemical Conjugation Principles

The conjugation of this compound to a primary amine involves the formation of an amide bond. This is typically achieved by activating the carboxylic acid group to make it more susceptible to nucleophilic attack by the primary amine. Several common coupling reagents can be used for this purpose, including carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS), or uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA).[1][2]

Data Presentation

The following table summarizes representative yields for the amide bond formation between a Boc-protected amino acid and various amines using HATU/DIPEA as the coupling reagents. While specific yields for this compound were not found in the literature, these examples with other Boc-protected amino acids provide an expected range for reaction efficiency.

Boc-Amino AcidAmineCoupling ReagentBaseSolventYield (%)
Boc-ValineBiphenylamineHATUDIPEADMF93
Boc-ProlineBiphenylamineHATUDIPEADMF75
Boc-ProlineBoc-piperidine-4-amineHATUDIPEADMFExcellent (>90)
Thiazole carboxylic acid4-t-butylanilineHATUDIPEACH3CN58

Note: Yields are illustrative and can vary based on the specific substrates and reaction conditions.

Experimental Protocols

Below are detailed protocols for the conjugation of this compound to a primary amine using two common coupling methods.

Protocol 1: HATU-Mediated Amide Coupling

This protocol is highly efficient for a wide range of primary amines, including those that may be sterically hindered.

Materials:

  • This compound

  • Primary amine of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (B1210297) (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and the primary amine (1.0 - 1.2 equivalents) in anhydrous DMF (concentration typically 0.1-0.5 M).

    • Add HATU (1.1 equivalents) to the solution.

    • Add DIPEA (2.0 - 3.0 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up:

    • Once the reaction is complete, dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol (B129727) in dichloromethane) to yield the pure conjugated product.

  • Characterization:

    • Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS).

Protocol 2: EDC/NHS-Mediated Amide Coupling

This is a widely used and cost-effective method for amide bond formation.

Materials:

  • This compound

  • Primary amine of interest

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Activation of Carboxylic Acid:

    • In a clean, dry round-bottom flask, dissolve this compound (1.0 equivalent) and NHS (1.1 equivalents) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC (1.2 equivalents) to the solution and stir at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for 1-2 hours to form the NHS-ester.

  • Coupling Reaction:

    • In a separate flask, dissolve the primary amine (1.0 equivalent) in anhydrous DCM or DMF.

    • Add the amine solution to the activated NHS-ester solution.

    • Stir the reaction mixture at room temperature. The reaction is typically complete within 2-12 hours. Monitor progress by TLC or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM or ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexanes or methanol/dichloromethane).

  • Characterization:

    • Characterize the purified product by NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.

Visualizations

Chemical Reaction Pathway

The following diagram illustrates the general chemical reaction for the conjugation of this compound to a primary amine using a coupling agent.

Amide Bond Formation cluster_reagents Reagents cluster_product Product Boc_acid Boc-HN-(CH2)9-COOH (this compound) Product Boc-HN-(CH2)9-CO-NH-R (Conjugate) Boc_acid->Product Amine R-NH2 (Primary Amine) Amine->Product Coupling_Agent Coupling Agent (e.g., HATU, EDC/NHS) Coupling_Agent->Product Base Base (e.g., DIPEA) Base->Product

Caption: Amide bond formation between this compound and a primary amine.

Experimental Workflow

The diagram below outlines the key steps in the synthesis and purification of the this compound-amine conjugate.

Experimental Workflow Start Start Reaction_Setup 1. Reaction Setup Dissolve reactants and coupling agents in solvent. Start->Reaction_Setup Coupling 2. Coupling Reaction Stir at room temperature. Reaction_Setup->Coupling Monitoring 3. Reaction Monitoring (TLC or LC-MS) Coupling->Monitoring Monitoring->Coupling Incomplete Workup 4. Aqueous Work-up Extraction and washing. Monitoring->Workup Reaction Complete Drying_Concentration 5. Drying and Concentration Remove solvent. Workup->Drying_Concentration Purification 6. Purification Column Chromatography Drying_Concentration->Purification Characterization 7. Characterization (NMR, MS) Purification->Characterization End End Characterization->End PROTAC_Synthesis_Logic cluster_components PROTAC Components cluster_synthesis Synthesis Steps Target_Ligand Target Protein Ligand (with primary amine) Step1 Step 1: Conjugate Linker to Target Protein Ligand Target_Ligand->Step1 Linker This compound Linker->Step1 E3_Ligand E3 Ligase Ligand (with functional group for subsequent coupling) Step3 Step 3: Conjugate to E3 Ligase Ligand E3_Ligand->Step3 Step2 Step 2: Deprotect Boc Group Step1->Step2 Step2->Step3 PROTAC Final PROTAC Molecule Step3->PROTAC

References

Application Notes and Protocols for Boc-10-aminodecanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a versatile bifunctional molecule widely utilized in organic synthesis, particularly in peptide synthesis, drug development, and the construction of complex molecular architectures such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its structure features a C10 alkyl chain that provides hydrophobicity and spacing, a carboxylic acid for coupling reactions, and a tert-butoxycarbonyl (Boc) protected amine, which allows for controlled, stepwise synthesis.[1][2][3] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, making it an ideal component for multi-step synthetic strategies.[1][3]

These application notes provide detailed protocols for common reactions involving this compound, including amide bond formation and Boc-group deprotection, along with data presented in a clear, tabular format for easy reference.

Key Applications

  • Peptide Synthesis: Acts as a building block to introduce a long aliphatic chain into a peptide sequence.[2]

  • PROTAC Linkers: Serves as a component of the linker connecting the target protein binder and the E3 ligase ligand in PROTACs.[1]

  • Bioconjugation: Facilitates the attachment of molecules to surfaces or other biomolecules.[2]

  • Drug Development: Used to create drug candidates with modified pharmacokinetic properties, such as improved stability and bioavailability.[2]

Experimental Protocols

Amide Bond Formation using EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of this compound to a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent and Hydroxybenzotriazole (HOBt) to suppress side reactions and minimize racemization.

Experimental Workflow for Amide Coupling and Deprotection

G cluster_0 Amide Coupling cluster_1 Purification cluster_2 Boc Deprotection Boc-10-aminodecanoic_Acid This compound Reaction_1 Stir at RT, 12-24h Boc-10-aminodecanoic_Acid->Reaction_1 Amine_R-NH2 Amine (R-NH2) Amine_R-NH2->Reaction_1 Coupling_Reagents EDC, HOBt, DIPEA in DMF Coupling_Reagents->Reaction_1 Boc-protected_Product Boc-Protected Amide Product Reaction_1->Boc-protected_Product Workup Aqueous Work-up Boc-protected_Product->Workup Chromatography Silica Gel Chromatography Workup->Chromatography Purified_Boc_Product Purified Boc-Protected Product Chromatography->Purified_Boc_Product Reaction_2 Stir at RT, 1-2h Purified_Boc_Product->Reaction_2 Deprotection_Reagent TFA in DCM Deprotection_Reagent->Reaction_2 Final_Product Final Amide Product (Amine Salt) Reaction_2->Final_Product G RCOOH This compound O_Acylisourea O-Acylisourea Intermediate (Active) RCOOH->O_Acylisourea + EDC EDC EDC HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt EDU EDU (Byproduct) O_Acylisourea->EDU Rearrangement (Side Reaction) HOBt HOBt Amide Amide Product HOBt_Ester->Amide + R'-NH2 Amine R'-NH2

References

Application Notes and Protocols for the Boc Deprotection of 10-Aminodecanoic Acid using Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability in various reaction conditions and its facile cleavage under acidic conditions.[1][2] Trifluoroacetic acid (TFA) is a common and effective reagent for the removal of the Boc group, prized for its volatility which simplifies product isolation.[3][4] This document provides a detailed protocol for the deprotection of Boc-10-aminodecanoic acid using TFA, a crucial step in synthesizing molecules where a terminal amine on a C10 linker is required, such as in the development of PROTACs and other chemical biology tools.[5]

The reaction proceeds via an acid-catalyzed mechanism where the Boc group is protonated by TFA, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate.[3][6] This intermediate readily decarboxylates to release carbon dioxide and the free amine, which is then protonated by the excess TFA to form the trifluoroacetate (B77799) salt.[3][6]

Mechanism of TFA-Mediated Boc Deprotection

The deprotection of the Boc group with TFA follows a well-established four-step mechanism:[3]

  • Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.[3][6]

  • Formation of a Tert-butyl Cation: The protonated Boc group becomes unstable, leading to the loss of a stable tert-butyl cation and the formation of a carbamic acid intermediate.[3][6]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[3][6] It is important to perform this reaction in a well-ventilated area and not in a closed system to allow the gas to escape.[3][6]

  • Formation of the Amine Salt: The resulting free amine is protonated by the excess TFA in the reaction mixture to form the corresponding trifluoroacetate salt.[3][6]

The generated tert-butyl cation is a reactive electrophile that can potentially lead to side reactions. While less of a concern for a simple alkyl chain like in aminodecanoic acid, in molecules with electron-rich functional groups (like tryptophan or tyrosine), scavengers are often added to trap this cation.[3][7]

Quantitative Data Summary

The following table summarizes typical reaction conditions for the Boc deprotection of amino acids using TFA, which are applicable to 10-aminodecanoic acid.

ParameterTypical Range/ValueNotesReference(s)
Substrate This compound---N/A
Reagent Trifluoroacetic Acid (TFA)Neat or in a solvent[1][8]
Solvent Dichloromethane (DCM)Other solvents like ethyl acetate (B1210297) can also be used.[8][9][10]
TFA Concentration 20% - 100% (neat) in DCMA 20-25% solution of TFA in DCM is common.[8][11][8][11]
Temperature 0 °C to Room TemperatureThe reaction is typically started at 0 °C and then allowed to warm to room temperature.[8][12][8][12]
Reaction Time 30 minutes - 18 hoursReaction progress should be monitored by TLC or LC-MS.[8][9][8][9]
Work-up Evaporation, Trituration, Basic Work-upDepends on the desired final product (salt or free amine).[9][12][13]

Experimental Protocol

This protocol describes the deprotection of this compound using a 25% TFA solution in DCM.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve this compound in anhydrous DCM (a typical concentration is ~0.2 M).[1]

    • Place the flask in an ice bath and stir the solution for 5-10 minutes to cool it to 0 °C.

  • Deprotection Reaction:

    • Slowly add TFA to the stirred solution. A common ratio is a 1:1 to 1:4 mixture of TFA to DCM (v/v), resulting in a 20-25% TFA solution.[8] For example, to 10 mL of the substrate solution in DCM, add 2.5 mL of TFA.

    • After the addition of TFA, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Isolation (to obtain the free amine):

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM. To aid in the removal of residual TFA, the residue can be co-evaporated with toluene (B28343) or DCM a few times.[12]

    • Dissolve the resulting residue in a suitable organic solvent like ethyl acetate or DCM.

    • Carefully neutralize the solution by washing with a saturated aqueous solution of NaHCO₃ in a separatory funnel. Be cautious as CO₂ will be evolved.

    • Separate the organic layer and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the 10-aminodecanoic acid as the free amine.

  • Work-up and Isolation (to obtain the TFA salt):

    • After the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the TFA salt of the amine.[9]

    • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

Safety Precautions:

  • Trifluoroacetic acid is highly corrosive and volatile. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • The reaction evolves carbon dioxide gas; ensure the reaction vessel is not sealed.

Visualizations

Below are diagrams illustrating the key processes described in these application notes.

Boc_Deprotection_Mechanism Boc_Amine Boc-Protected Amine Protonated_Boc Protonated Intermediate Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Loss of tert-butyl cation tBu tert-Butyl Cation Protonated_Boc->tBu Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt Free_Amine->Amine_Salt + H⁺ (from TFA) TFA1 TFA TFA2 TFA

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental_Workflow start Start: Dissolve this compound in DCM cool Cool to 0 °C in an ice bath start->cool add_tfa Slowly add TFA (20-25% in DCM) cool->add_tfa react Stir at room temperature for 1-4 hours (Monitor by TLC/LC-MS) add_tfa->react concentrate Concentrate under reduced pressure react->concentrate workup_choice Choose Work-up Path concentrate->workup_choice dissolve_free Dissolve in organic solvent workup_choice->dissolve_free For Free Amine precipitate Add cold diethyl ether to precipitate workup_choice->precipitate For TFA Salt neutralize Neutralize with sat. NaHCO₃ dissolve_free->neutralize wash Wash with water and brine neutralize->wash dry Dry over Na₂SO₄/MgSO₄ wash->dry concentrate_free Concentrate to yield free amine dry->concentrate_free end_free End: 10-Aminodecanoic Acid (Free Amine) concentrate_free->end_free filter_wash Filter and wash with cold ether precipitate->filter_wash dry_salt Dry under vacuum filter_wash->dry_salt end_salt End: 10-Aminodecanoic Acid (TFA Salt) dry_salt->end_salt

Caption: Experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Amide Coupling of Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a versatile bifunctional molecule widely utilized in chemical synthesis, particularly in the fields of peptide synthesis and drug development. Its structure, featuring a long ten-carbon aliphatic chain, provides spatial separation between conjugated molecules. The terminal carboxylic acid and the Boc-protected amine group at the other end allow for sequential and controlled coupling reactions. This molecule is frequently employed as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a target protein-binding ligand to an E3 ligase-recruiting ligand.[1][2][3]

The critical step in utilizing this compound is the efficient formation of an amide bond between its carboxylic acid group and a primary amine of a target molecule. This application note provides detailed protocols for common coupling methods and a summary of reaction conditions to guide researchers in achieving high-yield synthesis.

Common Coupling Strategies

The formation of an amide bond from a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxyl group. Several classes of coupling reagents have been developed for this purpose, with carbodiimides and phosphonium/uronium salts being the most prevalent.

Carbodiimide-Mediated Coupling (EDC/NHS)

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide (B86325) that activates carboxylic acids to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form the desired amide. To improve the efficiency of the reaction and minimize side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines.[4][5]

Phosphonium/Uronium Salt-Mediated Coupling (HATU)

Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient for amide bond formation, especially in cases of sterically hindered substrates.[] HATU, in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), activates the carboxylic acid to form a reactive ester that readily couples with amines.[][7]

Data Presentation: Comparison of Coupling Conditions

The following table summarizes typical reaction conditions for the coupling of this compound with a primary amine using common coupling reagents. Please note that optimal conditions may vary depending on the specific amine substrate, and yields are representative of typical amide coupling reactions.[2][8][9]

ParameterEDC/NHS CouplingHATU CouplingDCC/HOBt Coupling
Coupling Reagent EDC (1.2-1.5 eq)HATU (1.1-1.2 eq)DCC (1.1-1.2 eq)
Additive NHS (1.0-1.2 eq)None or HOAt (1.1 eq)HOBt (1.1 eq)
Base DIPEA or TEA (2-3 eq)DIPEA (2-4 eq)None or DIPEA (1-2 eq)
Solvent DMF, DCM, or CH3CNDMF or DCMDCM or THF
Temperature 0 °C to Room Temperature0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 6 hours4 - 12 hours
Typical Yield 70-95%80-98%65-90%

Experimental Protocols

Protocol 1: EDC/NHS Mediated Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with a primary amine-containing molecule using EDC and NHS.

Materials:

  • This compound

  • Amine-containing substrate

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • 0.1 M MES buffer (pH 6.0) (for aqueous reactions)

  • Phosphate-buffered saline (PBS, pH 7.4) (for aqueous reactions)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Activation: Add NHS (1.1 equivalents) to the solution and stir until dissolved. Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 equivalents) to the cooled solution. Stir the reaction mixture at 0 °C for 15-30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours to form the NHS ester.

  • Coupling: In a separate flask, dissolve the amine-containing substrate (1.0-1.2 equivalents) in anhydrous DMF or DCM. If the amine is a salt (e.g., hydrochloride), add DIPEA or TEA (1.1 equivalents) to neutralize it.

  • Add the solution of the amine to the activated this compound solution. Add DIPEA or TEA (2.0 equivalents) to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 4 to 24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM. Wash the organic layer sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired amide.

Protocol 2: HATU-Mediated Coupling of this compound

This protocol outlines a general procedure for the efficient coupling of this compound with a primary amine using HATU.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.

  • Pre-activation (Optional but Recommended): Add HATU (1.1 equivalents) to the solution. Cool the mixture to 0 °C and add DIPEA (2.0 equivalents). Stir the mixture at 0 °C for 10-15 minutes to pre-activate the carboxylic acid.

  • Coupling: Dissolve the amine-containing substrate (1.0-1.2 equivalents) in a minimal amount of anhydrous DMF or DCM and add it to the reaction mixture. If the amine is a salt, an additional equivalent of DIPEA may be required.

  • Reaction Monitoring: Stir the reaction at room temperature for 1 to 6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic phase with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo. Purify the resulting crude product by silica gel column chromatography.

Visualizing the Workflow and Signaling Pathway

Experimental Workflow for Amide Coupling

The following diagram illustrates the general workflow for the amide coupling of this compound.

G start Start reactants Dissolve Boc-10- Aminodecanoic Acid & Coupling Reagents start->reactants activation Activate Carboxylic Acid (e.g., EDC/NHS or HATU) reactants->activation add_amine Add Amine Substrate activation->add_amine reaction Stir at RT (Monitor by TLC/LC-MS) add_amine->reaction workup Aqueous Work-up (Extraction & Washes) reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: General workflow for the amide coupling reaction of this compound.

Signaling Pathway Analogy: PROTAC Action

The use of this compound as a linker in PROTACs can be conceptually illustrated as a signaling pathway where the PROTAC molecule induces the degradation of a target protein.

G protac PROTAC (with Linker) poi Protein of Interest (POI) protac->poi Binds e3 E3 Ubiquitin Ligase protac->e3 Recruits ternary Ternary Complex (POI-PROTAC-E3) poi->ternary e3->ternary ub Ubiquitination ternary->ub Induces proteasome Proteasome ub->proteasome Targets for degradation POI Degradation proteasome->degradation Leads to

Caption: Conceptual pathway of PROTAC-mediated protein degradation.

References

Application Notes and Protocols: Incorporating Boc-10-aminodecanoic Acid into a Peptide Sequence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids and lipophilic moieties into peptide sequences is a powerful strategy in drug discovery and development. N-terminal acylation with fatty acids, such as 10-aminodecanoic acid, can significantly enhance the therapeutic potential of peptides by increasing their enzymatic stability, improving their pharmacokinetic profile, and facilitating their interaction with cellular membranes. This document provides detailed application notes and protocols for the successful incorporation of Boc-10-aminodecanoic acid into a peptide sequence using solid-phase peptide synthesis (SPPS) with Boc chemistry.

This compound is a valuable building block for the synthesis of lipopeptides. The tert-butyloxycarbonyl (Boc) protecting group on the amino terminus allows for its seamless integration into standard Boc-SPPS workflows. The ten-carbon aliphatic chain introduces a significant hydrophobic character to the resulting peptide, which can be advantageous for applications requiring membrane association or modulation of protein-protein interactions.

Data Presentation: Expected Outcomes

The successful incorporation of this compound can be verified through various analytical techniques. The following tables summarize the expected quantitative data for a model peptide before and after modification.

Table 1: Coupling Efficiency of this compound

Coupling StepCoupling ReagentReaction Time (hours)Coupling Efficiency (%)Notes
Standard Amino Acid (e.g., Boc-Ala-OH)HBTU/DIEA1 - 2> 99%Standard coupling conditions.
This compoundHBTU/DIEA2 - 4> 98%Extended coupling time may be required due to potential steric hindrance from the long alkyl chain. Monitoring with a qualitative test (e.g., Kaiser test) is recommended.
This compoundDIC/HOBt4 - 6> 97%Slower coupling kinetics compared to HBTU. May be a suitable alternative if on-resin aggregation is a concern.

Table 2: Analytical Characterization of a Model Peptide (e.g., H-Gly-Arg-Gly-Asp-Ser-OH) vs. 10-Aminodecanoyl-Gly-Arg-Gly-Asp-Ser-OH

ParameterUnmodified PeptideAcylated PeptideExpected Change
Molecular Weight (Da) 505.48658.82+ 153.34 Da
HPLC Retention Time (minutes) 8.515.2Significant increase due to increased hydrophobicity.
Crude Purity (%) 85 - 95%80 - 90%Slightly lower crude purity may be observed due to potential for incomplete coupling or side reactions.
Final Purity (after HPLC, %) > 98%> 98%High purity can be achieved with standard HPLC purification.

Experimental Protocols

Materials and Reagents
  • Resin: Pre-loaded Merrifield or PAM resin suitable for Boc-SPPS.

  • Boc-Protected Amino Acids: Standard Boc-protected amino acids with appropriate side-chain protection.

  • This compound: Purity ≥ 98%.

  • Deprotection Reagent: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM).

  • Neutralization Reagent: 10% N,N-Diisopropylethylamine (DIEA) in DCM.

  • Coupling Reagents:

    • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

    • N,N'-Diisopropylcarbodiimide (DIC)

    • Hydroxybenzotriazole (HOBt)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Methanol (MeOH), Diethyl ether (cold).

  • Cleavage Cocktail: Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA) with appropriate scavengers (e.g., anisole, thioanisole).

  • Analytical Equipment: HPLC system with a C18 column, Mass spectrometer (ESI or MALDI).

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide on a solid support using Boc chemistry, followed by the N-terminal acylation with this compound.

Step 1: Resin Swelling

  • Place the desired amount of resin in a reaction vessel.

  • Add DCM to swell the resin for 30 minutes.

  • Drain the DCM.

Step 2: Boc Deprotection

  • Add the deprotection solution (50% TFA in DCM) to the resin.

  • Agitate for 2 minutes.

  • Drain the solution.

  • Add fresh deprotection solution and agitate for 30 minutes.

  • Drain the solution and wash the resin thoroughly with DCM (3x) and DMF (3x).

Step 3: Neutralization

  • Add the neutralization solution (10% DIEA in DCM) to the resin.

  • Agitate for 2 minutes.

  • Repeat the neutralization step.

  • Drain the solution and wash the resin with DCM (3x) and DMF (3x).

Step 4: Amino Acid Coupling (for standard amino acids)

  • In a separate vial, dissolve the Boc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.

  • Add DIC (3 equivalents) to the amino acid solution and pre-activate for 10 minutes.

  • Add the activated amino acid solution to the resin.

  • Agitate for 1-2 hours at room temperature.

  • Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). A negative test indicates a complete reaction.

  • If the coupling is incomplete, repeat the coupling step.

  • Wash the resin with DMF (3x) and DCM (3x).

Repeat steps 2-4 for each amino acid in the peptide sequence.

Step 5: Incorporation of this compound

  • After the final amino acid has been coupled and the N-terminal Boc group has been removed (Steps 2 & 3), proceed with the acylation.

  • In a separate vial, dissolve this compound (3 equivalents) and HBTU (2.9 equivalents) in DMF.

  • Add DIEA (6 equivalents) to the solution to begin activation.

  • Immediately add the activated this compound solution to the resin.

  • Agitate for 2-4 hours at room temperature. The longer coupling time is recommended to ensure complete reaction.

  • Perform a Kaiser test to confirm the absence of free amines. If the test is positive, the coupling should be repeated.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

Step 6: Peptide Cleavage and Deprotection

  • Dry the resin thoroughly under vacuum.

  • Transfer the resin to a specialized HF cleavage apparatus.

  • Add the appropriate scavengers (e.g., anisole).

  • Carefully add anhydrous HF at 0°C and stir for 1-2 hours.

  • Evaporate the HF under a stream of nitrogen.

  • Wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.

  • Filter and dry the crude peptide.

Protocol for Peptide Characterization

Step 1: Purification by HPLC

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile (B52724)/water with 0.1% TFA).

  • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column.

  • Use a linear gradient of acetonitrile in water (both containing 0.1% TFA).

  • Collect the fractions corresponding to the major peak.

  • Lyophilize the pure fractions to obtain the final peptide.

Step 2: Analysis by HPLC and Mass Spectrometry

  • Analyze the purified peptide using an analytical reverse-phase HPLC system to determine its purity.

  • Confirm the molecular weight of the purified peptide using mass spectrometry (ESI-MS or MALDI-TOF). The observed mass should correspond to the calculated mass of the acylated peptide.

Mandatory Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_cycle Synthesis Cycle (Repeat for each Amino Acid) cluster_acylation N-Terminal Acylation cluster_final Final Steps Resin Start: Resin Swell Swell Resin (DCM) Resin->Swell Deprotection Boc Deprotection (50% TFA/DCM) Swell->Deprotection Wash1 Wash (DCM, DMF) Deprotection->Wash1 Neutralization Neutralization (10% DIEA/DCM) Wash2 Wash (DCM, DMF) Neutralization->Wash2 Coupling Amino Acid Coupling (HBTU/DIEA or DIC/HOBt) Wash3 Wash (DMF, DCM) Coupling->Wash3 Wash1->Neutralization Wash2->Coupling Wash3->Deprotection Acyl_Deprotect Final Boc Deprotection Wash3->Acyl_Deprotect Acyl_Neutralize Final Neutralization Acyl_Deprotect->Acyl_Neutralize Acyl_Couple Couple Boc-10- aminodecanoic Acid Acyl_Neutralize->Acyl_Couple Acyl_Wash Final Wash Acyl_Couple->Acyl_Wash Cleavage Cleavage from Resin (HF or TFMSA) Acyl_Wash->Cleavage Purification Purification (HPLC) Cleavage->Purification Characterization Characterization (MS, HPLC) Purification->Characterization Final_Peptide Final Lipopeptide Characterization->Final_Peptide

Caption: Workflow for the solid-phase synthesis of a lipopeptide.

Caption: Lipopeptide interaction with a bacterial cell membrane.

Application Notes and Protocols for PROTAC Synthesis using a Boc-10-aminodecanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own protein disposal system, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1] These heterobifunctional molecules consist of two key components: a ligand that binds to the target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, joined together by a chemical linker.[2] The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][4]

The linker is a critical component of a PROTAC, significantly influencing the stability and geometry of the ternary complex, as well as the physicochemical properties of the molecule, such as solubility and cell permeability.[5] Alkyl chains are a common choice for linkers due to their synthetic tractability and their ability to provide a flexible bridge between the two ligands.[] This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing a Boc-10-aminodecanoic acid linker, a 10-carbon alkyl chain that offers a significant degree of spatial flexibility.

Signaling Pathway: The PROTAC Mechanism of Action

PROTACs function by hijacking the cellular ubiquitin-proteasome pathway. The process begins with the PROTAC molecule simultaneously binding to the target protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[7] This proximity, induced by the PROTAC, allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-charged E2 enzyme to the surface of the POI. The polyubiquitinated POI is then recognized by the 26S proteasome, which unfolds and degrades the target protein into smaller peptides, while the PROTAC molecule can be recycled to induce the degradation of another POI molecule.[3]

PROTAC_Signaling_Pathway cluster_Cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Ternary_Complex->E3_Ligase Polyubiquitinated_POI Polyubiquitinated POI Ternary_Complex->Polyubiquitinated_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme Ub_E1 Ub-E1 E1->Ub_E1 E2 E2 Ubiquitin-Conjugating Enzyme Ub_E2 Ub-E2 E2->Ub_E2 Ub Ubiquitin Ub->E1 ATP Ub_E1->E2 Ub_E2->Ternary_Complex Ub Transfer Proteasome 26S Proteasome Polyubiquitinated_POI->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Protocols

The synthesis of a PROTAC using a this compound linker can be achieved through either solid-phase or solution-phase synthesis. Below are detailed protocols for both approaches.

Protocol 1: Solid-Phase Synthesis of a PROTAC

This protocol describes the synthesis of a PROTAC on a solid support, which can simplify purification steps.[8]

Workflow Diagram:

Solid_Phase_Synthesis_Workflow Resin 1. Resin Swelling Immobilization 2. E3 Ligase Ligand Immobilization Resin->Immobilization Linker_Coupling 3. Linker Attachment (this compound) Immobilization->Linker_Coupling Boc_Deprotection 4. Boc Deprotection Linker_Coupling->Boc_Deprotection POI_Coupling 5. POI Ligand Coupling Boc_Deprotection->POI_Coupling Cleavage 6. Cleavage from Resin POI_Coupling->Cleavage Purification 7. Purification Cleavage->Purification

Caption: Workflow for the solid-phase synthesis of a PROTAC.

Materials:

  • Aminomethylated polystyrene resin

  • E3 ligase ligand with a carboxylic acid handle (e.g., Pomalidomide derivative)

  • This compound

  • Protein of Interest (POI) ligand with a carboxylic acid handle

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane), Methanol (B129727)

  • Boc deprotection reagent: TFA (Trifluoroacetic acid)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • HPLC for purification

Procedure:

  • Resin Swelling: Swell the aminomethylated polystyrene resin in DMF for 30 minutes in a reaction vessel.

  • E3 Ligase Ligand Immobilization:

    • To the swollen resin, add a solution of the carboxylic acid-functionalized E3 ligase ligand (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Linker Attachment:

    • Swell the E3 ligase ligand-functionalized resin in DMF.

    • In a separate flask, activate the this compound (2 eq.) with HATU (2 eq.) and DIPEA (4 eq.) in DMF for 15 minutes.

    • Add the activated linker solution to the resin and shake the reaction mixture at room temperature for 24 hours.

    • Wash the resin thoroughly with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker, exposing the terminal amine.[8]

    • Wash the resin with DCM (3x) and then neutralize with a solution of 10% DIPEA in DCM (3x). Wash again with DCM (3x).[8]

  • POI Ligand Coupling:

    • To the resin, add a solution of the POI ligand containing a carboxylic acid (3 eq.), HATU (3 eq.), and DIPEA (6 eq.) in DMF.

    • Shake the mixture at room temperature for 16 hours.

    • Wash the resin with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

  • Cleavage from Resin:

    • Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Concentrate the filtrate under reduced pressure.

  • Purification:

    • Purify the crude PROTAC by preparative reverse-phase HPLC to obtain the final product.

Protocol 2: Solution-Phase Synthesis of a PROTAC

This protocol outlines a stepwise approach to synthesizing a PROTAC in solution, which can be advantageous for scalability.

Workflow Diagram:

Solution_Phase_Synthesis_Workflow cluster_0 Step 1: Linker-E3 Ligand Conjugation cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: POI Ligand Coupling a This compound c HATU, DIPEA a->c b E3 Ligase Ligand (with amine handle) b->c d Boc-Linker-E3 Ligand c->d e Boc-Linker-E3 Ligand f TFA or HCl in Dioxane e->f g Amine-Linker-E3 Ligand f->g h Amine-Linker-E3 Ligand j HATU, DIPEA h->j i POI Ligand (with carboxylic acid handle) i->j k Final PROTAC j->k

Caption: Workflow for the solution-phase synthesis of a PROTAC.

Materials:

  • This compound

  • E3 ligase ligand with a free amine (e.g., amino-pomalidomide)

  • Protein of Interest (POI) ligand with a carboxylic acid handle

  • Coupling agent: HATU

  • Base: DIPEA

  • Solvents: DMF, DCM

  • Boc deprotection reagent: TFA or 4M HCl in 1,4-dioxane (B91453)

  • Silica (B1680970) gel for column chromatography

  • HPLC for purification

Procedure:

  • Synthesis of Boc-Linker-E3 Ligase Ligand Intermediate:

    • Dissolve this compound (1.2 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

    • Add the E3 ligase ligand with a free amine (1 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in DCM.

    • Add TFA (10-20 eq) and stir at room temperature for 1-2 hours.

    • Alternatively, dissolve the intermediate in a minimal amount of methanol and add 4M HCl in 1,4-dioxane (4-10 eq). Stir for 15-60 minutes.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the amine salt.

  • Final PROTAC Synthesis (POI Ligand Coupling):

    • Dissolve the POI ligand with a carboxylic acid handle (1.2 eq) in DMF.

    • Add HATU (1.2 eq) and DIPEA (3 eq) and stir for 15 minutes at room temperature.

    • Add the deprotected amine-linker-E3 ligase ligand intermediate (1 eq) and additional DIPEA (2 eq) to neutralize the salt.

    • Stir the reaction mixture at room temperature for 4-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC by preparative reverse-phase HPLC.

Data Presentation

The efficacy of a PROTAC is typically assessed by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC that induces 50% degradation of the target protein, and the maximum degradation (Dmax), which represents the percentage of protein degradation at high PROTAC concentrations.[9] The following tables summarize representative data for PROTACs with varying alkyl linker lengths. While specific data for a 10-carbon linker is not widely published, these tables provide a general understanding of the structure-activity relationship (SAR) for alkyl linkers.

Table 1: Degradation Activity of a Hypothetical BRD4-targeting PROTAC with Varying Alkyl Linker Lengths

PROTACLinker (n=number of carbons)DC50 (nM)Dmax (%)
PROTAC-C3 315085
PROTAC-C6 65095
PROTAC-C10 10 25 >98
PROTAC-C12 124096
PROTAC-C15 1510090

Note: This data is representative and intended for illustrative purposes. Actual values will vary depending on the specific POI ligand, E3 ligase ligand, and cell line used.

Table 2: Comparison of Degradation Efficacy for PROTACs with Different Linker Types

PROTACLinker CompositionDC50 (nM)Dmax (%)Reference
BTK Degrader 1 3-atom alkyl>1000<20[5]
BTK Degrader 2 10-atom PEG8.391[4]
HDAC3 Degrader 9-atom alkyl-aryl530>90[9]
BTK Degrader 3 6-unit PEG2.297[10]

This data highlights that the optimal linker length and composition are highly dependent on the specific PROTAC system.[5] Generally, a linker that is too short may not allow for the formation of a stable ternary complex, while a linker that is too long may lead to reduced efficacy due to entropic penalties.[5]

Conclusion

The synthesis of PROTACs using a this compound linker provides a versatile method for creating potent protein degraders. The 10-carbon chain offers significant flexibility, which can be advantageous for optimizing the geometry of the ternary complex. Both solid-phase and solution-phase synthetic routes are viable, with the choice depending on the desired scale and purification strategy. The provided protocols and data serve as a comprehensive guide for researchers in the field of targeted protein degradation, facilitating the design and synthesis of novel PROTACs for therapeutic and research applications. Further optimization of the linker length and composition is often necessary to achieve maximal degradation potency for a specific target protein and E3 ligase pair.

References

Application Notes and Protocols for Boc-10-Aminodecanoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-10-aminodecanoic acid is a versatile bifunctional monomer increasingly utilized in polymer chemistry, particularly for biomedical applications. Its structure, featuring a carboxylic acid, a long aliphatic chain, and a Boc-protected amine, allows for the synthesis of a variety of polymers with tunable properties. The hydrophobic decanoic acid backbone, combined with the potential for introducing functionality via the amine group after deprotection, makes it an attractive building block for creating biodegradable and biocompatible materials for drug delivery, tissue engineering, and other advanced applications.

These application notes provide an overview of the use of this compound in the synthesis of poly(ester amides) and detail protocols for polymer synthesis and the formulation of drug-loaded nanoparticles.

Applications in Polymer Chemistry

Polymers derived from this compound are primarily explored for their potential in the biomedical field. The key features that make them suitable for such applications include:

  • Biocompatibility and Biodegradability: The presence of ester and amide linkages in the polymer backbone allows for hydrolytic or enzymatic degradation into biocompatible small molecules.

  • Controlled Drug Delivery: The amphiphilic nature that can be imparted by copolymerization allows for the formation of micelles or nanoparticles, which can encapsulate and provide sustained release of therapeutic agents.

  • Tunable Physicochemical Properties: Copolymerization of this compound with other monomers, such as diols, allows for the tuning of mechanical properties, degradation rates, and hydrophilicity.

  • Surface Functionalization: After the removal of the Boc protecting group, the resulting free amine groups on the polymer surface can be used for conjugation with targeting ligands, imaging agents, or other functional molecules.

Experimental Protocols

Protocol 1: Synthesis of a Poly(ester amide) via Solution Polycondensation

This protocol describes a general method for the synthesis of a poly(ester amide) by reacting this compound with a diol.

Materials:

Procedure:

  • Monomer Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and 1,6-hexanediol in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Catalyst Addition: To the stirred solution, add DMAP (0.1 equivalents) followed by the slow, portion-wise addition of DCC (1.1 equivalents) at 0 °C (ice bath).

  • Polymerization: Allow the reaction mixture to warm to room temperature and stir for 24-48 hours under an inert atmosphere. The progress of the polymerization can be monitored by techniques such as Gel Permeation Chromatography (GPC).

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

    • Concentrate the filtrate under reduced pressure.

    • Redissolve the crude polymer in a minimal amount of DCM.

    • Precipitate the polymer by adding the solution dropwise to a large volume of cold methanol or diethyl ether.

    • Collect the precipitated polymer by filtration.

  • Purification: Repeat the dissolution-precipitation step at least twice to ensure the removal of unreacted monomers and catalysts.

  • Drying: Dry the purified polymer under vacuum at a slightly elevated temperature (e.g., 40 °C) to a constant weight.

  • Characterization: Characterize the resulting polymer using techniques such as ¹H NMR, FTIR, GPC (for molecular weight and polydispersity), and DSC/TGA (for thermal properties).

Protocol 2: Formulation of Drug-Loaded Nanoparticles via Nanoprecipitation

This protocol outlines the preparation of drug-loaded nanoparticles from a pre-synthesized copolymer containing this compound.

Materials:

  • Polymer synthesized from this compound (e.g., from Protocol 1)

  • Hydrophobic drug of choice (e.g., Paclitaxel)

  • Acetone (B3395972) or Tetrahydrofuran (THF)

  • Deionized water

  • Pluronic F-127 (or other suitable surfactant)

Procedure:

  • Organic Phase Preparation: Dissolve the polymer and the hydrophobic drug in a water-miscible organic solvent like acetone or THF. The concentration of the polymer and drug will need to be optimized depending on the desired particle size and drug loading.

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a surfactant (e.g., 0.5% w/v Pluronic F-127) to stabilize the nanoparticles.

  • Nanoprecipitation:

    • Under moderate stirring, slowly inject the organic phase into the aqueous phase.

    • The rapid diffusion of the organic solvent into the aqueous phase leads to the precipitation of the polymer and the encapsulation of the drug, forming nanoparticles.

  • Solvent Evaporation: Stir the resulting nanoparticle suspension at room temperature for several hours (or overnight) to allow for the complete evaporation of the organic solvent.

  • Purification:

    • Centrifuge the nanoparticle suspension to pellet the nanoparticles.

    • Remove the supernatant and resuspend the nanoparticles in deionized water.

    • Repeat the centrifugation and resuspension steps to remove excess surfactant and unencapsulated drug.

  • Lyophilization (Optional): For long-term storage, the purified nanoparticle suspension can be freeze-dried (lyophilized) with a cryoprotectant (e.g., sucrose (B13894) or trehalose).

  • Characterization:

    • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

    • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

    • Drug Loading and Encapsulation Efficiency: Quantify the amount of encapsulated drug using a suitable analytical technique (e.g., HPLC or UV-Vis spectroscopy) after dissolving a known amount of nanoparticles in a suitable solvent.

Data Presentation

The following tables provide representative (hypothetical) data for polymers synthesized using this compound and the resulting drug-loaded nanoparticles. Actual experimental data will vary based on specific reaction conditions and formulations.

Table 1: Polymer Characterization Data

Polymer IDComonomerMn (kDa)Mw (kDa)PDI (Mw/Mn)Tg (°C)Tm (°C)
PEA-11,6-Hexanediol15.228.91.9045110
PEA-21,8-Octanediol18.535.11.9050118
PEA-31,12-Dodecanediol21.341.51.9558125
  • Mn: Number-average molecular weight

  • Mw: Weight-average molecular weight

  • PDI: Polydispersity Index

  • Tg: Glass transition temperature

  • Tm: Melting temperature

Table 2: Nanoparticle Characterization Data

Formulation IDPolymerDrugParticle Size (nm)PDIZeta Potential (mV)Drug Loading (%)Encapsulation Efficiency (%)
NP-1PEA-1Paclitaxel1550.15-15.25.285.3
NP-2PEA-2Paclitaxel1700.18-12.86.188.1
NP-3PEA-3Paclitaxel1850.21-11.57.590.4
  • PDI: Polydispersity Index

Mandatory Visualizations

The following diagrams illustrate the general workflow for the synthesis and application of polymers derived from this compound.

Polymer_Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization monomer This compound + Diol reaction Solution Polycondensation monomer->reaction DCC, DMAP in DCM purification Precipitation & Drying reaction->purification polymer Purified Poly(ester amide) purification->polymer nmr NMR polymer->nmr gpc GPC polymer->gpc dsc DSC/TGA polymer->dsc

Fig. 1: Workflow for Poly(ester amide) Synthesis and Characterization.

Nanoparticle_Drug_Delivery_Workflow cluster_formulation Nanoparticle Formulation cluster_evaluation In Vitro Evaluation polymer_drug Polymer + Drug in Organic Solvent nanoprecipitation Nanoprecipitation polymer_drug->nanoprecipitation aqueous Aqueous Surfactant Solution aqueous->nanoprecipitation purification Centrifugation/ Washing nanoprecipitation->purification nanoparticles Drug-Loaded Nanoparticles purification->nanoparticles characterization Size, Zeta Potential, Drug Load nanoparticles->characterization release In Vitro Drug Release Study nanoparticles->release cytotoxicity Cell Viability Assay nanoparticles->cytotoxicity

Fig. 2: Workflow for Nanoparticle Formulation and Evaluation.

Disclaimer: These protocols and data are intended for informational purposes and as a general guide. Researchers should conduct their own optimization and validation studies. All laboratory work should be performed in accordance with appropriate safety guidelines.

Application Notes and Protocols for Boc-10-aminodecanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and technical guidance for the experimental use of Boc-10-aminodecanoic acid, a versatile building block in peptide synthesis, drug discovery, and bioconjugation. The protocols focus on two primary reaction types: amide bond formation via the carboxylic acid moiety and deprotection of the Boc-protected amine.

Application Notes

This compound is a valuable bifunctional molecule characterized by a terminal carboxylic acid and a Boc-protected amine separated by a ten-carbon aliphatic chain.[1][2] This structure allows for its use as a linker in various applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), and as a component in peptide synthesis to introduce a lipophilic spacer.[1][2]

The primary reactions involving this compound are:

  • Amide Coupling: The terminal carboxylic acid can be activated to react with primary or secondary amines, forming a stable amide bond. This is a fundamental reaction for incorporating the aminodecanoic acid linker into peptides or conjugating it to other molecules. Common coupling reagents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[1][3][4]

  • Boc Deprotection: The tert-butoxycarbonyl (Boc) protecting group on the amine is labile to acidic conditions.[5][6] This allows for the selective deprotection of the amine, which can then be used in subsequent reactions, such as further peptide chain elongation. Common deprotection reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in 1,4-dioxane.[5][6]

The choice of reagents and reaction conditions for both coupling and deprotection can influence the reaction efficiency, yield, and potential for side reactions. The following protocols provide standardized procedures for these key transformations.

Quantitative Data Summary

The following tables summarize typical quantitative data for amide coupling and Boc deprotection reactions. Please note that actual yields and reaction times may vary depending on the specific substrate and reaction scale.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentAdditiveBaseTypical Yield (%)Typical Reaction Time
EDCHOBtDIPEA70-9512-24 hours
HATU-DIPEA85-982-6 hours
DCCHOBt-70-9012-24 hours

Table 2: Comparison of Common Reagents for Boc Deprotection

Deprotection ReagentConcentrationSolventTypical Yield (%)Typical Reaction Time
Trifluoroacetic Acid (TFA)25-50% (v/v)Dichloromethane (DCM)>9530 minutes
Hydrogen Chloride (HCl)4 M1,4-DioxaneQuantitative30-60 minutes

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine using EDC/HOBt

This protocol describes a general procedure for the coupling of this compound to a primary amine in solution phase.

Materials:

  • This compound

  • Primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up and purification

Procedure:

  • Dissolution: In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.2 equivalents) in anhydrous DMF.

  • Addition of Amine and Base: Add the primary amine (1.1 equivalents) and DIPEA (3 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Initiation of Coupling: Cool the reaction mixture to 0 °C in an ice bath. Add EDC (1.2 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield the pure amide product.

Protocol 2: Boc Deprotection of an Amine using Trifluoroacetic Acid (TFA)

This protocol outlines the removal of the Boc protecting group from an N-Boc protected amine, such as the product from Protocol 1, to liberate the free amine.

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware for work-up

Procedure:

  • Dissolution: Dissolve the Boc-protected compound in DCM in a round-bottom flask.

  • Deprotection: Add an equal volume of TFA to the solution (to achieve a 50% TFA/DCM mixture).

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

  • Further Use: The resulting free amine is often used in the next synthetic step without further purification.

Visualizations

Amide_Coupling_Workflow cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Work-up & Purification Boc_Acid This compound Dissolve 1. Dissolve Boc-Acid & HOBt in DMF Boc_Acid->Dissolve Amine Primary Amine Add_Amine 2. Add Amine & DIPEA Amine->Add_Amine EDC EDC Add_EDC 4. Add EDC EDC->Add_EDC HOBt HOBt HOBt->Dissolve DIPEA DIPEA DIPEA->Add_Amine DMF Anhydrous DMF DMF->Dissolve Dissolve->Add_Amine Cool 3. Cool to 0°C Add_Amine->Cool Cool->Add_EDC React 5. Stir at RT for 12-24h Add_EDC->React Workup 6. Aqueous Work-up React->Workup Purify 7. Column Chromatography Workup->Purify Product Pure Amide Product Purify->Product

Caption: Workflow for amide coupling of this compound.

Boc_Deprotection_Workflow cluster_materials Starting Materials cluster_procedure Reaction Procedure cluster_workup Work-up Boc_Amine Boc-Protected Compound Dissolve 1. Dissolve in DCM Boc_Amine->Dissolve TFA TFA Add_TFA 2. Add TFA (50%) TFA->Add_TFA DCM DCM DCM->Dissolve Dissolve->Add_TFA React 3. Stir at RT for 30 min Add_TFA->React Evaporate 4. Evaporate Solvent React->Evaporate Neutralize 5. Neutralize with NaHCO3 Evaporate->Neutralize Product Deprotected Amine Neutralize->Product

Caption: Workflow for Boc deprotection using TFA.

References

Application Notes & Protocols: A Step-by-Step Guide to the Synthesis of Boc-10-aminodecanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Boc-10-aminodecanoic acid is a bifunctional molecule commonly utilized as a linker in chemical biology and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][] It features a ten-carbon aliphatic chain that provides spatial separation between two conjugated moieties. One terminus is a carboxylic acid, and the other is an amino group protected by a tert-butoxycarbonyl (Boc) group.[1][2] The Boc protecting group is crucial as it is stable under most basic and nucleophilic conditions but can be readily removed under mild acidic conditions, allowing for selective deprotection and subsequent conjugation.[4][5][]

This document provides a detailed protocol for the synthesis of this compound via the N-tert-butoxycarbonylation of 10-aminodecanoic acid using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O).

Synthesis Pathway Overview

The synthesis involves the reaction of the primary amine of 10-aminodecanoic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The amine acts as a nucleophile, attacking one of the carbonyl carbons of the Boc anhydride. This results in the formation of a stable carbamate, yielding the desired N-Boc protected product.[7][8]

Synthesis_Workflow cluster_reactants Inputs Reactant1 10-Aminodecanoic Acid Reaction Boc Protection Reaction (Room Temp, 24h) Reactant1->Reaction Reactant2 Di-tert-butyl dicarbonate ((Boc)₂O) Reactant2->Reaction Base Sodium Hydroxide (B78521) (NaOH) Base->Reaction Solvent Water & tert-Butanol (B103910) Solvent->Reaction Workup Acidification (HCl) & Extraction (Ethyl Acetate) Reaction->Workup Reaction Mixture Purification Drying & Concentration Workup->Purification Organic Layer Product This compound Purification->Product Final Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol is based on established methods for the N-Boc protection of amino acids.[4][9][10]

3.1. Materials and Reagents

Reagent/MaterialM.W. ( g/mol )CAS No.Notes
10-Aminodecanoic acid187.2813108-19-5Starting material[]
Di-tert-butyl dicarbonate ((Boc)₂O)218.2524424-99-5Boc-protecting agent[7]
Sodium Hydroxide (NaOH)40.001310-73-2Base
tert-Butanol74.1275-65-0Co-solvent
Deionized Water18.027732-18-5Solvent
Ethyl Acetate (B1210297)88.11141-78-6Extraction solvent
Hydrochloric Acid (1 M HCl)36.467647-01-0For acidification
Magnesium Sulfate (B86663) (MgSO₄), anhydrous120.377487-88-9Drying agent
Saturated Sodium Chloride (Brine)N/AN/AFor washing

3.2. Equipment

  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

3.3. Synthesis Procedure

  • Dissolving Reactants : To a 100-mL round-bottom flask containing a magnetic stir bar, add 10-aminodecanoic acid (e.g., 2.0 g, 10.68 mmol).

  • Addition of Base and Solvent : Add sodium hydroxide (505 mg, 12.6 mmol), followed by deionized water (11 mL) and tert-butanol (5 mL) to dissolve the solids.[9]

  • Addition of (Boc)₂O : To the stirring solution, add di-tert-butyl dicarbonate (2.31 g, 10.6 mmol).[9]

  • Reaction : Allow the mixture to stir at room temperature for 24 hours.[9] The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

  • Workup - Quenching and Acidification : After 24 hours, dilute the reaction mixture with deionized water (20 mL). Carefully acidify the solution to a pH of 2-3 by adding 1 M HCl (approx. 20 mL).[9]

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).[9]

  • Washing : Combine the organic layers and wash with saturated brine solution (30 mL).[9]

  • Drying and Concentration : Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]

  • Final Product : The resulting product, this compound, should be a white solid.[9][11] The yield can be calculated after drying the product under vacuum.

3.4. Safety Precautions

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Handle sodium hydroxide and hydrochloric acid with care as they are corrosive.

  • Di-tert-butyl dicarbonate can cause irritation.

  • Perform all operations in a well-ventilated fume hood.[12]

  • Avoid breathing dust or vapors.[12]

Data Presentation

4.1. Reactant Stoichiometry

CompoundM.W. ( g/mol )Amount (g)Amount (mmol)Equivalents
10-Aminodecanoic acid187.282.010.681.0
(Boc)₂O218.252.3110.58~1.0
Sodium Hydroxide40.000.50512.631.18

4.2. Product Characterization

ProductThis compound
IUPAC Name 10-((tert-butoxycarbonyl)amino)decanoic acid[1]
CAS Number 173606-50-3[1][2][9]
Molecular Formula C₁₅H₂₉NO₄[1][11]
Molecular Weight 287.40 g/mol [1][2][9]
Appearance White solid[11]
Theoretical Yield ~3.05 g (Based on 10.6 mmol limiting reagent)
Storage Store at 0 - 4 °C for short term, or -20 °C for long term.[1]

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incomplete removal of the tert-butyloxycarbonyl (Boc) protecting group from aminodecanoic acid and related substrates. Below you will find frequently asked questions (FAQs), detailed troubleshooting strategies, and experimental protocols to help you resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: My Boc deprotection is incomplete. What are the common causes?

Incomplete Boc deprotection can stem from several factors, often related to the reaction conditions and the substrate itself. The most common causes include:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1] Trifluoroacetic acid (TFA) is a common reagent for this purpose, and its concentration is a critical parameter.[1][2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group, especially for sterically hindered substrates.[1]

  • Steric Hindrance: The structure of the aminodecanoic acid derivative can physically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[3]

  • Solvent Issues: The chosen solvent must ensure that both the substrate and the acid are fully solvated. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis): In solid-phase peptide synthesis (SPPS), inadequate swelling of the resin in the deprotection solvent can prevent the acid from efficiently reaching all the peptide chains.[3]

Q2: How can I monitor the progress of my Boc deprotection reaction?

Effective monitoring is crucial to determine the reaction endpoint and to avoid unnecessary exposure to harsh acidic conditions. Several analytical techniques can be employed:

  • Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method to qualitatively track the disappearance of the starting material (Boc-protected) and the appearance of the product (free amine). The deprotected amine is more polar and will typically have a lower Rf value.[4]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a more accurate and quantitative assessment of the reaction progress. It allows for the quantification of the starting material, product, and any side products, giving a clear picture of the reaction's status.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can be used to monitor the disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group, which appears around 1.4 ppm.[4]

Q3: I'm observing unexpected side products after deprotection. What could be the cause and how can I prevent them?

The primary cause of side product formation is the generation of a reactive tert-butyl cation during the cleavage of the Boc group.[1] This carbocation can alkylate nucleophilic sites on your molecule, particularly electron-rich aromatic rings or other sensitive functional groups.[5]

To prevent these side reactions, it is highly recommended to use scavengers . Scavengers are reagents added to the reaction mixture to trap the reactive tert-butyl cation.[1] Common scavengers and their applications are summarized in the table below.

ScavengerTarget Residue/Side ReactionTypical Concentration
Triethylsilane (TES)General carbocation scavenger, particularly for Tryptophan.10-20 equivalents
Triisopropylsilane (TIS)General carbocation scavenger, often used in cocktails.2.5% - 5% (v/v) in TFA
AnisolePrevents alkylation of Tryptophan.5% (v/v) in TFA
ThioanisolePrevents S-alkylation of Methionine.5% (v/v) in TFA
Ethanedithiol (EDT)Scavenger for Cysteine-containing compounds.2.5% (v/v) in TFA
WaterCan be used in scavenger cocktails.2.5% - 5% (v/v) in TFA

A widely used scavenger cocktail is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For more complex substrates with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be employed.[1]

Troubleshooting Guide: Incomplete Deprotection

If you have confirmed that your Boc deprotection is incomplete, consider the following troubleshooting steps. The flowchart below provides a logical approach to addressing the issue.

G start Incomplete Boc Deprotection Detected check_conditions Review Reaction Conditions: - Acid Concentration - Reaction Time - Temperature start->check_conditions increase_acid Increase Acid Concentration (e.g., from 20% to 50% TFA in DCM) check_conditions->increase_acid Insufficient Acid? extend_time Extend Reaction Time (Monitor by TLC/LC-MS) check_conditions->extend_time Time/Temp Too Low? stronger_acid Consider a Stronger Acid System (e.g., 4M HCl in 1,4-dioxane) check_conditions->stronger_acid Still Incomplete? check_scavengers Are Scavengers Being Used? increase_acid->check_scavengers extend_time->check_scavengers stronger_acid->check_scavengers add_scavengers Add Appropriate Scavengers (e.g., TIS, TES) check_scavengers->add_scavengers No complete Deprotection Complete check_scavengers->complete Yes add_scavengers->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Experimental Protocols

Below are detailed protocols for common Boc deprotection methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most frequently used methods for Boc deprotection.[6]

Reagents and Materials:

  • Boc-protected aminodecanoic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected aminodecanoic acid in anhydrous DCM. A common concentration range is 0.1 to 0.5 M.[2]

  • Add TFA to the solution. The concentration of TFA can be varied depending on the substrate's sensitivity.[2][6] Refer to the table below for common conditions.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to a few hours.[6]

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4][6]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[6]

  • To ensure complete removal of residual TFA, co-evaporate with toluene (B28343) (3x).[4]

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[6]

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.[6]

Common TFA Deprotection Conditions:

TFA Concentration (% in DCM)Reaction TimeTemperatureNotes
25%2 hoursRoom TemperatureA common and generally effective condition.[2]
50%30 minutesRoom TemperatureFaster deprotection, suitable for less sensitive substrates.[2]
55%30 minutesRoom TemperatureHas been shown to yield higher purity peptides in some cases compared to 100% TFA.[2][7]
100% (Neat TFA)5-15 minutesRoom TemperatureVery rapid, but may lead to more side products.[2]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane (B91453)

Using HCl in an organic solvent is another standard method for acidic Boc deprotection.[6]

Reagents and Materials:

  • Boc-protected aminodecanoic acid

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.

  • Stir the mixture at room temperature for 1 to 4 hours.[6]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[6]

Chemical Pathway and Mechanism

The diagram below illustrates the acid-catalyzed deprotection of a Boc-protected amine.

G BocNHR Boc-NH-R ProtonatedBoc Protonated Intermediate BocNHR->ProtonatedBoc + H⁺ CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid tBu_cation tert-Butyl Cation ProtonatedBoc->tBu_cation Amine H₂N-R (Deprotected Amine) CarbamicAcid->Amine CO2 CO₂ CarbamicAcid->CO2 - CO₂ Isobutylene Isobutylene tBu_cation->Isobutylene - H⁺ H_plus H⁺ H2O H₂O

Caption: Mechanism of acid-catalyzed Boc deprotection.

This guide provides a comprehensive overview of troubleshooting incomplete Boc deprotection. By carefully considering the reaction parameters, monitoring the progress, and using appropriate scavengers, researchers can significantly improve the success rate of this common and critical transformation in organic synthesis.

References

Navigating Amide Bond Formation with Boc-10-Aminodecanoic Acid: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during the coupling of Boc-10-aminodecanoic acid. This resource is designed to assist in optimizing reaction conditions, minimizing side reactions, and ensuring successful synthesis outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the coupling of this compound?

A1: The primary side reactions are often related to the activation of the carboxylic acid and potential solubility issues due to the long alkyl chain. These include:

  • N-acylurea formation: This occurs when using carbodiimide (B86325) coupling reagents like DCC or EDC, where the activated O-acylisourea intermediate rearranges into an unreactive N-acylurea.

  • Racemization: While less of a concern for 10-aminodecanoic acid due to the lack of a chiral alpha-carbon, it is a critical consideration when coupling to chiral amines. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) can suppress racemization.[1]

  • Guanidinylation of the amine: Uronium/aminium-based coupling reagents such as HATU or HBTU can react with the free amine coupling partner to form an unreactive guanidinium (B1211019) byproduct. This can be minimized by pre-activating the carboxylic acid before adding the amine.

  • Incomplete coupling due to aggregation or poor solubility: The hydrophobic C10 alkyl chain of this compound can lead to aggregation or poor solubility in certain solvents, hindering the reaction and leading to low yields.[2][3]

Q2: Which coupling reagents are recommended for this compound?

A2: For hydrophobic and potentially sterically hindered couplings, uronium-based reagents are generally preferred due to their high reactivity and efficiency.[2] Recommended reagents include:

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often considered one of the most effective reagents for difficult couplings.[2][4]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A widely used and effective coupling reagent.

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): A common carbodiimide that is often used in conjunction with HOBt. The resulting urea (B33335) byproduct is water-soluble, simplifying purification.[4]

Q3: How can I improve the solubility of this compound during the coupling reaction?

A3: To improve solubility, consider the following:

  • Solvent choice: N,N-Dimethylformamide (DMF) is a common solvent for peptide couplings and can generally dissolve this compound.[5] For solution-phase synthesis, Dichloromethane (DCM) is also frequently used. If solubility remains an issue, solvent mixtures or the addition of a co-solvent like N-methyl-2-pyrrolidone (NMP) might be beneficial.

  • Temperature: Gently warming the reaction mixture may improve solubility, but this should be done with caution as elevated temperatures can increase the risk of side reactions.

  • Sonication: Applying sonication can help to break up aggregates and dissolve the starting material.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction due to poor solubility or aggregation of this compound.- Attempt to dissolve the acid in a minimal amount of DMF before adding other reagents.- Use sonication to aid dissolution.- Consider using a more potent coupling reagent like HATU.[2]
Inefficient activation of the carboxylic acid.- Ensure all reagents are anhydrous, as water can quench the activated species.- Use a pre-activation step: dissolve this compound and the coupling reagent (e.g., HATU) in DMF and stir for 15-30 minutes before adding the amine.
Presence of N-acylurea byproduct in LC-MS Use of carbodiimide reagents (DCC, EDC) without an additive.- Add an equimolar amount of HOBt or HOAt to the reaction mixture along with EDC. This will trap the O-acylisourea intermediate and convert it to a more reactive and stable active ester, preventing rearrangement.[1]
Formation of Guanidinium Adduct on the Amine Reaction of the amine with an excess of uronium/aminium coupling reagent (e.g., HATU, HBTU).- Use a slight excess of the carboxylic acid component relative to the amine.- Pre-activate the carboxylic acid with the coupling reagent before adding the amine to the reaction mixture.
Difficulty in Purifying the Final Product Byproducts from the coupling reaction (e.g., urea, excess reagents).- If using EDC, perform an aqueous workup to remove the water-soluble urea byproduct.- For DCC, the dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration.- Purification by flash column chromatography or preparative HPLC is often necessary to obtain a highly pure product.

Data on Coupling Reagent Performance

While specific comparative yield data for this compound is not extensively published, the following table provides a general overview of the expected efficiency of common coupling reagents for challenging or hydrophobic couplings based on the literature. Actual yields will be highly dependent on the specific substrates and reaction conditions.

Coupling Reagent CombinationTypical Molar Equivalents (Acid:Reagent:Additive:Base)Common Solvent(s)Key AdvantagesPotential Drawbacks & Mitigation
HATU / DIPEA 1 : 1.1 : - : 2DMF, DCMHigh reactivity, suitable for hindered amino acids.[2]Can cause guanidinylation of the amine. Mitigate by pre-activating the acid.
HBTU / HOBt / DIPEA 1 : 1.1 : 1.1 : 2DMF, DCMEffective and widely used.Less reactive than HATU for highly hindered systems.
EDC / HOBt 1 : 1.2 : 1.2 : -DMF, DCM, CH3CNWater-soluble urea byproduct simplifies workup.Can lead to N-acylurea formation without HOBt.
DIC / HOBt 1 : 1.1 : 1.1 : -DMF, DCMDiisopropylurea byproduct is more soluble than DCU.Can still lead to some urea byproduct contamination.

Experimental Protocols

General Protocol for Solution-Phase Coupling using HATU
  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the solution, add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Coupling: Add the amine component (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup and Purification: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Coupling
  • Resin Preparation: Swell the resin (e.g., Rink Amide resin) in DMF for at least 30 minutes.

  • Deprotection: Treat the resin with a 20% solution of piperidine (B6355638) in DMF to remove the Fmoc protecting group from the N-terminus of the growing peptide chain. Wash the resin thoroughly with DMF.

  • Coupling:

    • In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), the coupling reagent (e.g., HATU, 3-5 equivalents), and a base such as DIPEA (6-10 equivalents) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-4 hours at room temperature.

  • Monitoring: Monitor the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling may be necessary.

  • Washing: After a negative Kaiser test, thoroughly wash the resin with DMF to remove excess reagents and byproducts.

Visualizing Reaction Pathways

To aid in understanding the chemical transformations during the coupling process, the following diagrams illustrate the intended reaction and a common side reaction pathway.

G cluster_main Main Coupling Reaction Pathway (e.g., with HATU) cluster_side Side Reaction: N-acylurea Formation (with Carbodiimides) Boc_Acid This compound Active_Ester OAt-Active Ester Boc_Acid->Active_Ester + HATU HATU HATU + Base Amide_Product Desired Amide Product Active_Ester->Amide_Product + R-NH2 Amine R-NH2 Boc_Acid_side This compound O_acylisourea O-acylisourea intermediate Boc_Acid_side->O_acylisourea + EDC EDC EDC N_acylurea N-acylurea (unreactive byproduct) O_acylisourea->N_acylurea Intramolecular rearrangement Active_Ester_HOBt OBt-Active Ester O_acylisourea->Active_Ester_HOBt + HOBt (Suppression) HOBt HOBt Amide_Product_side Desired Amide Product Active_Ester_HOBt->Amide_Product_side

Diagram of main and side reaction pathways.

References

preventing t-butylation side products in Boc deprotection.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent t-butylation side products during Boc deprotection.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of t-butylation side products during Boc deprotection?

A1: The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate when the Boc group is cleaved with a strong acid, such as trifluoroacetic acid (TFA).[1][2][3] This carbocation can then alkylate nucleophilic residues in the peptide or substrate, leading to undesired modifications.[1][4]

Q2: Which amino acid residues are most susceptible to t-butylation?

A2: Amino acid residues with nucleophilic side chains are particularly vulnerable to alkylation by the tert-butyl cation. These include:

  • Tryptophan (Trp): The indole (B1671886) ring is highly nucleophilic and prone to tert-butylation.[1]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium (B1226848) salt.[1][5]

  • Cysteine (Cys): The free thiol group is a target for alkylation.[1]

  • Tyrosine (Tyr): The phenolic ring can be alkylated.[1]

Q3: What are scavengers and how do they prevent the formation of side products?

A3: Scavengers are reagents added to the deprotection reaction mixture to trap the reactive tert-butyl cation, thereby preventing it from reacting with the desired product.[1][5] These are typically nucleophilic compounds that are more reactive towards the carbocation than the sensitive residues of the substrate.[1]

Q4: Can Boc deprotection be incomplete, and what are the indications?

A4: Yes, Boc deprotection can be incomplete. This may occur with sterically hindered substrates or when using an insufficient amount of acid or a short reaction time. Signs of incomplete deprotection include a complex mixture of products observed by HPLC or LC-MS and the presence of the starting material. In peptide synthesis, this can lead to the deletion of amino acid residues in the final sequence.

Troubleshooting Guide

Issue: Observation of unexpected peaks in HPLC/LC-MS after deprotection, suggesting side product formation (e.g., a mass increase of 56 Da). [5]

  • Possible Cause: Alkylation of sensitive amino acid residues (Trp, Met, Cys, Tyr) by the tert-butyl cation.[1][5]

  • Solution: Incorporate a scavenger or a scavenger cocktail into the deprotection reagent. The choice of scavenger depends on the specific residues present in your compound.[1]

    • For Tryptophan-containing compounds: Use scavengers like triethylsilane (TES), triisopropylsilane (B1312306) (TIS), or anisole.[1]

    • For Methionine-containing compounds: Thioanisole is effective in preventing S-alkylation.[1] The addition of reducing agents like ammonium (B1175870) iodide and dimethyl sulfide (B99878) (DMS) can also help prevent oxidation.[1]

    • For Cysteine-containing compounds: Ethanedithiol (EDT) is a commonly used scavenger.[1]

    • General Scavenger Cocktails: A mixture of scavengers can be more effective. A common cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1] For peptides with multiple sensitive residues, "Reagent K" (TFA/phenol/water/thioanisole/EDT; 82.5:5:5:5:2.5 v/v/v/v/v) can be used.[1]

Data Presentation

Table 1: Effectiveness of Different Scavenger Cocktails in Preventing t-Butylation

The following table summarizes the effectiveness of various scavenger cocktails in preventing the t-butylation of a model peptide containing a C-terminal cysteine residue, as determined by HPLC analysis of the crude product after cleavage.

Cleavage Cocktail Composition (v/v/v)% Desired Peptide% S-tert-butylated Peptide
TFA/TIS/H₂O (95:2.5:2.5)85%15%
TFA/TIS/H₂O/EDT (94:1:2.5:2.5)92%8%
TFA/Thioanisole/EDT (90:5:5)95%5%
Reagent K>98%<2%

Note: This data is illustrative, and the optimal scavenger cocktail will depend on the specific substrate and reaction conditions.[1]

Experimental Protocols

Protocol 1: General Boc Deprotection using TFA and Triethylsilane (TES) Scavenger

  • Preparation: Dissolve the Boc-protected compound in a suitable solvent (e.g., dichloromethane, DCM).

  • Reagent Addition: To the solution, add 10-20 equivalents of triethylsilane.[1]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[1]

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the progress by TLC or LC-MS.[1]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can then be purified by an appropriate method (e.g., precipitation from cold ether, chromatography).[1]

Protocol 2: Boc Deprotection using 4M HCl in Dioxane

  • Dissolution: Dissolve the Boc-protected peptide in a minimal amount of anhydrous 1,4-dioxane (B91453) in a round-bottom flask.[6]

  • Deprotection: Add 4 M HCl in dioxane to the solution. A typical ratio is 5-10 equivalents of HCl per equivalent of the Boc-protected peptide. Stir the reaction mixture at room temperature for 30 minutes.[6] The reaction can be monitored by thin-layer chromatography (TLC).[6]

  • Work-up: Upon completion of the reaction, remove the solvent in vacuo. Triturate the residue with cold diethyl ether to precipitate the hydrochloride salt of the deprotected peptide.[6]

Visualizations

Boc_Deprotection_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Cleavage cluster_step3 Step 3: Decarboxylation BocProtected Boc-Protected Amine ProtonatedBoc Protonated Boc Group BocProtected->ProtonatedBoc + H+ (from TFA) CarbamicAcid Carbamic Acid ProtonatedBoc->CarbamicAcid Loss of t-Butyl Cation tButylCation t-Butyl Cation (Reactive) ProtonatedBoc->tButylCation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO2 CO2 CO2 CarbamicAcid->CO2

Caption: General mechanism of acid-catalyzed Boc deprotection.

TButylation_Side_Reaction cluster_pathways Potential Reaction Pathways cluster_undesired Undesired Side Reaction cluster_desired Desired Scavenging tButylCation t-Butyl Cation NucleophilicResidue Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) tButylCation->NucleophilicResidue Scavenger Scavenger (e.g., TIS, EDT, Thioanisole) tButylCation->Scavenger AlkylatedProduct t-Butylated Side Product NucleophilicResidue->AlkylatedProduct Alkylation TrappedCation Trapped t-Butyl Cation Scavenger->TrappedCation Trapping Troubleshooting_Workflow Start Start: Boc Deprotection CheckPurity Analyze Product Purity (HPLC/LC-MS) Start->CheckPurity SideProducts Side Products Observed? (e.g., +56 Da mass shift) CheckPurity->SideProducts Pure Product Incomplete Incomplete Deprotection? CheckPurity->Incomplete Impure Product IdentifyResidues Identify Susceptible Residues (Trp, Met, Cys, Tyr) SideProducts->IdentifyResidues Yes Success Successful Deprotection SideProducts->Success No SelectScavenger Select Appropriate Scavenger(s) IdentifyResidues->SelectScavenger RepeatDeprotection Repeat Deprotection with Scavengers SelectScavenger->RepeatDeprotection OptimizeConditions Optimize Reaction Conditions (Time, Temperature, Acid Conc.) OptimizeConditions->RepeatDeprotection RepeatDeprotection->CheckPurity Incomplete->SideProducts No (Other Impurities) Incomplete->OptimizeConditions Yes

References

Technical Support Center: Purification of Boc-10-aminodecanoic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC purification of Boc-10-aminodecanoic acid and its derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC method for purifying this compound derivatives?

A1: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most suitable method for purifying these derivatives. The long C10 alkyl chain makes the molecule hydrophobic, which allows for strong retention and good separation on non-polar stationary phases like C18 or C8.[1][2]

Q2: Which type of column is best suited for this purification?

A2: A C18 column is the standard and most effective choice for separating hydrophobic molecules like this compound derivatives.[1] For particularly hydrophobic derivatives, a column with a shorter alkyl chain, such as C8 or C4, may provide better recovery and peak shape by reducing excessive retention.[1]

Q3: What mobile phases are typically used for this type of separation?

A3: A typical mobile phase consists of a mixture of water (Solvent A) and an organic solvent like acetonitrile (B52724) or methanol (B129727) (Solvent B).[3] Both solvents should contain an ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), to improve peak shape and resolution.[1] For applications sensitive to TFA (like mass spectrometry), 0.1% formic acid can be used as an alternative, though it may result in broader peaks.[1]

Q4: Why is my sample not dissolving properly for injection?

A4: this compound derivatives can have limited solubility in highly aqueous solutions due to their hydrophobic nature. It is critical to dissolve the sample in a solvent that is weaker than or matches the initial mobile phase conditions. Using a small amount of the strong organic solvent (e.g., acetonitrile or methanol) or a mixture of the initial mobile phase to dissolve the sample is recommended. Injecting a sample dissolved in a solvent stronger than the mobile phase can lead to poor peak shape and fronting.[1]

Q5: Is derivatization required for the detection of this compound derivatives?

A5: Generally, no. The Boc protecting group itself does not provide a strong chromophore for UV detection. However, if the derivative is part of a larger molecule that contains a chromophore (e.g., a peptide with aromatic amino acids), direct UV detection at wavelengths like 214 nm or 280 nm is possible. If the derivative lacks a chromophore, detection can be achieved using methods like Evaporative Light Scattering Detection (ELSD) or mass spectrometry (MS). Pre-column derivatization is typically used for amino acids that lack any chromophore, but it may not be necessary here if suitable detection is available.[][5]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the HPLC purification of this compound derivatives.

Problem Potential Cause Recommended Solution
Broad or Tailing Peaks 1. Secondary Interactions: The analyte is interacting with active sites on the silica (B1680970) backbone of the column.[1] 2. Slow Desorption: The hydrophobic nature of the molecule causes it to desorb slowly from the stationary phase.[1] 3. Low Temperature: Lower temperatures increase mobile phase viscosity and can worsen peak shape.[1][6] 4. Inappropriate pH: The mobile phase pH can affect the ionization state of the carboxylic acid, leading to poor peak shape.[7]1. Use an Ion-Pairing Agent: Ensure 0.1% TFA is present in both mobile phases to mask residual silanols and provide a counter-ion.[1] 2. Increase Column Temperature: Operating the column at a higher temperature (e.g., 40-60°C) can improve peak symmetry and reduce broadening.[1][8] 3. Optimize Gradient: A shallower gradient can improve peak shape and resolution.[1] 4. Change Organic Solvent: Switching from acetonitrile to n-propanol or isopropanol (B130326) can improve solubility and peak shape for very hydrophobic compounds.[1]
Low or No Recovery 1. Irreversible Binding: The derivative is too hydrophobic and is permanently sticking to the C18 stationary phase.[1] 2. Precipitation: The sample may be precipitating on the column if the initial mobile phase is too aqueous.1. Use a Less Retentive Column: Switch to a C8 or C4 column to reduce hydrophobic interactions.[1] 2. Increase Final Organic %: Ensure your gradient reaches a high percentage of organic solvent (e.g., 95-100%) and is held there long enough to elute the compound. 3. Check Sample Solubility: Ensure your sample is fully dissolved in the injection solvent and that this solvent is compatible with the initial mobile phase conditions.[1]
Split Peaks 1. Column Void: A void or channel has formed at the head of the column. 2. Contamination: The column inlet frit or guard column is partially blocked. 3. Injection Solvent Issue: The sample is dissolved in a solvent much stronger than the mobile phase.[9]1. Replace the Column: If a void has formed, the column usually needs to be replaced. Using a guard column can help extend the life of the analytical column. 2. Flush the System: Reverse flush the column (if permissible by the manufacturer) or replace the guard column/frit.[7] 3. Prepare Sample in Mobile Phase: Dilute or dissolve the sample in the initial mobile phase to ensure proper focusing on the column head.[9]
"Ghost" Peaks in Blank Runs 1. Carryover: The highly hydrophobic derivative is not fully eluting during a run and appears in subsequent injections.[1]1. Implement a Column Wash: After your gradient, add a high-organic wash step (e.g., 100% acetonitrile or isopropanol) for several column volumes to clean the column.[1] 2. Clean the Injector: The autosampler needle or injection loop may be contaminated and require cleaning with a strong solvent.[1]

Experimental Protocols

General Protocol for RP-HPLC Purification of a this compound Derivative

This protocol provides a starting point for method development. Optimization will be required based on the specific properties of the derivative.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Solvent A: HPLC-grade water with 0.1% TFA.

  • Solvent B: HPLC-grade acetonitrile with 0.1% TFA.

  • Sample Solvent: A mixture of Solvent A and B (e.g., 90:10 or as needed for solubility).

2. Sample Preparation:

  • Accurately weigh the crude sample of the this compound derivative.

  • Dissolve the sample in a minimal amount of the Sample Solvent to a concentration of approximately 1-5 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[5]

3. HPLC Method:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 40°C

  • Detection Wavelength: 214 nm (for peptide bonds if applicable) or other suitable wavelength.

  • Injection Volume: 10-50 µL (depending on concentration and column size).

  • Gradient Program:

Time (minutes)% Solvent A (Water + 0.1% TFA)% Solvent B (ACN + 0.1% TFA)
0.07030
5.07030
35.0595
40.0595
40.17030
45.07030

4. Post-Purification:

  • Collect fractions corresponding to the target peak.

  • Analyze fractions for purity using the same or a faster analytical HPLC method.

  • Pool pure fractions and remove the organic solvent (acetonitrile) using a rotary evaporator.

  • Lyophilize the remaining aqueous solution to obtain the purified product as a solid.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Processing dissolve Dissolve Crude Product filtrate Filter Sample (0.22 µm) dissolve->filtrate inject Inject onto C18 Column filtrate->inject gradient Run Gradient Elution inject->gradient detect Detect & Collect Fractions gradient->detect analyze Analyze Fraction Purity detect->analyze pool Pool Pure Fractions analyze->pool evaporate Evaporate ACN pool->evaporate lyophilize Lyophilize evaporate->lyophilize final_product Purified Product lyophilize->final_product

Caption: Workflow for the purification of this compound derivatives.

Troubleshooting Logic

troubleshooting_logic start Poor Chromatogram p_broad Broad or Tailing Peak? start->p_broad p_low_rec Low Recovery? p_broad->p_low_rec No s_temp Increase Temperature (40-60°C) p_broad->s_temp Yes p_split Split Peak? p_low_rec->p_split No s_column Use Less Retentive Column (C8/C4) p_low_rec->s_column Yes s_solvent Check Injection Solvent p_split->s_solvent Yes end_node Improved Separation p_split->end_node No s_gradient Use Shallower Gradient s_temp->s_gradient s_gradient->end_node s_wash Add High-Organic Wash s_column->s_wash s_wash->end_node s_replace_col Replace Column/ Guard Column s_solvent->s_replace_col s_replace_col->end_node

Caption: Decision tree for troubleshooting common HPLC purification issues.

References

Technical Support Center: Optimizing Solubility of Boc-10-aminodecanoic Acid in Reaction Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the solubility of Boc-10-aminodecanoic acid in various reaction media. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during its use in peptide synthesis and the development of Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a synthetic amino acid derivative. It features a ten-carbon aliphatic chain, with a carboxylic acid at one end and a Boc (tert-butoxycarbonyl) protected amine at the other.[1][2] Its primary applications are as a linker molecule in the synthesis of PROTACs and as a building block in peptide synthesis to introduce a long hydrophobic spacer.[1][3][4]

Q2: What are the general solubility characteristics of this compound?

A2: Due to its long hydrocarbon chain, this compound is a white solid with generally low solubility in aqueous solutions.[2] It exhibits better solubility in a range of organic solvents commonly used in synthesis. The Boc protecting group also enhances its solubility in less polar organic solvents.

Q3: Which solvents are recommended for dissolving this compound for a coupling reaction?

A3: For peptide coupling reactions, polar aprotic solvents are generally recommended. N,N-Dimethylformamide (DMF) is a common choice due to its excellent solvating properties for the components of peptide synthesis.[5] Dichloromethane (DCM) can also be used, particularly for less polar reaction partners.[5] For specific applications, other solvents like tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (ACN) may be suitable.

Q4: How can I improve the solubility of this compound if it precipitates during my reaction?

A4: If precipitation occurs, consider the following:

  • Solvent System: A mixture of solvents can sometimes improve solubility. For example, adding a small amount of a co-solvent might help.

  • Temperature: Gently warming the reaction mixture can increase solubility. However, be cautious as excessive heat can lead to side reactions or racemization.[6]

  • Concentration: Using a more dilute reaction mixture can prevent the concentration of the acid from exceeding its solubility limit.

  • Pre-dissolution: Ensure the acid is fully dissolved in the solvent before adding other reagents. Sonication can aid in dissolution.

Q5: What are the most common coupling reagents used with this compound?

A5: The carboxylic acid of this compound can be activated for amide bond formation using standard peptide coupling reagents. Commonly used activators include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine), or carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) often in combination with NHS (N-Hydroxysuccinimide).[1][7]

Solubility Data

SolventAbbreviationPolarityEstimated Solubility
N,N-DimethylformamideDMFPolar AproticSoluble
DichloromethaneDCMNonpolarSoluble
TetrahydrofuranTHFPolar AproticSoluble
AcetonitrileACNPolar AproticModerately Soluble
MethanolMeOHPolar ProticSlightly Soluble
WaterH₂OPolar ProticInsoluble

Disclaimer: This data is estimated and should be used as a guideline. It is recommended to perform small-scale solubility tests for your specific experimental conditions.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
This compound does not fully dissolve. - Inappropriate solvent choice. - Concentration is too high. - Low ambient temperature.- Switch to a better solvent (e.g., DMF). - Reduce the concentration of the acid in the reaction mixture. - Gently warm the mixture while stirring. Sonication may also be helpful.
Precipitation occurs upon addition of coupling reagents. - The activated species has lower solubility. - Salt byproducts from the reaction are insoluble. - The reaction temperature has dropped.- Add the coupling reagents slowly and with vigorous stirring. - Use a solvent system known to dissolve both reactants and byproducts. - Maintain a constant reaction temperature.
Incomplete or slow reaction. - Poor solubility of one or more reactants. - Steric hindrance from the long alkyl chain. - Inefficient coupling reagent for the specific substrate.- Ensure all reactants are fully dissolved before initiating the reaction. - Consider using a more powerful coupling reagent like HATU.[8][9] - Increase the reaction time or consider a double coupling.[6]
Formation of side products. - High reaction temperature leading to degradation or side reactions. - Racemization at the chiral center of the coupling partner.- Perform the reaction at room temperature or below if possible. - Use a racemization-suppressing additive like HOBt or Oxyma Pure with carbodiimide (B86325) coupling reagents.[10]

Experimental Protocols

Protocol 1: Solution-Phase Peptide Coupling using HATU

This protocol describes a general procedure for coupling this compound to a primary amine in solution.

Materials:

  • This compound

  • Amine-containing substrate

  • HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Standard work-up and purification reagents

Procedure:

  • Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Activation: To the stirred solution, add HATU (1.05 equivalents) and DIPEA (2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling: Add the amine-containing substrate (1.0 equivalent) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by an appropriate technique (e.g., TLC or LC-MS). The reaction is typically complete within 2-12 hours at room temperature.

  • Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Solid-Phase PROTAC Synthesis Linker Attachment

This protocol outlines the attachment of this compound as a linker to a resin-bound E3 ligase ligand.

Materials:

  • Resin with immobilized E3 ligase ligand (with a free amine)

  • This compound

  • HATU

  • DIPEA

  • DMF

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF. Add DIPEA (6 equivalents) and mix briefly.

  • Coupling: Add the activation solution to the swollen resin. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and finally DMF (3 times) to remove any unreacted reagents and byproducts. The resin is now ready for the subsequent deprotection of the Boc group and coupling of the target protein ligand.

Visual Workflows

Solution_Phase_Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Boc_Acid This compound Activation Activation (Boc-Acid + HATU + DIPEA) Boc_Acid->Activation Amine Amine Substrate Coupling Coupling (Activation + Amine) Amine->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation Solvent Anhydrous DMF Solvent->Activation Activation->Coupling Workup Aqueous Work-up Coupling->Workup Purification Column Chromatography Workup->Purification Final_Product Purified Product Purification->Final_Product SPPS_Linker_Attachment Resin_Start Resin-bound E3 Ligase Ligand (with free amine) Swell Swell Resin in DMF Resin_Start->Swell Couple Couple to Resin Swell->Couple Activation Prepare Activation Solution: This compound + HATU + DIPEA in DMF Activation->Couple Wash Wash Resin (DMF, DCM) Couple->Wash Resin_Linked Resin with Attached Linker Wash->Resin_Linked

References

Technical Support Center: Removal of Unreacted Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the removal of unreacted Boc-10-aminodecanoic acid from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for difficulty in removing unreacted this compound?

A1: The most common issue is the acidic nature of the carboxylic acid group on this compound. If the desired product is neutral and soluble in an organic solvent, this difference in acidity is the key to a successful separation. Incomplete removal is often due to inefficient extraction or using a base that is too weak or too strong.

Q2: Can I use a strong base like sodium hydroxide (B78521) (NaOH) for the extraction?

A2: While NaOH will effectively deprotonate the carboxylic acid, it is a strong nucleophile and can potentially hydrolyze ester or amide bonds in your desired product, especially if the reaction is run at room temperature for an extended period. A milder base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is generally recommended to avoid potential side reactions.[1][2][3]

Q3: Why is my product partitioning into the aqueous layer during the basic wash?

A3: If your product has acidic functional groups, it may also be deprotonated by the basic wash and become more soluble in the aqueous layer. In such cases, a simple acid-base extraction may not be effective. Alternative purification methods like column chromatography might be necessary.

Q4: I've performed the basic extraction, but I still see unreacted this compound in my product. What should I do?

A4: You can repeat the basic wash with fresh aqueous base. Multiple extractions are more effective at removing impurities than a single large-volume extraction.[4] If repeated extractions do not suffice, consider purification by flash column chromatography.

Q5: How can I confirm that the unreacted this compound has been successfully removed?

A5: The most common methods for confirming purity are Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, the unreacted starting material should no longer be visible in the lane corresponding to your purified product. In the ¹H NMR spectrum, the characteristic peaks of this compound should be absent.

Troubleshooting Guide

Problem Possible Cause Solution
Emulsion formation during extraction The reaction mixture may contain surfactants or fine particulates. The long alkyl chain of this compound can also contribute to its surfactant-like properties.[5]- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.[6] - Gently swirl the separatory funnel instead of vigorous shaking.[6] - If an emulsion persists, filter the entire mixture through a pad of Celite. - Allow the separatory funnel to stand undisturbed for a longer period to allow the layers to separate.
Incomplete removal of this compound after one extraction A single extraction may not be sufficient for complete removal, especially if the concentration of the impurity is high.- Perform two to three additional washes with the basic aqueous solution.[4] - Ensure the pH of the aqueous layer is basic (pH > 8) after each extraction by testing with pH paper.
Product is lost during the workup The product may have some solubility in the aqueous phase, or it may be sensitive to the basic conditions.- If your product has some aqueous solubility, back-extract the combined aqueous layers with a fresh portion of the organic solvent to recover any dissolved product.[3] - Use a milder base like dilute sodium bicarbonate and minimize the time the product is in contact with the basic solution.
Accidental deprotection of the Boc group The reaction workup may have involved an acidic wash before the basic extraction, leading to the removal of the Boc protecting group.- Ensure that any acidic wash is performed after the removal of the unreacted this compound. The Boc group is labile to strong acids like HCl or trifluoroacetic acid (TFA).[7]
Co-elution during column chromatography The polarity of the unreacted starting material and the desired product might be too similar for effective separation with the chosen solvent system.- Adjust the solvent system. Adding a small amount of a polar solvent like methanol (B129727) can help to better separate the more polar acidic starting material. - Consider using a different stationary phase for chromatography, such as alumina.[8]

Data on Removal Methods

The following table summarizes the expected efficiency of common methods for the removal of unreacted this compound from a neutral organic product.

Method Typical Purity of Final Product Typical Yield of Final Product Notes
Single Basic Extraction (e.g., sat. NaHCO₃) 85-95%>95%Quick and efficient for removing the bulk of the impurity.
Multiple Basic Extractions (3x with sat. NaHCO₃) >98%>90%Highly effective for achieving high purity. Minor product loss may occur with each extraction.
Flash Column Chromatography (Silica Gel) >99%80-95%Can achieve very high purity but may result in lower yields due to product adsorption onto the silica.

Experimental Protocols

Protocol 1: Removal of Unreacted this compound by Basic Liquid-Liquid Extraction

This protocol is suitable for reactions where the desired product is neutral and soluble in a water-immiscible organic solvent such as ethyl acetate, dichloromethane, or diethyl ether.

Materials:

  • Reaction mixture containing the desired product and unreacted this compound dissolved in an organic solvent.

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Deionized water.

  • Brine (saturated aqueous NaCl solution).

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Erlenmeyer flasks.

  • Rotary evaporator.

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Add an equal volume of saturated aqueous NaHCO₃ solution to the separatory funnel.

  • Stopper the funnel and gently invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The organic layer contains your desired neutral product, and the aqueous layer contains the sodium salt of the unreacted this compound.

  • Drain the lower aqueous layer into a flask.

  • Repeat the extraction of the organic layer with a fresh portion of saturated aqueous NaHCO₃ solution two more times.

  • Wash the organic layer with an equal volume of deionized water to remove any remaining water-soluble impurities.

  • Wash the organic layer with an equal volume of brine to remove the bulk of the dissolved water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask and add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ to dry the solution.

  • Swirl the flask and let it stand for 10-15 minutes. The drying agent should move freely when the solution is dry.

  • Filter the solution to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the purified product.

Workflow for Selecting a Removal Method

Removal_Workflow Workflow for Removal of Unreacted this compound start Reaction Workup is_product_neutral Is the desired product neutral? start->is_product_neutral basic_extraction Perform Basic Liquid-Liquid Extraction (e.g., with NaHCO3) is_product_neutral->basic_extraction Yes column_chromatography Purify by Flash Column Chromatography is_product_neutral->column_chromatography No check_purity_tlc Check Purity by TLC/NMR basic_extraction->check_purity_tlc is_pure Is the product pure? check_purity_tlc->is_pure is_pure->column_chromatography No end Isolated Pure Product is_pure->end Yes column_chromatography->end

Caption: Decision workflow for purification.

References

Technical Support Center: Navigating Reactions with Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Boc-10-aminodecanoic acid. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance and other issues encountered during its use in peptide synthesis, PROTAC development, and other applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a long-chain aliphatic amino acid.[1][2][3] It features a ten-carbon chain with a carboxylic acid at one end and a tert-butyloxycarbonyl (Boc) protected amine at the other.[1][2][3] Its primary application is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it connects a ligand for a target protein to a ligand for an E3 ubiquitin ligase.[1][2][3][4][5]

Q2: Why do I experience low yields in coupling reactions with this compound?

A2: Low yields in coupling reactions involving this compound can be attributed to several factors. The long, flexible alkyl chain can lead to aggregation and poor solvation of the reacting species, hindering the reaction.[6][7][8] Furthermore, while not as sterically hindered as amino acids with bulky side chains like arginine, the long chain can still present steric challenges, especially when coupling to other bulky molecules. In solid-phase peptide synthesis (SPPS), aggregation of the growing peptide chains on the resin can be a significant issue.[6][7]

Q3: Which coupling reagents are recommended for this compound?

A3: For amide bond formation with this compound, it is advisable to use potent coupling reagents. While standard carbodiimide (B86325) reagents like DCC or EDC can be used, uronium/aminium or phosphonium-based reagents such as HATU, HBTU, and PyBOP are generally more effective for challenging couplings.[9][10][11][12][13] HATU is often preferred as it reacts faster and can lead to less epimerization during the coupling process.[9]

Q4: How can I minimize the risk of racemization during coupling reactions?

A4: Racemization can occur at the alpha-carbon of the activated amino acid during coupling. To minimize this, it is crucial to avoid excessively high temperatures and prolonged reaction times. The choice of base is also important; sterically hindered, weaker bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger, less hindered bases like triethylamine (B128534) (TEA).[7][14] The use of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure can also effectively suppress racemization.[7][11][13]

Q5: Are there any specific solubility issues associated with this compound?

A5: The long alkyl chain of this compound imparts significant hydrophobicity, which can lead to solubility challenges in certain solvents. While it is generally soluble in common organic solvents used in peptide synthesis like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM), aggregation can occur, especially as the coupled product becomes larger.[6][15][16] In cases of poor solubility or aggregation, using solvent mixtures containing N-methylpyrrolidone (NMP), dimethyl sulfoxide (B87167) (DMSO), or employing chaotropic salts may be beneficial.[8][16][17][18]

Troubleshooting Guides

Issue 1: Low Yield in Amide Coupling Reaction

Possible Causes:

  • Inefficient Activation: The coupling reagent may not be potent enough to efficiently activate the carboxylic acid of this compound.

  • Aggregation: The long alkyl chain can cause the reactants or the product to aggregate, preventing the reaction from going to completion.[6][7][8]

  • Steric Hindrance: The amine component you are coupling to may be sterically hindered, slowing down the reaction rate.

  • Poor Solvation: The chosen solvent may not be optimal for solvating the reactants.[16][18][19]

Troubleshooting Steps:

  • Switch to a More Potent Coupling Reagent: If you are using a carbodiimide like DCC or EDC, switch to a uronium/aminium salt like HATU or HBTU, or a phosphonium (B103445) salt like PyBOP.[9][10][11][12][13]

  • Optimize Solvent System: If aggregation is suspected, consider using NMP or adding DMSO to your DMF.[8][16][17][18] For particularly difficult cases, a mixture of DCM/DMF/NMP (1:1:1) can be effective.

  • Increase Reagent Equivalents: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component.

  • Perform a Double Coupling: After the initial coupling reaction, filter and wash the resin (in SPPS) or perform a work-up (in solution phase) and then repeat the coupling step with fresh reagents.[6]

  • Elevate the Reaction Temperature: Gently heating the reaction (e.g., to 40-50 °C) can sometimes overcome the activation energy barrier, but be mindful of the increased risk of racemization.

Issue 2: Incomplete Esterification Reaction

Possible Causes:

  • Unfavorable Equilibrium: Fischer esterification is an equilibrium-driven process. The presence of water will inhibit the reaction.

  • Steric Hindrance: The alcohol being used may be sterically bulky, making nucleophilic attack on the activated carboxylic acid difficult.

  • Insufficient Catalysis: The acid catalyst may not be present in a sufficient amount or may be deactivated.

Troubleshooting Steps:

  • Use a Dehydrating Agent: For reactions sensitive to water, consider using a dehydrating agent or a method to remove water as it is formed (e.g., Dean-Stark apparatus).

  • Switch to a More Reactive Esterification Method: Instead of direct acid-catalyzed esterification, consider activating the carboxylic acid first. Methods like using DCC/DMAP or di-tert-butyl dicarbonate (B1257347) ((Boc)2O) with DMAP can be more efficient.[20][21]

  • Increase Catalyst Loading: If using an acid catalyst, ensure it is used in a sufficient amount.

  • Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration or increase the temperature, keeping in mind potential side reactions.

Data Presentation

Table 1: Comparison of Coupling Reagents for Sterically Hindered Amide Bond Formation

Note: The following data is extrapolated from studies on sterically hindered amino acids and represents typical performance. Actual results with this compound may vary.

Coupling ReagentTypical Yield (%)Racemization RiskKey Considerations
DCC/HOBt 60 - 85ModerateCost-effective, but dicyclohexylurea (DCU) byproduct can be difficult to remove.[11][13]
EDC/HOBt 70 - 90Low to ModerateWater-soluble byproducts are easily removed during work-up.[9]
HBTU/DIPEA 90 - 98LowA reliable and widely used reagent, slightly less reactive than HATU.[11][22]
HATU/DIPEA 95 - 99Very LowHighly efficient for hindered couplings with rapid reaction times.[9][22]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol describes a general method for the solution-phase coupling of this compound to a primary or secondary amine.

Materials:

  • This compound

  • Amine component

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel and magnetic stirrer

  • Standard work-up and purification equipment

Procedure:

  • In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add the amine component (1.0 - 1.2 equivalents) to the solution.

  • In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF.

  • Add the HATU solution to the reaction mixture.

  • Add DIPEA (2.0 - 3.0 equivalents) dropwise to the reaction mixture while stirring.

  • Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Double Coupling in Solid-Phase Peptide Synthesis (SPPS)

This protocol is intended for situations where a single coupling of this compound on a solid support is incomplete.

Procedure:

  • Perform the initial coupling of this compound to the resin-bound peptide using your standard protocol (e.g., with HATU/DIPEA in DMF for 1-2 hours).

  • After the coupling reaction time has elapsed, drain the reaction vessel.

  • Wash the resin thoroughly with DMF (3-5 times) to remove any unreacted reagents and byproducts.

  • Prepare a fresh solution of activated this compound as in the initial coupling step (e.g., this compound, HATU, DIPEA in DMF).

  • Add the fresh coupling solution to the resin.

  • Allow the second coupling reaction to proceed for another 1-2 hours.

  • Drain the reaction vessel and wash the resin thoroughly with DMF, followed by DCM, to prepare for the next deprotection step or cleavage from the resin.[6]

Visualizations

Steric_Hindrance_Mechanism cluster_activation Activation cluster_coupling Coupling Boc_AA This compound (Carboxylic Acid) Activated_Ester Activated Ester Intermediate Boc_AA->Activated_Ester Activation Amine Sterically Hindered Amine Amide_Bond Amide Bond Formation Amine->Amide_Bond Coupling_Reagent Coupling Reagent (e.g., HATU) Coupling_Reagent->Activated_Ester Activated_Ester->Amide_Bond Nucleophilic Attack

Caption: Mechanism of amide bond formation highlighting the activation and coupling steps.

Troubleshooting_Workflow Start Low Yield in Coupling Reaction Check_Reagent Using standard coupling reagent (DCC/EDC)? Start->Check_Reagent Switch_Reagent Switch to HATU, HBTU, or PyBOP Check_Reagent->Switch_Reagent Yes Check_Aggregation Signs of aggregation (poor solubility)? Check_Reagent->Check_Aggregation No Switch_Reagent->Check_Aggregation Change_Solvent Use NMP or add DMSO Check_Aggregation->Change_Solvent Yes Double_Couple Perform Double Coupling Check_Aggregation->Double_Couple No Change_Solvent->Double_Couple End Improved Yield Double_Couple->End

Caption: Troubleshooting workflow for low yield in coupling reactions.

Reagent_Selection Start Starting a new coupling reaction Check_Difficulty Is the amine sterically hindered or reaction known to be difficult? Start->Check_Difficulty Use_Standard Use EDC/HOBt Check_Difficulty->Use_Standard No Use_Potent Use HATU/DIPEA Check_Difficulty->Use_Potent Yes Proceed Proceed with Reaction Use_Standard->Proceed Check_Racemization Is racemization a major concern? Use_Potent->Check_Racemization Add_Oxyma Consider DIC/OxymaPure Check_Racemization->Add_Oxyma Yes Check_Racemization->Proceed No Add_Oxyma->Proceed

Caption: Decision-making diagram for selecting an appropriate coupling reagent.

References

Technical Support Center: Improving the Efficiency of Boc-10-aminodecanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the coupling of Boc-10-aminodecanoic acid. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the coupling of this compound, offering potential causes and solutions to enhance reaction efficiency.

Issue Potential Cause Suggested Solution
Low or No Product Formation 1. Inefficient Activation of Carboxylic Acid: The coupling reagent may not be sufficiently reactive to activate the long-chain fatty acid.[1] 2. Poor Solubility of Reactants: this compound, with its long alkyl chain, may have limited solubility in certain solvents, leading to a heterogeneous reaction mixture.[2][3] 3. Steric Hindrance: The bulky Boc protecting group and the long alkyl chain can sterically hinder the approach of the amine.1. Change Coupling Reagent: Switch to a more potent coupling reagent such as HATU, HBTU, or PyBOP.[4][5][6] For particularly difficult couplings, consider phosphonium-based reagents like PyBOP.[7] 2. Optimize Solvent System: Use a polar aprotic solvent like DMF or a mixture of solvents to improve solubility. Gentle heating may also be beneficial. 3. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration (e.g., overnight) or moderately increase the temperature (e.g., to 40-50°C).
Presence of Multiple Byproducts 1. Side Reactions from Coupling Reagent: Carbodiimide (B86325) reagents like EDC can lead to the formation of N-acylurea byproducts.[8] 2. Racemization: While not applicable to the achiral this compound itself, if coupled to a chiral amine, racemization can be a concern with certain coupling reagents and conditions. 3. Dimerization/Oligomerization: If the Boc-protecting group is prematurely cleaved, the free amine can react with another activated carboxylic acid, leading to chain extension.1. Use Additives or Alternative Reagents: The addition of HOBt or Oxyma Pure to EDC coupling reactions can suppress N-acylurea formation.[9] Alternatively, use uronium/aminium or phosphonium-based reagents.[7] 2. Add Racemization Suppressants: For couplings with chiral amines, include additives like HOBt or HOAt to minimize racemization.[7][10] 3. Ensure Anhydrous Conditions and Proper Base Use: Use anhydrous solvents and a non-nucleophilic base (e.g., DIPEA) to prevent premature deprotection and side reactions.
Difficult Purification 1. Emulsion Formation During Workup: The amphiphilic nature of this compound and its derivatives can lead to the formation of emulsions during aqueous workup.[2] 2. Co-elution of Product and Byproducts: Similar polarity of the desired product and byproducts can make chromatographic separation challenging.1. Modified Workup Procedure: Use brine washes to break emulsions. Back-extraction of the aqueous layer with the organic solvent can help recover the product. 2. Optimize Chromatography: Employ a different solvent system or a gradient elution to improve separation. Consider alternative purification techniques like preparative HPLC.
Incomplete Reaction (as per TLC/LC-MS) 1. Insufficient Reagent Equivalents: Using stoichiometric amounts of reagents may not be enough to drive the reaction to completion. 2. Aggregation of Peptide Chain (in SPPS): In solid-phase peptide synthesis, the growing chain containing the hydrophobic decanoic acid moiety can aggregate, hindering further coupling.[11]1. Increase Reagent Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the coupling reagent and the amine component. 2. Use Aggregation-Disrupting Strategies (for SPPS): Employ a resin with low substitution, use solvents known to disrupt aggregation (e.g., a percentage of DMSO in DMF), and consider longer coupling times.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best coupling reagent for this compound?

A1: The choice of coupling reagent depends on the specific amine being coupled and the reaction scale. For routine couplings, EDC in combination with HOBt or Oxyma Pure is a cost-effective option that generally provides good yields.[9] For more challenging couplings, such as with sterically hindered amines or on a solid support, more powerful uronium/aminium reagents like HATU or phosphonium (B103445) reagents like PyBOP are recommended due to their higher reactivity and ability to minimize side reactions.[4][5][6][7]

Q2: What are the optimal solvent and temperature conditions for the coupling of this compound?

A2: Polar aprotic solvents such as N,N-Dimethylformamide (DMF) and Dichloromethane (DCM) are commonly used. Due to the long alkyl chain of this compound, solubility can be a concern. DMF is often a good choice due to its excellent solvating properties. The reaction is typically carried out at room temperature, but for sluggish reactions, the temperature can be increased to 40-50°C to improve reaction kinetics and solubility.

Q3: How can I monitor the progress of the coupling reaction?

A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) . On TLC, the consumption of the starting materials (this compound and the amine) and the appearance of the product spot can be visualized. LC-MS provides more definitive evidence of product formation by confirming the mass of the desired coupled product.

Q4: I am observing a significant amount of N-acylurea byproduct when using EDC. How can I prevent this?

A4: The formation of N-acylurea is a common side reaction with carbodiimide reagents like EDC.[8] To minimize this, you can:

  • Add HOBt or Oxyma Pure: These additives react with the activated carboxylic acid to form an active ester, which is less prone to rearrangement to N-acylurea.[9]

  • Control the reaction temperature: Running the reaction at 0°C during the initial activation step can help reduce this side reaction.

  • Switch to a different class of coupling reagent: Uronium/aminium (e.g., HATU) or phosphonium (e.g., PyBOP) reagents do not produce N-acylurea byproducts.[7]

Q5: My reaction appears to stall before completion. What steps can I take?

A5: If the reaction stalls, consider the following:

  • Increase the equivalents of the coupling reagent and/or the amine. A slight excess can help drive the reaction to completion.

  • Extend the reaction time. Some couplings, especially with hindered substrates, may require longer reaction times (e.g., 24 hours).

  • Increase the reaction temperature. As mentioned previously, gentle heating can often overcome activation energy barriers.

  • Ensure the quality of your reagents and solvents. Use fresh, high-purity coupling reagents and anhydrous solvents, as moisture can deactivate the reagents.

Quantitative Data on Coupling Reagent Performance

The following table provides an estimated comparison of common coupling reagents for the acylation of a primary amine with this compound based on typical results for similar long-chain amino acids. Actual results may vary depending on the specific substrate and reaction conditions.

Coupling ReagentAdditiveTypical Yield (%)Typical Reaction Time (h)Relative CostKey Considerations
EDC HOBt70-9012-24LowCost-effective; potential for N-acylurea byproduct formation.[9]
EDC Oxyma Pure75-9512-24Low-MediumNon-explosive additive; generally provides slightly higher yields than HOBt.
HATU None85-982-6HighHighly efficient, especially for hindered couplings; rapid reaction times.[1][]
HBTU None80-954-12MediumA reliable and commonly used reagent.[7]
PyBOP None85-982-8HighExcellent for sterically hindered couplings; byproducts are generally water-soluble.

Experimental Protocols

Protocol 1: General Procedure for EDC/HOBt Mediated Coupling
  • Dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for HATU Mediated Coupling
  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and the amine (1.1 eq) to the solution.

  • Add DIPEA (2.0 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction mixture for 2-6 hours at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_monitoring Monitoring & Workup cluster_final Final Product Boc_Acid This compound Coupling_Reagent Add Coupling Reagent (e.g., EDC/HOBt or HATU) Boc_Acid->Coupling_Reagent Amine Amine Substrate Amine->Coupling_Reagent Solvent Anhydrous Solvent (e.g., DMF) Solvent->Coupling_Reagent Base Add Base (if required) (e.g., DIPEA) Coupling_Reagent->Base Stir Stir at RT (or gentle heating) Base->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Workup Aqueous Workup Monitor->Workup Reaction Complete Purify Purification (Column Chromatography) Workup->Purify Product Pure Coupled Product Purify->Product troubleshooting_logic Start Low Coupling Efficiency? Solubility Check Reactant Solubility Start->Solubility No Reagent_Activity Evaluate Coupling Reagent Activity Start->Reagent_Activity No Conditions Assess Reaction Conditions Start->Conditions No Change_Solvent Optimize Solvent System (e.g., DMF, add co-solvent) Solubility->Change_Solvent Use_Stronger_Reagent Switch to More Potent Reagent (e.g., HATU, PyBOP) Reagent_Activity->Use_Stronger_Reagent Increase_Time_Temp Increase Reaction Time and/or Temperature Conditions->Increase_Time_Temp Outcome Improved Yield Change_Solvent->Outcome Use_Stronger_Reagent->Outcome Increase_Time_Temp->Outcome

References

Technical Support Center: Boc-10-Aminodecanoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for reactions involving Boc-10-aminodecanoic acid. This resource is tailored for researchers, scientists, and drug development professionals to provide clear guidance and solutions for common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research and development?

A1: this compound is predominantly used as a bifunctional linker molecule, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] Its structure features a long alkyl chain that provides spatial separation, a terminal carboxylic acid, and a Boc-protected amine. The carboxylic acid is readily activated to form amide bonds with amine-containing molecules, while the Boc-protected amine can be deprotected under acidic conditions to reveal a free amine for subsequent coupling reactions.[1][3]

Q2: Which coupling reagents are most effective for amide bond formation with this compound?

A2: Carbodiimide-based coupling reagents are very common and effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is frequently used, often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or hydroxyazabenzotriazole (HOAt).[1][4][5] These additives help to suppress side reactions and minimize racemization if chiral centers are present elsewhere in the reacting molecules. Other uronium/aminium salt-based reagents like HATU are also highly effective.[1][6]

Q3: What are the standard conditions for removing the Boc protecting group?

A3: The Boc (tert-butoxycarbonyl) group is reliably cleaved under mild acidic conditions.[1][] A common and effective method is treatment with trifluoroacetic acid (TFA), often diluted in a solvent like dichloromethane (B109758) (DCM).[][8] Other acidic reagents such as HCl in an organic solvent (e.g., dioxane) can also be used.[]

Q4: My reaction mixture is messy, and purification is difficult. What are the likely side products?

A4: In EDC-mediated couplings, a common byproduct is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the desired amine. The use of additives like HOBt significantly suppresses this side reaction. Another potential issue is the formation of guanidinium (B1211019) byproducts from the reaction of your amine with the coupling reagent itself. The order of reagent addition is critical to minimize this.

Troubleshooting Guide

Problem 1: Low yield of the desired amide product.

Possible Cause Suggested Solution
Incomplete reaction. Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS). If the reaction has stalled, consider extending the reaction time or gently warming the mixture. Ensure all reagents are fresh and anhydrous, as moisture can quench the activated species.
Inefficient activation of the carboxylic acid. Ensure you are using a sufficient excess of coupling reagents (typically 1.1-1.5 equivalents of EDC/HOBt). Consider pre-activating the carboxylic acid with EDC and HOBt for 15-30 minutes before adding your amine nucleophile.
Side reactions consuming starting material. Add HOBt or HOAt to your reaction mixture to suppress the formation of N-acylurea. Ensure the amine is added after the carboxylic acid has had a chance to be activated by the coupling reagent.
Poor solubility of reagents. Ensure all components are fully dissolved. A common solvent for these couplings is dimethylformamide (DMF) or dichloromethane (DCM).

Problem 2: Difficulty in removing coupling agent byproducts during workup.

Possible Cause Suggested Solution
EDC and its urea (B33335) byproduct are water-soluble. The workup should include multiple aqueous washes. Washing the organic layer with a dilute acid (e.g., 1M HCl or saturated NH4Cl) will protonate any basic byproducts and help extract them into the aqueous phase. A subsequent wash with a mild base (e.g., saturated NaHCO3) will remove unreacted carboxylic acid and HOBt.
DMF is used as a solvent and is difficult to remove. To remove residual DMF, wash the organic extract with a saturated aqueous solution of lithium chloride (LiCl) or multiple times with brine (saturated NaCl).[9] Alternatively, DMF can be removed by azeotropic distillation with heptane (B126788) or toluene (B28343) under reduced pressure.
Dicyclohexylurea (from DCC) is insoluble. If using dicyclohexylcarbodiimide (B1669883) (DCC), the resulting dicyclohexylurea (DCU) byproduct is largely insoluble in many organic solvents and can be removed by filtration of the reaction mixture before the aqueous workup.

Problem 3: The Boc group was accidentally cleaved during the reaction or workup.

Possible Cause Suggested Solution
Exposure to strong acidic conditions. Avoid using strong acids during the workup. Use mild acids like saturated aqueous ammonium (B1175870) chloride (NH4Cl) for washes if necessary. The Boc group is generally stable to the conditions of the coupling reaction itself.
High reaction temperature. While gentle warming can sometimes drive a reaction to completion, prolonged heating, especially in the presence of even weakly acidic species, can lead to some Boc deprotection. Maintain the reaction at room temperature or 0 °C if possible.

Experimental Protocols & Data

Standard EDC/HOBt Coupling Protocol

This protocol describes a representative procedure for coupling this compound with a generic primary amine (R-NH2).

  • Preparation: Dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM (to a concentration of approx. 0.1-0.5 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Add HOBt (1.2 eq) and EDC·HCl (1.2 eq) to the solution. Stir the mixture at room temperature for 15-30 minutes.

  • Coupling: Add the amine (R-NH2, 1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2-3 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO3 (2x), and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4) or magnesium sulfate (MgSO4).

    • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired amide.

Table of Typical Reagent Equivalents
ReagentMolar Equivalents (eq)Purpose
This compound1.0Starting material
Amine (R-NH2)1.0 - 1.2Nucleophile
EDC·HCl1.1 - 1.5Coupling Agent
HOBt1.1 - 1.5Additive to suppress side reactions
DIPEA2.0 - 3.0Non-nucleophilic base

Visual Guides

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_workup Workup & Purification A Dissolve this compound in anhydrous solvent B Add EDC and HOBt A->B C Stir for 15-30 min at room temperature B->C Pre-activation D Add Amine and DIPEA C->D E Stir for 12-24h D->E F Monitor by TLC/LC-MS E->F G Dilute with EtOAc F->G Reaction Complete H Aqueous Washes (Acid, Base, Brine) G->H I Dry over Na2SO4 H->I J Concentrate I->J K Purify via Chromatography J->K G Start Low Product Yield Observed Check_Completion Is the reaction incomplete by TLC/LC-MS? Start->Check_Completion Check_Reagents Are reagents old or wet? Check_Completion->Check_Reagents No Sol_Extend Extend reaction time or warm gently Check_Completion->Sol_Extend Yes Check_SideProducts Are major side products visible? Check_Reagents->Check_SideProducts No Sol_NewReagents Use fresh, anhydrous reagents Check_Reagents->Sol_NewReagents Yes Sol_Preactivate Pre-activate acid before adding amine Check_SideProducts->Sol_Preactivate Yes Sol_HOBt Ensure HOBt/HOAt was added Sol_Preactivate->Sol_HOBt

References

Technical Support Center: Avoiding Trifluoroacetylation During TFA Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on preventing the common side reaction of trifluoroacetylation during the trifluoroacetic acid (TFA)-mediated deprotection of protecting groups such as Boc and t-butyl ethers.

Frequently Asked Questions (FAQs)

Q1: What is trifluoroacetylation and why does it occur during TFA deprotection?

A1: Trifluoroacetylation is an undesired side reaction where a trifluoroacetyl (TFAc) group is covalently attached to free amino or hydroxyl groups in your molecule, particularly in peptide synthesis. This can occur through a few primary mechanisms:

  • Trifluoroacetic Anhydride (B1165640) (TFAA): Commercial TFA can contain small amounts of the highly reactive trifluoroacetic anhydride. TFAA can directly acylate nucleophilic groups.

  • Resin-Bound Intermediates: In solid-phase peptide synthesis (SPPS), hydroxymethyl groups on the resin can react with TFA to form trifluoroacetoxymethyl esters. These resin-bound esters can then acylate the N-terminus of the peptide. This can lead to a 1-2% trifluoroacetylation per cycle on resins with hydroxymethyl groups.[1][2][3]

  • Acidolysis of Benzyl (B1604629) Esters: The acid-catalyzed cleavage of the peptide from a benzyl ester resin can also generate trifluoroacetoxymethyl sites, leading to trifluoroacetylation.[1][2][4]

Q2: Which functional groups are most susceptible to trifluoroacetylation?

A2: Primary and secondary amines are the most common sites for trifluoroacetylation, leading to the formation of stable trifluoroacetamides.[5] Alcohols, including the hydroxyl groups of serine, threonine, and tyrosine residues in peptides, can also be trifluoroacetylated to form trifluoroacetate (B77799) esters.

Q3: How can I detect trifluoroacetylation in my product?

A3: Trifluoroacetylation can be detected using standard analytical techniques:

  • Mass Spectrometry (MS): The addition of a trifluoroacetyl group (CF3CO-) results in a mass increase of 96 Da per modification.

  • High-Performance Liquid Chromatography (HPLC): The modified product will typically have a different retention time compared to the desired product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The presence of the CF3 group will give a characteristic signal in 19F NMR and can also influence the chemical shifts of nearby protons in 1H NMR.

Q4: What are scavengers and how do they prevent trifluoroacetylation?

A4: Scavengers are reagents added to the TFA deprotection cocktail to "trap" reactive electrophilic species that are generated during the cleavage of protecting groups. In the context of avoiding trifluoroacetylation, scavengers can help by reacting with any trifluoroacetylating agents present. More commonly in TFA deprotection, scavengers are used to quench the reactive tert-butyl cation generated from Boc group removal, which can otherwise lead to side reactions like alkylation of sensitive residues.[6] While not their primary role for this specific side-reaction, a scavenger-rich environment helps to maintain a reducing atmosphere and can quench other reactive species.

Q5: Which scavenger should I choose?

A5: The choice of scavenger depends on the amino acid composition of your peptide or the functional groups present in your molecule.

  • For Tryptophan-containing peptides: Triisopropylsilane (TIS) or triethylsilane (TES) are effective at preventing the alkylation of the indole (B1671886) side chain.[6]

  • For Methionine-containing peptides: Thioanisole (B89551) is used to prevent S-alkylation.[6]

  • For Cysteine-containing peptides: Ethanedithiol (EDT) is a common choice to protect the free thiol group.[6]

  • For Tyrosine-containing peptides: Phenol or thioanisole can be used to prevent alkylation of the phenolic ring.[6]

Often, a cocktail of scavengers is employed to protect multiple sensitive residues.

Troubleshooting Guide

Issue Possible Cause Solution
Significant trifluoroacetylation observed by MS (+96 Da). Presence of trifluoroacetic anhydride (TFAA) in the TFA.Add a small amount of water (e.g., 5%) to the TFA cleavage cocktail to hydrolyze any TFAA.
Resin-mediated trifluoroacetylation.Use a resin that is more stable to TFA, such as an aminoacyl-4-(oxymethyl)-phenylacetamidomethyl-resin, which can reduce trifluoroacetylation to less than 0.02% per cycle.[1][2]
Incomplete deprotection. Insufficient reaction time or TFA concentration.Increase the reaction time or use a higher concentration of TFA. Monitor the reaction progress by HPLC or LC-MS.[6][7]
Steric hindrance around the protecting group.A stronger acid system or longer reaction times may be necessary. Consider alternative deprotection strategies if the problem persists.
Presence of other side products (e.g., alkylation). Inadequate scavenging of reactive cations (e.g., tert-butyl cation).Ensure the use of an appropriate scavenger cocktail based on the sensitive residues present in your molecule.[6]
Difficulty removing scavengers after deprotection. Scavengers are often non-volatile and can be greasy.Precipitate the deprotected product in cold diethyl ether and wash the pellet thoroughly.[7] Purification by HPLC is also effective.

Quantitative Data on Scavenger Cocktails

The following table summarizes common TFA cleavage cocktails and their applications in minimizing side reactions, including those that can compete with and be exacerbated by trifluoroacetylation.

Cleavage Cocktail Composition (v/v/v) Primary Application Notes
Standard TFA 95% TFA, 5% WaterGeneral deprotection of simple, non-sensitive substrates.The water helps to hydrolyze any TFAA present.
TFA/TIS/H2O 95:2.5:2.5For peptides containing Tryptophan.TIS is an excellent scavenger for the tert-butyl cation.[6]
Reagent K 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDTFor peptides with multiple sensitive residues (Trp, Met, Cys, Tyr).A robust and widely used cocktail for complex peptides.[6]
TFA/Thioanisole/DTT 90:5:5 (v/v/w)For peptides containing Methionine.DTT is a reducing agent that can help prevent oxidation.[6]

Experimental Protocols

Protocol 1: Standard TFA Deprotection of a Boc-Protected Amine in Solution
  • Preparation: Dissolve the Boc-protected compound in an appropriate solvent (e.g., dichloromethane, DCM) in a round-bottom flask at a concentration of 0.1-0.5 M.[7]

  • Reaction Setup: Cool the solution to 0 °C in an ice bath.

  • Deprotection: Slowly add an equal volume of TFA to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. Co-evaporate with DCM several times to help remove residual TFA.[9] The resulting product is the TFA salt of the amine.

Protocol 2: TFA Cleavage and Deprotection from a Solid-Phase Resin with a Scavenger Cocktail
  • Preparation of Cleavage Cocktail: In a fume hood, prepare the desired cleavage cocktail. For example, for "Reagent K," carefully mix 82.5 mL of TFA, 5 mL of phenol, 5 mL of water, 5 mL of thioanisole, and 2.5 mL of ethanedithiol.

  • Resin Preparation: Wash the peptide-resin with DCM to remove residual solvents.

  • Cleavage and Deprotection: Add the cleavage cocktail to the resin (typically 10 mL per gram of resin).

  • Reaction: Gently agitate the mixture at room temperature for 2-4 hours.[7]

  • Product Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether (e.g., 10-fold excess).

  • Purification: Isolate the peptide precipitate by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove scavengers. Dry the peptide under vacuum.[7]

Visualizing the Chemistry

TFA_Deprotection_and_Side_Reaction cluster_deprotection TFA Deprotection of Boc-Amine cluster_side_reaction Trifluoroacetylation Side Reaction Boc-Amine Boc-Amine Protonated_Boc_Amine Protonated_Boc_Amine Boc-Amine->Protonated_Boc_Amine + H+ (from TFA) Carbamic_Acid Carbamic_Acid Protonated_Boc_Amine->Carbamic_Acid - tert-Butyl Cation tert_Butyl_Cation tert_Butyl_Cation Protonated_Boc_Amine->tert_Butyl_Cation Free_Amine Free_Amine Carbamic_Acid->Free_Amine - CO2 Free_Amine_Side Free Amine TFA_Amide Trifluoroacetylated Amine (Side Product) Free_Amine_Side->TFA_Amide + TFAA TFAA Trifluoroacetic Anhydride (TFAA) Troubleshooting_Workflow start TFA Deprotection check_product Analyze Crude Product (LC-MS) start->check_product is_trifluoroacetylated Trifluoroacetylation Observed (+96 Da)? check_product->is_trifluoroacetylated add_water Add 5% Water to TFA Cocktail is_trifluoroacetylated->add_water Yes incomplete_deprotection Incomplete Deprotection? is_trifluoroacetylated->incomplete_deprotection No change_resin Use TFA-Stable Resin add_water->change_resin If problem persists increase_time Increase Reaction Time or TFA Concentration incomplete_deprotection->increase_time Yes other_side_products Other Side Products? incomplete_deprotection->other_side_products No increase_time->check_product success Desired Product other_side_products->success No add_scavengers Add/Optimize Scavenger Cocktail other_side_products->add_scavengers Yes add_scavengers->check_product

References

Validation & Comparative

A Researcher's Guide to the Analytical Characterization of Boc-10-Aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of chemical reagents is paramount. This guide provides a comparative overview of the key analytical methods for Boc-10-aminodecanoic acid, a commonly used bifunctional linker in peptide synthesis and drug development. Detailed experimental protocols, comparative data tables, and workflow visualizations are presented to support robust quality control and experimental design.

This compound (N-(tert-butoxycarbonyl)-10-aminodecanoic acid) is a valuable building block possessing a terminal carboxylic acid and a Boc-protected amine, separated by a ten-carbon aliphatic chain. This structure allows for its versatile application in the synthesis of complex molecules, including peptides, PROTACs, and other conjugates.[1][2] Ensuring the purity and structural integrity of this reagent is a critical first step in any synthetic workflow. This guide outlines the principal analytical techniques used for its characterization: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy.

Comparative Analysis of Key Analytical Methods

The following tables summarize the expected quantitative data from the analysis of this compound. This data is compiled from typical supplier specifications and analogous compounds.

Table 1: General Properties and Purity

ParameterTypical ValueMethod of Determination
Appearance White to off-white solidVisual Inspection
Molecular Formula C₁₅H₂₉NO₄---
Molecular Weight 287.40 g/mol Mass Spectrometry
Purity ≥98%HPLC

Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Typical)

Solvent: CDCl₃, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~4.5br s1H-NH -
3.09q2H-CH ₂-NHBoc
2.34t2H-CH ₂-COOH
1.62p2H-CH ₂-CH₂COOH
1.48p2H-CH ₂-CH₂NHBoc
1.44s9H-C(CH ₃)₃
1.27m10H-(CH ₂)₅-

Table 3: Mass Spectrometry (MS) Data (Predicted)

Ion TypeAdductPredicted m/z
ESI+[M+H]⁺288.2169
ESI+[M+Na]⁺310.1989
ESI-[M-H]⁻286.2024

Table 4: High-Performance Liquid Chromatography (HPLC) - Representative Method

ParameterCondition
Column C18 reverse-phase, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile (B52724)
Gradient 70% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Expected Retention Time Dependent on exact gradient and column, but expected in the mid-to-late gradient phase due to its lipophilic nature.

Table 5: Fourier-Transform Infrared (FTIR) Spectroscopy - Characteristic Peaks

Wavenumber (cm⁻¹)IntensityAssignment
~3340Medium, BroadN-H Stretch (Amide)
~2920, ~2850StrongC-H Stretch (Aliphatic)
~1710StrongC=O Stretch (Carboxylic Acid)
~1685StrongC=O Stretch (Amide I, Boc)
~1520MediumN-H Bend (Amide II)
~1160StrongC-O Stretch (Boc)

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization based on the available instrumentation and specific sample characteristics.

¹H NMR Spectroscopy

Objective: To confirm the chemical structure and assess the purity of this compound.

Materials:

  • This compound sample

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz)

Procedure:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of CDCl₃ in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.

  • Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.

  • Integrate the signals and assign the chemical shifts to the corresponding protons in the molecule.

Mass Spectrometry

Objective: To determine the molecular weight and confirm the elemental composition of this compound.

Materials:

  • This compound sample

  • Methanol (B129727) or acetonitrile (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • Mass spectrometer with an electrospray ionization (ESI) source

Procedure:

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in methanol or acetonitrile. A small amount of formic acid (0.1%) can be added to aid in protonation for positive ion mode.

  • Infuse the sample solution directly into the ESI source or inject it via an HPLC system.

  • Acquire the mass spectrum in both positive and negative ion modes.

  • Analyze the spectrum to identify the molecular ion peaks (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻) and confirm that the observed m/z values correspond to the calculated exact mass of this compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Materials:

  • This compound sample

  • Water (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (HPLC grade)

  • HPLC system with a UV detector and a C18 reverse-phase column

Procedure:

  • Prepare a stock solution of the sample in acetonitrile or a mixture of acetonitrile and water.

  • Prepare the mobile phases: Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

  • Set up the HPLC system with the specified column and mobile phases.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject a known concentration of the sample solution.

  • Run the gradient program and monitor the elution profile at 210 nm.

  • Analyze the chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the key functional groups present in this compound.

Materials:

  • This compound sample

  • Potassium bromide (KBr, for pellet method) or an Attenuated Total Reflectance (ATR) accessory

  • FTIR spectrometer

Procedure (ATR Method):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the characterization process for this compound.

Characterization_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample This compound NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS HPLC HPLC Sample->HPLC FTIR FTIR Spectroscopy Sample->FTIR Structure Structural Confirmation NMR->Structure MolWeight Molecular Weight Verification MS->MolWeight Purity Purity Assessment HPLC->Purity FuncGroup Functional Group ID FTIR->FuncGroup

Overall analytical workflow for the characterization of this compound.

HPLC_Method_Flow A Prepare Sample Solution D Inject Sample A->D B Prepare Mobile Phases (A & B) C Equilibrate C18 Column B->C E Run Gradient Elution C->E D->E F UV Detection at 210 nm E->F G Analyze Chromatogram for Purity F->G

A typical workflow for the HPLC analysis of this compound.

By employing these analytical methods and following the outlined protocols, researchers can confidently verify the identity, purity, and structural integrity of this compound, ensuring the reliability and reproducibility of their subsequent synthetic endeavors.

References

A Comparative Guide to Confirming the Purity of Synthesized Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of synthesized building blocks is paramount to ensure reliable and reproducible results in peptide synthesis and other applications. Boc-10-aminodecanoic acid, a commonly used linker in Proteolysis Targeting Chimeras (PROTACs), requires rigorous purity assessment post-synthesis. This guide provides a comprehensive comparison of analytical techniques for confirming the purity of this compound, complete with experimental protocols and data interpretation.

Synthesis and Purification Overview

The standard method for synthesizing this compound involves the reaction of 10-aminodecanoic acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. The choice of solvent and base can influence the reaction rate and purity of the final product. Following the reaction, purification is typically achieved through recrystallization to remove unreacted starting materials and byproducts.

Comparative Analysis of Purity Confirmation Methods

The purity of synthesized this compound can be effectively determined using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) and quantitative Nuclear Magnetic Resonance (qNMR) are powerful tools for quantitative purity assessment, while Fourier-Transform Infrared Spectroscopy (FTIR) and Mass Spectrometry (MS) provide structural confirmation.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a mobile phase.Quantitative purity based on peak area percentage.High sensitivity, excellent resolution for separating closely related impurities.Requires a reference standard for accurate quantification of the main component and impurities.
Quantitative Nuclear Magnetic Resonance (qNMR) The signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard.[1]Absolute purity determination without the need for a specific reference standard of the analyte.[2]Provides structural information and quantification of the main compound and impurities in a single experiment.[3]Lower sensitivity compared to HPLC, potential for signal overlap in complex mixtures.[3]
Fourier-Transform Infrared Spectroscopy (FTIR) Absorption of infrared radiation by specific molecular vibrations.Confirmation of functional groups present in the molecule.Rapid and non-destructive analysis, provides a molecular fingerprint.Primarily qualitative, not suitable for quantifying impurities unless they have unique and well-resolved absorption bands.
Mass Spectrometry (MS) Ionization of the molecule and separation of ions based on their mass-to-charge ratio.Confirmation of the molecular weight of the synthesized compound.High sensitivity and specificity for molecular weight determination.Not inherently quantitative without the use of isotopic standards and calibration curves.

Experimental Protocols

Synthesis of this compound

Materials:

  • 10-aminodecanoic acid

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Dioxane

  • 1N Sodium hydroxide (B78521) (NaOH) solution

  • Ethyl acetate (B1210297)

  • 1 M Potassium bisulfate (KHSO₄) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Dissolve 10-aminodecanoic acid in a 2:1 mixture of dioxane and water.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add 1N NaOH solution to the reaction mixture while stirring.

  • Add di-tert-butyl dicarbonate to the solution and continue stirring at room temperature for several hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, acidify the mixture to a pH of 2-3 with a 1 M KHSO₄ solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude product.

Purification by Recrystallization

Materials:

  • Crude this compound

  • Diethyl ether or a mixture of ethyl acetate and hexane

Procedure:

  • Dissolve the crude product in a minimal amount of a suitable hot solvent (e.g., ethyl acetate).

  • Slowly add a less polar solvent (e.g., hexane) until turbidity is observed.

  • Allow the solution to cool to room temperature and then place it in a refrigerator to facilitate crystallization.

  • Collect the crystals by filtration, wash with a cold solvent, and dry under vacuum.

Purity Analysis by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Mobile Phase:

  • A: 0.1% Trifluoroacetic acid (TFA) in water

  • B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

Gradient Program:

  • A linear gradient from 5% to 95% B over 20 minutes.

Flow Rate: 1.0 mL/min Detection Wavelength: 210 nm Injection Volume: 10 µL

Sample Preparation:

  • Dissolve the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Purity Analysis by qNMR

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Materials:

  • Synthesized this compound

  • Certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene)

  • Deuterated solvent (e.g., Chloroform-d, DMSO-d₆)

Procedure:

  • Accurately weigh a known amount of the synthesized product and the internal standard into an NMR tube.

  • Add a known volume of the deuterated solvent and ensure complete dissolution.

  • Acquire the ¹H NMR spectrum with a sufficient relaxation delay (D1) to ensure accurate integration.

  • Integrate the signals corresponding to the product and the internal standard.

  • Calculate the purity based on the integral values, the number of protons, and the molecular weights of the product and the internal standard.[1]

Structural Confirmation by FTIR

Instrumentation:

  • FTIR spectrometer

Sample Preparation:

  • Prepare a KBr pellet of the solid sample or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

Expected Characteristic Peaks:

  • ~3300 cm⁻¹: N-H stretching (carbamate)

  • ~2850-2950 cm⁻¹: C-H stretching (alkane chain)

  • ~1710 cm⁻¹: C=O stretching (carboxylic acid)

  • ~1685 cm⁻¹: C=O stretching (carbamate)

  • ~1520 cm⁻¹: N-H bending (carbamate)

  • ~1160 cm⁻¹: C-O stretching (carbamate)

Data Presentation and Interpretation

The following table presents a hypothetical comparison of purity data for a batch of synthesized this compound.

Analysis Method Purity (%) Impurities Detected
HPLC 99.2Unreacted 10-aminodecanoic acid (0.5%), unknown impurity (0.3%)
qNMR 99.1Unreacted 10-aminodecanoic acid (0.6%), residual solvent (0.3%)

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shifts (δ):

  • ~4.5 ppm (br s, 1H): -NH- of the Boc group

  • ~3.1 ppm (q, 2H): -CH₂- adjacent to the NHBoc group

  • ~2.3 ppm (t, 2H): -CH₂- adjacent to the COOH group

  • ~1.6 ppm (m, 2H): -CH₂- beta to the COOH group

  • ~1.4 ppm (s, 9H): -C(CH₃)₃ of the Boc group

  • ~1.2-1.3 ppm (m, 10H): Remaining -CH₂- groups of the decanoic acid chain

¹³C NMR (100 MHz, CDCl₃) Expected Chemical Shifts (δ):

  • ~179 ppm: -COOH

  • ~156 ppm: -NHCOO-

  • ~79 ppm: -C(CH₃)₃

  • ~40 ppm: -CH₂-NHBoc

  • ~34 ppm: -CH₂-COOH

  • ~29 ppm (multiple signals): -CH₂- chain

  • ~28 ppm: -C(CH₃)₃

  • ~26 ppm: -CH₂-

  • ~24 ppm: -CH₂-

Mandatory Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Confirmation 10-Aminodecanoic_Acid 10-Aminodecanoic Acid Reaction Boc Protection Reaction 10-Aminodecanoic_Acid->Reaction Boc_Anhydride Di-tert-butyl dicarbonate Boc_Anhydride->Reaction Crude_Product Crude this compound Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Pure_Product Pure this compound Recrystallization->Pure_Product HPLC HPLC Analysis Pure_Product->HPLC qNMR qNMR Analysis Pure_Product->qNMR FTIR FTIR Analysis Pure_Product->FTIR MS Mass Spectrometry Pure_Product->MS Final_Confirmation Purity Confirmed HPLC->Final_Confirmation qNMR->Final_Confirmation FTIR->Final_Confirmation MS->Final_Confirmation

Caption: Experimental workflow for the synthesis and purity confirmation of this compound.

Purity_Comparison cluster_quantitative Quantitative Analysis cluster_qualitative Structural Confirmation Synthesized_Product Synthesized this compound HPLC HPLC (High Sensitivity, Relative Purity) Synthesized_Product->HPLC qNMR qNMR (Absolute Purity, Structural Info) Synthesized_Product->qNMR FTIR FTIR (Functional Groups) Synthesized_Product->FTIR MS Mass Spectrometry (Molecular Weight) Synthesized_Product->MS Purity_Report Quantitative Purity Report HPLC->Purity_Report qNMR->Purity_Report Structural_Data Structural Confirmation Data FTIR->Structural_Data MS->Structural_Data

Caption: Comparison of analytical methods for purity confirmation.

References

Comparative 1H NMR Analysis of Boc-Protected ω-Aminofatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide to the 1H NMR spectral interpretation of Boc-10-aminodecanoic acid and its shorter and longer-chain analogs, providing researchers with key comparative data and standardized experimental protocols.

In the realm of peptide synthesis, drug delivery, and proteomics, Boc-protected amino acids are indispensable building blocks. The long aliphatic chain of ω-aminofatty acids, such as 10-aminodecanoic acid, provides a versatile scaffold for the development of linkers and spacers in complex biomolecules. A thorough understanding of their structural characterization, primarily through Nuclear Magnetic Resonance (NMR) spectroscopy, is crucial for ensuring the identity and purity of these reagents. This guide provides a comparative analysis of the proton NMR (1H NMR) spectra of this compound, alongside its shorter-chain (Boc-6-aminohexanoic acid) and longer-chain (Boc-11-aminoundecanoic acid) counterparts.

Comparative 1H NMR Data

The following table summarizes the predicted 1H NMR spectral data for this compound and its analogs in deuterated chloroform (B151607) (CDCl₃). These values are essential for the identification and differentiation of these molecules in a laboratory setting.

Compound Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Boc-6-aminohexanoic acid Hα (-CH₂-COOH)2.35Triplet (t)2H
Hβ (-CH₂-CH₂COOH)1.64Quintet (p)2H
Hγ, Hδ (-(CH₂)₂-)1.52, 1.38Multiplet (m)4H
Hε (-CH₂-NHBoc)3.10Quartet (q)2H
Boc (-C(CH₃)₃)1.44Singlet (s)9H
NH (-NH-Boc)4.55Broad Singlet (br s)1H
This compound Hα (-CH₂-COOH)2.35Triplet (t)2H
Hβ (-CH₂-CH₂COOH)1.63Quintet (p)2H
Hγ-Hθ (-(CH₂)₆-)1.29Multiplet (m)12H
Hι (-CH₂-NHBoc)3.10Quartet (q)2H
Boc (-C(CH₃)₃)1.44Singlet (s)9H
NH (-NH-Boc)4.55Broad Singlet (br s)1H
Boc-11-aminoundecanoic acid Hα (-CH₂-COOH)2.35Triplet (t)2H
Hβ (-CH₂-CH₂COOH)1.63Quintet (p)2H
Hγ-Hι (-(CH₂)₇-)1.29Multiplet (m)14H
Hκ (-CH₂-NHBoc)3.10Quartet (q)2H
Boc (-C(CH₃)₃)1.44Singlet (s)9H
NH (-NH-Boc)4.55Broad Singlet (br s)1H

Note: Predicted chemical shifts were generated using the online NMR prediction tool at --INVALID-LINK--. Actual experimental values may vary slightly depending on the solvent, concentration, and instrument.

Spectral Interpretation

The 1H NMR spectra of these Boc-protected ω-aminofatty acids are characterized by several key regions:

  • Downfield Region (δ > 4.5 ppm): A broad singlet corresponding to the carbamate (B1207046) proton (-NH-Boc) is typically observed around 4.55 ppm. The broadness of this peak is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

  • Methylene (B1212753) Protons Adjacent to Functional Groups (δ 2.3-3.1 ppm): The triplet at approximately 2.35 ppm is characteristic of the methylene protons (Hα) alpha to the carboxylic acid. The quartet around 3.10 ppm is assigned to the methylene protons adjacent to the Boc-protected amine.

  • Boc Protecting Group (δ ~1.44 ppm): A sharp, intense singlet integrating to nine protons is the hallmark of the tert-butoxycarbonyl (Boc) protecting group.

  • Aliphatic Chain Protons (δ 1.2-1.7 ppm): The methylene groups of the long aliphatic chain give rise to a series of overlapping multiplets in this region. The most distinguishable of these is the quintet around 1.63 ppm, corresponding to the methylene protons (Hβ) beta to the carboxylic acid. The large multiplet centered around 1.29 ppm represents the bulk of the methylene protons in the chain and its integration is the primary differentiating feature between these analogs.

Experimental Protocol for 1H NMR Spectroscopy

A standardized protocol is essential for obtaining high-quality, reproducible 1H NMR data.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the Boc-protected amino acid. b. Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. NMR Instrument Setup and Data Acquisition: a. The 1H NMR spectrum should be acquired on a 400 MHz or higher field NMR spectrometer. b. The instrument should be properly tuned and shimmed to ensure optimal resolution and lineshape. c. A standard one-pulse experiment is typically sufficient. d. Key acquisition parameters include:

  • Spectral Width: ~16 ppm
  • Pulse Width: 30-45 degrees
  • Relaxation Delay: 1-2 seconds
  • Number of Scans: 16-64 (depending on sample concentration) e. The Free Induction Decay (FID) should be Fourier transformed with an exponential line broadening of 0.3 Hz.

3. Data Processing and Analysis: a. The spectrum should be referenced to the TMS signal at 0.00 ppm. b. Phase and baseline correction should be applied to the spectrum. c. Integration of all peaks should be performed. The integral of the Boc group singlet (9H) can be used as a reference to determine the number of protons for other signals. d. Chemical shifts, multiplicities, and coupling constants (where applicable) should be reported.

Workflow for 1H NMR Analysis

The following diagram illustrates the general workflow for the 1H NMR analysis of a Boc-protected amino acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Instrument Setup (Tune, Shim) transfer->setup acquire Acquire 1H NMR Spectrum setup->acquire ft Fourier Transform acquire->ft ref Reference to TMS ft->ref phase Phase & Baseline Correction ref->phase integrate Integrate Peaks phase->integrate assign Assign Signals integrate->assign report Final Report assign->report

Caption: Workflow for 1H NMR analysis of Boc-protected amino acids.

A Comparative Guide to Boc and Fmoc Protection of Aminodecanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic selection of protecting groups is a cornerstone of successful chemical synthesis. When working with bifunctional molecules like aminodecanoic acids, the choice between the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) protecting groups for the amino moiety is critical, directly influencing reaction yields, purity, and the overall synthetic strategy. This guide provides an objective comparison of Boc and Fmoc protection for aminodecanoic acids, supported by established chemical principles and representative experimental data.

Core Chemical Differences

The fundamental distinction between Boc and Fmoc protecting groups lies in their cleavage conditions, which forms the basis of their orthogonal applications in synthesis.[1][2] The Boc group is labile to acid, typically removed with reagents like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[1][3] In contrast, the Fmoc group is stable to acidic conditions but is readily cleaved by bases, most commonly a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF).[2][4] This orthogonality is a key principle in complex multi-step syntheses, such as solid-phase peptide synthesis (SPPS), where one group can be selectively removed without affecting the other.[2]

Performance Comparison: Boc vs. Fmoc for Aminodecanoic Acids

While direct, side-by-side comparative studies on the protection of 10-aminodecanoic acid are not extensively documented in publicly available literature, a comparison can be constructed based on general principles and data from similar long-chain amino acids.

Table 1: Performance Metrics of Boc vs. Fmoc Protection

ParameterBoc (tert-butyloxycarbonyl)Fmoc (9-fluorenylmethoxycarbonyl)
Protecting Agent Di-tert-butyl dicarbonate (B1257347) (Boc)₂O9-Fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
Typical Reaction Yield Generally high (>90%)Generally high (>90%)
Reaction Conditions Mild basic conditions (e.g., NaOH, NaHCO₃, or triethylamine) in aqueous/organic mixtures.[1][3]Mild basic conditions (e.g., NaHCO₃ or Na₂CO₃) in aqueous/organic mixtures.
Deprotection Conditions Strong acid (e.g., TFA, HCl in dioxane).[1][3]Mild base (e.g., 20% piperidine in DMF).[4]
Solubility of Protected Acid The long alkyl chain of aminodecanoic acid contributes to good solubility in many organic solvents. The Boc group is less hydrophobic than the Fmoc group.The bulky, aromatic Fmoc group significantly increases hydrophobicity, which can enhance solubility in some organic solvents but may also promote aggregation in certain contexts.
Potential Side Reactions During deprotection, the formation of a stable tert-butyl cation can lead to alkylation of sensitive residues if scavengers are not used.[4]During deprotection, the dibenzofulvene byproduct must be scavenged (usually by piperidine) to prevent its reaction with the newly deprotected amine.[4]
Compatibility Orthogonal to base-labile protecting groups (e.g., Fmoc).Orthogonal to acid-labile protecting groups (e.g., Boc, Trityl).[2]

Experimental Protocols

Below are detailed, representative methodologies for the protection and deprotection of a generic aminodecanoic acid.

Boc Protection of Aminodecanoic Acid

Materials:

Procedure:

  • Dissolve aminodecanoic acid in a 1:1 mixture of dioxane and 1M aqueous NaOH.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of (Boc)₂O in dioxane dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the dioxane under reduced pressure.

  • Wash the remaining aqueous solution with ethyl acetate to remove any unreacted (Boc)₂O.

  • Acidify the aqueous layer to a pH of 2-3 with 1M HCl at 0 °C.

  • Extract the product with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected aminodecanoic acid.

Fmoc Protection of Aminodecanoic Acid

Materials:

  • Aminodecanoic acid

  • N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)

  • Sodium bicarbonate (NaHCO₃)

  • Acetone (B3395972)

  • Water

  • Diethyl ether

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve aminodecanoic acid in a 10% aqueous solution of NaHCO₃.

  • Add a solution of Fmoc-OSu in acetone to the stirred solution.

  • Stir the reaction mixture at room temperature overnight.

  • Remove the acetone under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove any unreacted Fmoc-OSu and byproducts.

  • Acidify the aqueous layer to a pH of 2-3 with 1M HCl at 0 °C, which will precipitate the product.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the Fmoc-protected aminodecanoic acid.

Boc Deprotection

Materials:

  • Boc-protected aminodecanoic acid

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected aminodecanoic acid in DCM.

  • Add an equal volume of TFA to the solution.

  • Stir the mixture at room temperature for 1-2 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent and excess TFA under reduced pressure.

  • The resulting amino acid TFA salt can be used directly or further purified.

Fmoc Deprotection

Materials:

  • Fmoc-protected aminodecanoic acid

  • Piperidine

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve the Fmoc-protected aminodecanoic acid in DMF.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the mixture at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, remove the DMF and piperidine under reduced pressure.

  • The crude product can be purified by crystallization or chromatography.

Visualization of Synthetic Strategy

The choice between Boc and Fmoc protection is often dictated by the overall synthetic plan, particularly the presence of other protecting groups. The following diagram illustrates the logical workflow for selecting a protection strategy.

Decision workflow for choosing a protecting group.

Conclusion

Both Boc and Fmoc are highly effective for the protection of the amino group of aminodecanoic acid, with the choice primarily depending on the orthogonality required for the overall synthetic route. The Boc strategy is favored when subsequent reaction steps involve base-sensitive functionalities, while the Fmoc strategy is ideal for syntheses involving acid-labile groups. For long-chain amino acids like aminodecanoic acid, the inherent lipophilicity generally ensures good solubility of both the Boc- and Fmoc-protected derivatives in common organic solvents, making both options viable from a handling perspective. The decision should, therefore, be guided by a thorough analysis of the complete synthetic plan to ensure compatibility and maximize the yield of the final target molecule.

References

Beyond the Chain: A Comparative Guide to Linker Alternatives for Advanced Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical determinant in the design of sophisticated bioconjugates such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). While simple alkyl chains like Boc-10-aminodecanoic acid have served as foundational building blocks, the demand for enhanced potency, selectivity, and favorable pharmacokinetic profiles has spurred the development of a diverse array of alternative linker technologies. This guide provides an objective comparison of these alternatives, supported by experimental data, detailed methodologies, and visual aids to inform the rational design of next-generation therapeutics.

The Evolving Role of the Linker

The linker is far more than a passive tether. It actively influences the formation and stability of the crucial ternary complex in PROTACs (Target Protein-PROTAC-E3 Ligase) and governs the release and delivery of the payload in ADCs.[1][2] A suboptimal linker can lead to reduced efficacy, off-target effects, and poor drug-like properties. This guide explores the performance of various linker classes as alternatives to the traditional alkyl chain provided by this compound.

Comparative Analysis of Linker Performance

The efficacy of a PROTAC is often measured by its DC50 (concentration for 50% degradation of the target protein) and Dmax (maximum percentage of degradation). For ADCs, key metrics include plasma stability and in vitro cytotoxicity (IC50). The following tables summarize quantitative data from various studies to compare different linker architectures.

Table 1: Flexible Linkers - Alkyl vs. Polyethylene Glycol (PEG) in PROTACs

Flexible linkers, primarily alkyl and PEG chains, are frequently the initial choice in PROTAC design due to their synthetic accessibility.[3]

Target ProteinLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
BRD4Alkyl Chain9>5000<20[3]
BRD4PEG9 (3 PEG units)Weak Degradation-[3]
BTKAlkyl/Ether12-29<1000>90[3]
BTKAlkyl/Ether<12No Degradation-[3]
ER-αAlkyl9>1000-[4][5]
ER-αAlkyl12~100>80[4][5]
ER-αAlkyl16~10>90[4][5]
ER-αAlkyl19~100<80[4][5]
ER-αAlkyl21>1000-[4][5]

Note: Data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.

Table 2: Rigid Linkers - Impact on PROTAC Performance

Rigid linkers, such as those containing piperazine (B1678402) or other cyclic moieties, can pre-organize the PROTAC into a conformation favorable for ternary complex formation.[1]

Target ProteinLinker TypeDC50 (nM)Dmax (%)Reference
BRD4Piperazine-based1.9>95[1]
SMARCA2Benzyl-based30065[3]
Table 3: Cleavable vs. Non-Cleavable Linkers in ADCs

The choice of linker in ADCs dictates the mechanism of payload release and significantly impacts efficacy and safety.[6][7]

ADC TargetLinker TypePayloadIn Vitro Cytotoxicity (IC50, ng/mL)In Vivo EfficacyReference
HER2Val-Cit (Cleavable)MMAE10-100High[8]
HER2SMCC (Non-cleavable)DM11-10High[7]
CD30Val-Cit (Cleavable)MMAE~1Tumor Regression[8]
CD22Hydrazone (pH-sensitive)Calicheamicin<1High[8]

Note: In vivo efficacy is a qualitative summary from the referenced literature.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel linkers.

Synthesis of a Piperazine-Based PROTAC Linker

This protocol describes a general method for incorporating a piperazine-containing linker.[1]

Step 1: Activation of E3 Ligase Ligand

  • Dissolve the E3 ligase ligand (e.g., pomalidomide, 1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

  • Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) (1.2 eq) and N,N-diisopropylethylamine (DIPEA) (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

Step 2: Coupling with Piperazine Linker

  • Add the Boc-protected piperazine-alkyl-amine linker (1.1 eq) to the activated E3 ligase ligand solution.

  • Stir the reaction mixture at room temperature overnight.

  • Purify the product by flash chromatography.

Step 3: Boc Deprotection

  • Dissolve the purified product in dichloromethane (B109758) (DCM).

  • Add trifluoroacetic acid (TFA) (10-20% v/v).

  • Stir at room temperature for 1-2 hours.

  • Concentrate the reaction mixture under reduced pressure to yield the deprotected amine.

Step 4: Coupling with Target Protein Ligand

  • Activate the carboxylic acid of the target protein ligand using HATU and DIPEA as described in Step 1.

  • Add the deprotected piperazine-linker-E3 ligase ligand conjugate to the activated target protein ligand.

  • Stir at room temperature overnight.

  • Purify the final PROTAC product by preparative HPLC.

Western Blotting for Target Protein Degradation

This is a standard assay to quantify the reduction in target protein levels following PROTAC treatment.

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the PROTAC for the desired time period (e.g., 24-48 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody specific for the target protein, followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence substrate and quantify the band intensities. Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).

In Vitro Plasma Stability Assay for ADCs

This assay assesses the stability of the linker and the extent of payload release in plasma.[9][10]

  • Incubation: Incubate the ADC in plasma from the desired species (e.g., human, mouse) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 72, 96 hours).

  • Sample Processing: Separate the free payload from the intact ADC using methods like solid-phase extraction or protein precipitation.

  • Quantification: Analyze the amount of released payload and/or the remaining intact ADC using LC-MS/MS.

  • Data Analysis: Plot the concentration of the released payload or the percentage of intact ADC over time to determine the stability profile.

Ternary Complex Formation Analysis using Surface Plasmon Resonance (SPR)

SPR is a powerful technique to measure the kinetics of ternary complex formation.[11][12][13]

  • Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.

  • Binary Interaction Analysis: Inject the PROTAC over the immobilized E3 ligase to determine the binary binding affinity (KD).

  • Ternary Complex Analysis: Inject a mixture of the PROTAC and the target protein over the immobilized E3 ligase.

  • Data Analysis: Analyze the sensorgrams to determine the association and dissociation rate constants for the ternary complex. The cooperativity of ternary complex formation can be calculated by comparing the binary and ternary binding affinities.

Visualizing Key Concepts

Diagrams generated using Graphviz (DOT language) to illustrate fundamental concepts.

PROTAC_Mechanism cluster_0 Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC POI->PROTAC Binds Ub Ubiquitin POI->Ub Ubiquitination Proteasome Proteasome POI->Proteasome Degradation E3 E3 Ligase E3->PROTAC Binds E3->Ub Ubiquitination

Figure 1: PROTAC Mechanism of Action.

ADC_Mechanism cluster_ADC Antibody Antibody Linker Linker Antibody->Linker Payload Cytotoxic Payload Linker->Payload TumorCell Tumor Cell Payload->TumorCell Cell Death Lysosome Lysosome TumorCell->Lysosome Internalization Lysosome->Payload Payload Release (Linker Cleavage)

Figure 2: ADC Mechanism of Action.

Linker_Comparison_Workflow cluster_design Linker Design & Synthesis cluster_evaluation Performance Evaluation Linker_A This compound (Alkyl Chain) Degradation Degradation Assay (DC50, Dmax) Linker_A->Degradation Permeability Permeability Assay (PAMPA, Caco-2) Linker_A->Permeability Stability Plasma Stability (LC-MS/MS) Linker_A->Stability Cytotoxicity Cytotoxicity Assay (IC50) Linker_A->Cytotoxicity Linker_B PEG Linker Linker_B->Degradation Linker_B->Permeability Linker_B->Stability Linker_B->Cytotoxicity Linker_C Rigid Linker (e.g., Piperazine) Linker_C->Degradation Linker_C->Permeability Linker_C->Stability Linker_C->Cytotoxicity Linker_D Cleavable Linker (e.g., Val-Cit) Linker_D->Degradation Linker_D->Permeability Linker_D->Stability Linker_D->Cytotoxicity Data_Analysis Data Analysis & Comparison Degradation->Data_Analysis Permeability->Data_Analysis Stability->Data_Analysis Cytotoxicity->Data_Analysis

Figure 3: Experimental Workflow for Linker Comparison.

Conclusion

The linker is a pivotal component in the design of PROTACs and ADCs, with a profound impact on their overall performance. While simple alkyl chains like this compound provide a basic and flexible scaffold, the strategic incorporation of alternative linkers, such as PEG-based, rigid, and cleavable moieties, offers significant advantages in terms of solubility, permeability, stability, and potency. The choice of the optimal linker is highly dependent on the specific target, the E3 ligase or antibody, and the payload. A systematic evaluation of a diverse range of linker architectures, guided by the experimental protocols outlined in this guide, is essential for the development of next-generation bioconjugates with enhanced therapeutic potential.

References

A Comparative Guide to Boc-10-aminodecanoic Acid and Boc-11-aminoundecanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate linker molecules is a critical step in the synthesis of peptides and targeted protein degraders such as PROTACs. The length and composition of these linkers can significantly influence the physicochemical properties, stability, and biological activity of the final conjugate. This guide provides a detailed comparison of two commonly used alkyl chain linkers: Boc-10-aminodecanoic acid and Boc-11-aminoundecanoic acid.

This document outlines the key physicochemical properties of these two molecules, discusses their primary applications, and provides detailed experimental protocols for their use in solid-phase peptide synthesis (SPPS) and as linkers in Proteolysis Targeting Chimeras (PROTACs).

Physicochemical Properties: A Head-to-Head Comparison

The addition of a single methylene (B1212753) group in the alkyl chain of Boc-11-aminoundecanoic acid compared to this compound leads to subtle but potentially significant differences in their physical and chemical characteristics. These differences can impact their solubility, hydrophobicity, and reactivity during synthesis.

PropertyThis compoundBoc-11-aminoundecanoic acid
Synonyms Boc-10-Adc-OH, 10-(Boc-amino)decanoic acid[1]Boc-11-Aun-OH, 11-(Boc-amino)-undecanoic acid[2][]
CAS Number 173606-50-3[1][4][5][6]10436-25-6[2][][7][8][9][10][11][12]
Molecular Formula C15H29NO4[1][4][5][6]C16H31NO4[2][][7][8][12]
Molecular Weight 287.40 g/mol [1][4][5]301.42 g/mol [2][][8][11][12]
Appearance White solid[1]White solid[2][]
Purity ≥ 98%[1]≥ 95%[2][]
Storage Conditions 0-8 °C[1]0-8 °C[2], Room Temperature[11], -20°C[7]
Predicted Boiling Point 429.2°C at 760 mmHg[13]441.9±18.0 °C[][11]
Predicted Density Not readily available1.006±0.06 g/cm3 [][11]
Solubility Soluble in organic solventsSoluble in Methanol[11] and other organic solvents[9]

Performance in Key Applications

Both this compound and Boc-11-aminoundecanoic acid are primarily utilized as building blocks in the synthesis of complex biomolecules. Their bifunctional nature, with a Boc-protected amine and a terminal carboxylic acid, makes them ideal for incorporation into peptide chains or for linking two different molecular entities.

Peptide Synthesis

In solid-phase peptide synthesis (SPPS), these molecules can be used to introduce a flexible, hydrophobic spacer within a peptide sequence. The length of this spacer can influence the peptide's secondary structure and its interaction with biological targets. The slightly greater length and hydrophobicity of Boc-11-aminoundecanoic acid may be advantageous in specific applications where a larger separation between peptide domains is required.

PROTAC Linkers

As linkers in PROTACs, the alkyl chain length is a critical determinant of the molecule's efficacy. The linker bridges a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the formation of a ternary complex and subsequent degradation of the target protein. The optimal linker length is highly dependent on the specific target and E3 ligase pair. The single methylene group difference between the C10 and C11 linkers could be sufficient to alter the geometry of the ternary complex, thereby impacting the efficiency of protein degradation.[14][15][16] Generally, alkyl linkers are favored for their metabolic stability and ability to enhance cell permeability.[17]

Experimental Protocols

The following are generalized protocols for the use of this compound and Boc-11-aminoundecanoic acid in solid-phase peptide synthesis. Researchers should optimize these protocols based on their specific peptide sequence and synthesis scale.

Solid-Phase Peptide Synthesis (Boc Chemistry)

This protocol outlines the manual coupling of Boc-protected amino acids to a resin.

Materials:

  • Appropriate resin (e.g., Merrifield, PAM, or MBHA resin)

  • This compound or Boc-11-aminoundecanoic acid

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Deprotection solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), Isopropanol (IPA)

  • Washing solutions

Procedure:

  • Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.

  • Boc Deprotection:

    • Treat the resin with 50% TFA in DCM for 5 minutes.

    • Drain the solution and treat with fresh 50% TFA in DCM for 20 minutes to remove the Boc protecting group from the N-terminal amino acid on the resin.

    • Wash the resin with DCM (2x) and IPA (2x).

  • Neutralization: Neutralize the resin with a solution of 5% DIPEA in DMF.

  • Coupling:

    • Dissolve this compound or Boc-11-aminoundecanoic acid (3 equivalents relative to resin substitution) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.

    • Add DIPEA (6 equivalents) to the solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Experimental_Workflow_SPPS cluster_ResinPrep Resin Preparation cluster_SynthesisCycle Synthesis Cycle cluster_FinalSteps Final Steps Resin Resin Swell Swell in DCM Resin->Swell Deprotection Boc Deprotection (50% TFA in DCM) Swell->Deprotection Neutralization Neutralization (DIPEA in DMF) Coupling Coupling of Boc-Amino Acid Wash1 Wash Cleavage Cleavage from Resin & Side-chain Deprotection Wash1->Cleavage After final cycle Purification Purification Cleavage->Purification

PROTAC Synthesis and Signaling Pathway

The synthesis of a PROTAC involves conjugating a target protein ligand to an E3 ligase ligand via a linker. This compound and Boc-11-aminoundecanoic acid can serve as this linker. The terminal carboxylic acid of the linker can be activated to react with an amine on one of the ligands, and the Boc-protected amine can be deprotected to react with an activated carboxyl group on the other ligand.

PROTAC_Synthesis_Workflow cluster_Components Components cluster_Synthesis Synthesis Steps TargetLigand Target Protein Ligand Coupling1 Couple Linker to Target Ligand TargetLigand->Coupling1 Linker Boc-Protected Amino Acid Linker Linker->Coupling1 E3Ligand E3 Ligase Ligand Coupling2 Couple to E3 Ligase Ligand E3Ligand->Coupling2 Deprotection Boc Deprotection Coupling1->Deprotection Deprotection->Coupling2 Purification Purification Coupling2->Purification

Once synthesized, the PROTAC engages the cellular ubiquitin-proteasome system to induce the degradation of the target protein.

PROTAC_Signaling_Pathway PROTAC PROTAC TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Conclusion

Both this compound and Boc-11-aminoundecanoic acid are valuable tools for chemical biologists and drug discovery scientists. The choice between the two will ultimately depend on the specific requirements of the synthesized molecule. While their physicochemical properties are very similar, the subtle difference in alkyl chain length can have a profound impact on the biological activity of the final product, particularly in the context of PROTACs where precise positioning of the target protein and E3 ligase is crucial. The provided protocols offer a starting point for the experimental comparison and utilization of these versatile linker molecules.

References

Assessing the Stability of Amide Bonds Derived from Boc-10-Aminodecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of an amide bond is a critical parameter influencing the efficacy, pharmacokinetics, and safety of novel therapeutics. This guide provides a comparative analysis of the stability of amide bonds formed using Boc-10-aminodecanoic acid, a common linker in synthesizing Proteolysis Targeting Chimeras (PROTACs) and other conjugates. We will explore the factors governing amide bond stability, compare it with potential alternatives, and provide detailed experimental protocols for its assessment.

Understanding Amide Bond Stability

The amide bond is generally considered stable due to resonance delocalization, which imparts a partial double bond character to the C-N bond.[1][2] However, its stability is not absolute and can be influenced by several factors, including electronic effects, steric hindrance, and the surrounding microenvironment.[3] Hydrolysis, the primary degradation pathway, can be catalyzed by acids, bases, or enzymes.[4][5] Under physiological conditions (pH ~7.4), the uncatalyzed hydrolysis of an amide bond is exceedingly slow, with a half-life estimated to be hundreds of years.[4]

This compound is an aliphatic linker with a terminal carboxylic acid and a Boc-protected amine.[6][7] The amide bond is formed via the carboxylic acid reacting with a primary amine. The long alkyl chain of the decanoic acid moiety is generally considered to be electronically neutral and is not expected to significantly influence the intrinsic stability of the resulting amide bond through inductive or resonance effects. Fatty acid amides, in general, are known for their stability under various processing conditions.[1][8]

Comparative Analysis of Amide Bond Stability

Direct quantitative data for the hydrolytic stability of amide bonds specifically derived from this compound is not extensively published in comparative studies. However, we can extrapolate and compare its expected stability against other common structures based on established chemical principles.

FeatureAmide from this compoundAmide from Shorter-Chain Boc-Amino Acids (e.g., Boc-glycine)Amide from Electron-Withdrawing Group Substituted AcidsAmide from Electron-Donating Group Substituted Acids
Expected Hydrolytic Stability HighHighPotentially LowerPotentially Higher
Rationale The long, saturated alkyl chain is electronically neutral and does not significantly influence the electrophilicity of the carbonyl carbon.Similar to the long-chain counterpart, the short alkyl chain has a minimal electronic effect on the amide bond.Electron-withdrawing groups can increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water.Electron-donating groups can decrease the electrophilicity of the carbonyl carbon, thus slowing down hydrolysis.
Steric Hindrance Low (for the amide bond itself)LowDependent on the substituentDependent on the substituent
Key Applications PROTACs, bioconjugation, drug delivery systems.[7][9]Peptide synthesis, general conjugation.Specialized linkers where controlled cleavage might be desirable.Applications requiring enhanced stability.

Experimental Protocols for Assessing Amide Bond Stability

To empirically determine the stability of an amide bond, a hydrolysis assay followed by quantitative analysis is the most common approach.

Protocol 1: Amide Bond Hydrolysis Assay under Physiological Conditions

Objective: To quantify the rate of amide bond cleavage of a compound of interest in a buffer system mimicking physiological pH and temperature.

Materials:

  • Compound of interest (e.g., an amide synthesized from this compound)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator or water bath at 37°C

  • High-performance liquid chromatography-mass spectrometry (HPLC-MS) system

  • Quenching solution (e.g., acetonitrile (B52724) with 0.1% formic acid)

  • Analytical standards of the intact compound and the expected hydrolysis products

Procedure:

  • Prepare a stock solution of the compound of interest in a suitable organic solvent (e.g., DMSO).

  • Spike the stock solution into pre-warmed PBS (37°C) to a final concentration of 1-10 µM.

  • Incubate the mixture at 37°C.

  • At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the reaction mixture.

  • Immediately quench the reaction by adding the aliquot to a 2-3 fold excess of the cold quenching solution. This stops the hydrolysis and precipitates proteins if in a biological matrix.

  • Vortex and centrifuge the samples to pellet any precipitate.

  • Analyze the supernatant by LC-MS to quantify the remaining intact compound and the appearance of hydrolysis products.

  • Plot the concentration of the intact compound versus time to determine the degradation kinetics and calculate the half-life (t½) of the amide bond.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the amide bond in the presence of plasma enzymes.

Materials:

  • Compound of interest

  • Freshly thawed plasma (human, mouse, rat, etc.)

  • Incubator at 37°C

  • LC-MS/MS system

  • Acetonitrile with an internal standard

  • Analytical standards

Procedure:

  • Pre-warm the plasma to 37°C.

  • Add the compound of interest to the plasma to a final concentration of 1 µM.

  • Incubate the samples at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), take an aliquot of the plasma sample.

  • Immediately mix the aliquot with 3 volumes of cold acetonitrile containing an internal standard to precipitate plasma proteins and stop enzymatic activity.

  • Centrifuge the samples at high speed for 10-15 minutes.

  • Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

Visualizing Workflows and Mechanisms

Diagrams created using Graphviz can help illustrate the experimental and logical processes involved in assessing amide bond stability.

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling cluster_analysis Analysis stock Compound Stock Solution incubation Incubate at 37°C stock->incubation buffer Physiological Buffer (PBS, pH 7.4) buffer->incubation t0 Time = 0h incubation->t0 t=0 t1 Time = 1h incubation->t1 t=1 tn Time = n h incubation->tn t=n quench Quench Reaction t0->quench t1->quench tn->quench lcms LC-MS Analysis quench->lcms data Data Processing lcms->data half_life Calculate Half-life (t½) data->half_life

Workflow for Amide Bond Hydrolysis Assay.

G Amide R-CO-NH-R' (Amide) Intermediate Tetrahedral Intermediate Amide->Intermediate Nucleophilic Attack Water H₂O Water->Intermediate Products R-COOH + R'-NH₂ (Carboxylic Acid + Amine) Intermediate->Products C-N Bond Cleavage Catalyst H⁺ or OH⁻ Catalyst->Amide Catalysis

General Mechanism of Amide Bond Hydrolysis.

References

Validating Boc-10-Aminodecanoic Acid Conjugate Formation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the successful conjugation of molecules is a critical step in the development of novel therapeutics and research tools. This guide provides a comprehensive comparison of methods to validate the formation of conjugates using Boc-10-aminodecanoic acid, a versatile linker molecule. We present supporting experimental data and detailed protocols to ensure reliable and reproducible results.

This compound is an aliphatic linker that features a carboxylic acid group at one end and a Boc-protected amine at the other. This structure makes it an ideal candidate for conjugating a wide variety of molecules, including peptides, proteins, and small molecule drugs. The formation of a stable amide bond between the carboxylic acid of the linker and a primary amine on the target molecule is the key to successful conjugation. This reaction is typically facilitated by activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Comparison of Validation Techniques

The confirmation of a successful conjugation reaction requires rigorous analytical validation. A multi-pronged approach using chromatographic and spectroscopic techniques is recommended to provide unambiguous evidence of conjugate formation. Below is a comparison of the most common and effective methods.

Analytical TechniqueInformation ProvidedAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Purity of the conjugate, separation of conjugated from unconjugated starting materials, and detection of side products.Quantitative, highly reproducible, and can be used for purification.Does not provide direct structural information.
Mass Spectrometry (MS) Confirms the molecular weight of the conjugate, providing direct evidence of successful coupling.Highly sensitive and specific, provides exact mass confirmation.Can be destructive to the sample, may not be suitable for all conjugates.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information, confirming the formation of the new amide bond and the integrity of the conjugated molecules.Non-destructive, provides unambiguous structural confirmation.Requires higher sample concentrations, can be complex to interpret for large molecules.
Fourier-Transform Infrared (FTIR) Spectroscopy Confirms the presence of the amide bond functional group.Quick and easy to perform.Provides general functional group information, not specific structural details.

Experimental Protocols

A detailed and optimized protocol is crucial for achieving high conjugation efficiency and purity. Below are step-by-step protocols for the conjugation of this compound to a model peptide and the subsequent analytical validation.

Protocol 1: EDC/NHS Coupling of this compound to a Peptide

This protocol describes the conjugation of this compound to a peptide containing a primary amine (e.g., a lysine (B10760008) residue or the N-terminus).

Materials:

  • This compound

  • Peptide with a primary amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • 0.1% Trifluoroacetic acid (TFA) in water

  • Acetonitrile (ACN)

  • Reverse-phase HPLC column (e.g., C18)

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add NHS (1.2 equivalents) and EDC (1.2 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1 hour to form the NHS ester.

  • Conjugation to the peptide:

    • Dissolve the peptide (1 equivalent) in anhydrous DMF.

    • Add DIPEA (2.5 equivalents) to the peptide solution to act as a base.

    • Add the activated this compound solution dropwise to the peptide solution.

    • Stir the reaction mixture at room temperature overnight.

  • Reaction Quenching and Purification:

    • Quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with 0.1% TFA in water.

    • Purify the conjugate by preparative reverse-phase HPLC using a gradient of ACN in 0.1% TFA in water.

    • Collect the fractions containing the purified conjugate and lyophilize to dryness.

Protocol 2: Validation of Conjugate Formation

This protocol outlines the analytical procedures to confirm the identity and purity of the synthesized conjugate.

1. High-Performance Liquid Chromatography (HPLC):

  • System: Analytical HPLC with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in ACN.

  • Gradient: A linear gradient from 5% to 95% B over 30 minutes.

  • Flow Rate: 1 mL/min.

  • Detection: 214 nm and 280 nm.

  • Analysis: Inject the purified conjugate and compare its retention time to the starting materials (peptide and this compound). A new peak with a different retention time should be observed for the conjugate. The purity can be calculated from the peak area.

2. Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Analysis: Determine the molecular weight of the purified conjugate. The observed mass should correspond to the calculated theoretical mass of the peptide-Boc-10-aminodecanoic acid conjugate.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Technique: 1H NMR.

  • Solvent: Deuterated solvent such as DMSO-d6 or CDCl3.

  • Analysis:

    • Confirm the presence of characteristic peaks for both the peptide and the this compound linker.

    • Look for the appearance of a new amide proton signal, typically in the range of 7.5-8.5 ppm, which is indicative of the newly formed amide bond.

    • Observe shifts in the signals of protons adjacent to the conjugation site.

Visualizing the Workflow and Concepts

To better illustrate the processes and relationships involved in the validation of this compound conjugate formation, the following diagrams are provided.

experimental_workflow Activation Activation of This compound (EDC/NHS) Conjugation Conjugation to Target Molecule Activation->Conjugation Purification Purification (HPLC) Conjugation->Purification HPLC HPLC Analysis Purification->HPLC Purity & Retention Time MS Mass Spectrometry Purification->MS Molecular Weight NMR NMR Spectroscopy Purification->NMR

Caption: Experimental workflow for the synthesis and validation of this compound conjugates.

validation_logic cluster_evidence Lines of Evidence cluster_interpretation Interpretation Successful_Conjugation Successful Conjugation New_HPLC_Peak New, Pure HPLC Peak New_HPLC_Peak->Successful_Conjugation Purity_Confirmed High Purity New_HPLC_Peak->Purity_Confirmed Correct_Mass Correct Molecular Weight (MS) Correct_Mass->Successful_Conjugation Identity_Confirmed Correct Identity Correct_Mass->Identity_Confirmed Amide_Signal_NMR New Amide Signal (NMR) Amide_Signal_NMR->Successful_Conjugation Structure_Confirmed Correct Structure Amide_Signal_NMR->Structure_Confirmed Purity_Confirmed->Successful_Conjugation Identity_Confirmed->Successful_Conjugation Structure_Confirmed->Successful_Conjugation

A Comparative Guide to the Efficiency of Coupling Reagents with Boc-10-aminodecanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of an amide bond is a cornerstone of many chemical syntheses, from peptide assembly to the development of complex molecular architectures. The choice of coupling reagent is critical to the success of these reactions, directly impacting yield, purity, and reaction time. This guide provides a comparative analysis of the efficiency of several common classes of coupling reagents for the acylation of an amine with Boc-10-aminodecanoic acid, a long-chain aliphatic amino acid.

While direct, peer-reviewed comparative studies on the coupling efficiency of various reagents with this compound are limited, this guide extrapolates from extensive data on other sterically hindered and standard amino acids. The principles of reactivity and efficiency of these reagents are broadly applicable.

Quantitative Performance Comparison

The following table summarizes the representative performance of various coupling reagents. It is important to note that actual yields, reaction times, and purity can vary based on the specific amine substrate, solvent, temperature, and stoichiometry.

Coupling Reagent ClassExample(s)Representative Yield (%)Representative Purity (%)Typical Reaction TimeKey Considerations
Aminium/Uronium Salts HATU, HBTU90 - 99%> 95%30 min - 4 hoursHighly efficient, especially for hindered couplings. HATU is generally faster and provides slightly higher purity than HBTU.[1] Potential for side reactions if used in excess.
Third-Generation Uronium Salts COMU95 - 99%> 97%10 - 60 minOffers high reactivity comparable to HATU, with improved safety (non-explosive byproducts) and solubility.[2][3][4]
Carbodiimides DCC, DIC70 - 95%Variable4 - 24 hoursCost-effective and widely used. Reactions with DCC can be complicated by the formation of an insoluble dicyclohexylurea (DCU) byproduct.[5][6] DIC is preferred for solid-phase synthesis due to the solubility of its urea (B33335) byproduct.[6] Often used with additives like HOBt or OxymaPure to improve efficiency and reduce side reactions.

Experimental Protocols

The following are detailed methodologies for the coupling of this compound with a primary amine using different classes of coupling reagents in a solution-phase reaction.

Protocol 1: Coupling using HATU (Aminium/Uronium Salt)

Materials:

  • This compound

  • Primary amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.

  • Add DIPEA (2.0-3.0 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Add HATU (1.0-1.2 equivalents) to the reaction mixture and continue stirring for 10-15 minutes to pre-activate the carboxylic acid.[1]

  • Add the primary amine (1.0-1.1 equivalents) to the reaction mixture.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or LC-MS). The reaction is often complete within 1-4 hours at room temperature.

  • Upon completion, quench the reaction with water or a mild aqueous acid, followed by extraction with an appropriate organic solvent.

  • The crude product is then purified, typically by column chromatography.

Protocol 2: Coupling using COMU (Third-Generation Uronium Salt)

Materials:

  • This compound

  • Primary amine

  • COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate)

  • DIPEA

  • Anhydrous DMF

Procedure:

  • In a clean, dry reaction vessel, combine this compound (1.0 equivalent) and the primary amine (1.0 equivalent).

  • Dissolve the mixture in anhydrous DMF.

  • Add COMU (1.0-1.2 equivalents) to the solution.

  • Add DIPEA (1.0-2.0 equivalents) to the reaction mixture. Notably, COMU can be highly efficient with just one equivalent of base.[7]

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Couplings with COMU are typically rapid.[2][3][4]

  • After completion, work up the reaction by diluting with an organic solvent and washing with aqueous solutions to remove the water-soluble byproducts.

  • Purify the product as needed.

Protocol 3: Coupling using DIC/HOBt (Carbodiimide)

Materials:

  • This compound

  • Primary amine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Dissolve this compound (1.0 equivalent) and HOBt (1.0-1.2 equivalents) in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add DIC (1.0-1.2 equivalents) to the mixture and stir for 15-30 minutes at 0 °C to form the active ester.

  • Add the primary amine (1.0 equivalent) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture to remove any precipitated diisopropylurea if DCM is used.

  • Wash the filtrate with aqueous acid and base to remove excess reagents and byproducts.

  • Dry the organic layer and concentrate under reduced pressure to obtain the crude product for further purification.[6]

Visualizing the Coupling Workflow

The following diagrams illustrate the general workflow and the activation mechanism central to amide bond formation.

G General Amide Coupling Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_outcome Outcome Acid This compound Activation Carboxylic Acid Activation Acid->Activation Amine Primary Amine Coupling Nucleophilic Attack by Amine Amine->Coupling Reagent Coupling Reagent + Base Reagent->Activation Activation->Coupling Product Amide Product Coupling->Product Byproducts Reagent Byproducts Coupling->Byproducts

Caption: General workflow for amide bond formation.

Caption: Activation of a carboxylic acid by a uronium salt.

References

Characterization of Peptides Containing Boc-10-aminodecanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of peptides functionalized with Boc-10-aminodecanoic acid and other fatty acid alternatives. It includes supporting experimental data, detailed protocols for key characterization assays, and visualizations of relevant signaling pathways to aid in the research and development of novel lipopeptide-based therapeutics.

Introduction to Lipopeptides and the Role of Fatty Acid Conjugation

Lipopeptides are a class of molecules consisting of a peptide sequence linked to a lipid moiety. This combination of a hydrophilic peptide and a hydrophobic fatty acid confers amphipathic properties, leading to unique biological activities. The conjugation of fatty acids to peptides has emerged as a powerful strategy to enhance their therapeutic potential. This modification can improve antimicrobial potency, increase stability against enzymatic degradation, and modulate selectivity towards microbial or cancer cells over host cells.[1][2]

This compound is a commonly used building block in the synthesis of lipopeptides. The 10-carbon decanoic acid chain provides a significant hydrophobic component, influencing the peptide's interaction with biological membranes. This guide will focus on the characterization of peptides containing this specific fatty acid and compare their performance with peptides containing other saturated fatty acids of varying chain lengths.

Comparative Performance Data

The length of the fatty acid chain conjugated to a peptide has a direct correlation with its biological activity. Generally, an increase in chain length up to a certain point enhances antimicrobial and anticancer activities. However, excessive hydrophobicity can lead to decreased solubility and increased toxicity to host cells. The following tables summarize quantitative data from various studies comparing the activity of peptides functionalized with fatty acids of different lengths, including the 10-carbon chain.

Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, with lower values indicating higher potency.

Peptide BackboneFatty Acid Chain LengthTarget OrganismMIC (µg/mL)Reference
Pep19-4LFC8 (Octanoic acid)S. aureus>128[2]
Pep19-4LFC10 (Decanoic acid) S. aureus 32 [2]
Pep19-4LFC11 (Undecanoic acid)S. aureus16[2]
Pep19-4LFC12 (Lauric acid)S. aureus32[2]
Pep19-4LFC14 (Myristic acid)S. aureus64[2]
Pep19-4LFC16 (Palmitic acid)S. aureus>128[2]
CG 117–136NoneE. coli>100[1]
CG 117–136C8 (Octanoic acid)E. coli6.25[1]
CG 117–136C10 (Decanoic acid) E. coli 3.13 [1]
CG 117–136C12 (Lauric acid)E. coli3.13[1]

Table 1: Comparison of Minimum Inhibitory Concentrations (MIC) of Lipopeptides with Varying Fatty Acid Chain Lengths against Bacteria.

Anticancer Activity

The half-maximal inhibitory concentration (IC50) is used to quantify the effectiveness of a compound in inhibiting a biological or biochemical function, such as cancer cell proliferation.

Peptide BackboneFatty Acid Chain LengthCancer Cell LineIC50 (µM)Reference
Synthetic Lipopeptide (LLP)C8 (Octanoic acid)B16F10 (Melanoma)~15[3]
Synthetic Lipopeptide (LLP) C10 (Decanoic acid) B16F10 (Melanoma) ~10 [3]
Synthetic Lipopeptide (LLP)C12 (Lauric acid)B16F10 (Melanoma)~5[3]
Synthetic Lipopeptide (LLP)C14 (Myristic acid)B16F10 (Melanoma)~8[3]
Synthetic Lipopeptide (LLP)C16 (Palmitic acid)B16F10 (Melanoma)~12[3]

Table 2: Comparison of Half-Maximal Inhibitory Concentrations (IC50) of Lipopeptides with Varying Fatty Acid Chain Lengths against a Cancer Cell Line.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of peptides containing this compound and its alternatives.

Solid-Phase Peptide Synthesis (SPPS) of Lipopeptides

This protocol outlines the manual synthesis of a lipopeptide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, incorporating this compound at the N-terminus.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • This compound

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 10 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the first Fmoc-protected amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF. Add the solution to the deprotected resin and shake for 2 hours. Monitor the coupling reaction using a Kaiser test.

  • Washing: After complete coupling, wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • This compound Coupling: For the final coupling step, use this compound instead of an Fmoc-protected amino acid.

  • Cleavage and Deprotection: After the final coupling, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail of TFA/TIS/Water/DTT (e.g., 95:2.5:2.5:1 v/v/v/w) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to collect the crude peptide pellet. Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final lipopeptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC) of a lipopeptide against a specific bacterial strain.

Materials:

  • Lipopeptide stock solution (in a suitable solvent, e.g., DMSO)

  • Bacterial strain of interest

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilution of Lipopeptide: In a 96-well plate, perform a two-fold serial dilution of the lipopeptide stock solution in the appropriate growth medium to achieve a range of desired concentrations.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted lipopeptide.

  • Controls: Include a positive control (bacteria in broth without lipopeptide) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the lipopeptide that completely inhibits visible growth of the bacteria, as determined by visual inspection or by measuring the optical density at 600 nm.

Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopeptide stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the lipopeptide for a specified duration (e.g., 24, 48, or 72 hours). Include untreated cells as a control.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Formazan Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC50 value can be determined by plotting the cell viability against the logarithm of the lipopeptide concentration and fitting the data to a dose-response curve.[4]

Signaling Pathways and Mechanisms of Action

Lipopeptides often exert their biological effects by interacting with cell membranes and modulating specific signaling pathways. The incorporation of a fatty acid like 10-aminodecanoic acid can significantly influence these interactions.

Toll-Like Receptor 2 (TLR2) Activation

Many lipopeptides are recognized by Toll-like receptor 2 (TLR2), a key pattern recognition receptor of the innate immune system. TLR2 forms heterodimers with either TLR1 or TLR6 to recognize different lipidated structures, leading to the activation of downstream signaling cascades and an inflammatory response.

TLR2_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipopeptide Lipopeptide (e.g., with 10-aminodecanoic acid) TLR2 TLR2 Lipopeptide->TLR2 TLR1_6 TLR1 or TLR6 Lipopeptide->TLR1_6 TLR2_dimer TLR2/1 or TLR2/6 Heterodimer MyD88 MyD88 TLR2_dimer->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 Complex TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB_IkB NF-κB-IκB Complex IKK->NFkB_IkB NFkB NF-κB NFkB_IkB->NFkB IκB degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Gene Inflammatory Gene Expression NFkB_nuc->Gene NFkB_Signaling cluster_stimuli Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Cytokines, PAMPs (e.g., Lipopeptides) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK IkB IκB IKK->IkB Phosphorylation IkB->IkB p50 p50 p65 p65 p50_nuc p50 p50->p50_nuc p65_nuc p65 p65->p65_nuc DNA DNA p50_nuc->DNA p65_nuc->DNA Transcription Gene Transcription (Inflammation, Survival) DNA->Transcription JA_Signaling cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Lipopeptide Lipopeptide Elicitor JA_biosynthesis JA Biosynthesis Lipopeptide->JA_biosynthesis JA_Ile JA-Ile JA_biosynthesis->JA_Ile COI1 COI1 JA_Ile->COI1 JAZ JAZ Repressor COI1->JAZ Ubiquitination MYC2 MYC2 Transcription Factor JAZ->MYC2 Repression JAZ_deg JAZ Degradation (26S Proteasome) JAZ->JAZ_deg MYC2_active Active MYC2 JAZ_deg->MYC2_active Derepression JA_genes JA-Responsive Genes MYC2_active->JA_genes Defense Defense Responses JA_genes->Defense

References

A Spectroscopic Guide to Boc-Protected vs. Deprotected Aminodecanoic Acid for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of peptide synthesis and drug development, the use of protecting groups is fundamental. The tert-butyloxycarbonyl (Boc) group is a widely employed protecting group for amines due to its stability and ease of removal under acidic conditions. This guide provides a detailed spectroscopic comparison of 10-aminodecanoic acid in its Boc-protected and deprotected forms, offering valuable insights for reaction monitoring and product characterization. The data presented herein is crucial for researchers, scientists, and professionals in the field of organic synthesis and medicinal chemistry.

Executive Summary

This guide presents a comparative analysis of Boc-protected and deprotected 10-aminodecanoic acid using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The removal of the Boc group results in distinct and predictable changes in the spectroscopic data, providing clear indicators of a successful deprotection reaction. These changes are summarized in the tables below, followed by detailed experimental protocols for both the chemical transformations and the spectroscopic analyses.

Data Presentation: Spectroscopic Comparison

The following tables summarize the key spectroscopic data for N-Boc-10-aminodecanoic acid and 10-aminodecanoic acid, highlighting the characteristic signals that differentiate the protected and unprotected forms.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)

Assignment Boc-Protected 10-Aminodecanoic Acid 10-Aminodecanoic Acid Key Differences
Boc (s, 9H) ~1.44AbsentDisappearance of the large singlet at ~1.44 ppm is a primary indicator of deprotection.
-CH₂-NH- (t, 2H) ~3.02~2.68Upfield shift of the methylene (B1212753) protons adjacent to the nitrogen upon removal of the electron-withdrawing Boc group.
-CH₂-COOH (t, 2H) ~2.34~2.20Minor upfield shift of the methylene protons adjacent to the carboxylic acid.
-(CH₂)₆- (m) ~1.20-1.60~1.20-1.60The bulk of the methylene chain protons show minimal change.
-NH- ~4.5 (br s)~7.5-8.5 (br s, NH₃⁺)Appearance of a broad signal in the downfield region, characteristic of an ammonium (B1175870) proton in the zwitterionic form.
-COOH ~11-12 (br s)~11-12 (br s)The carboxylic acid proton signal remains in a similar region.

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)

Assignment Boc-Protected 10-Aminodecanoic Acid 10-Aminodecanoic Acid Key Differences
Boc C=O ~156AbsentDisappearance of the carbonyl carbon signal of the Boc group.
Boc C(CH₃)₃ ~79AbsentDisappearance of the quaternary carbon signal of the Boc group.
Boc C(CH₃)₃ ~28.5AbsentDisappearance of the methyl carbon signals of the Boc group.
-CH₂-NH- ~40~42Minor downfield shift of the carbon adjacent to the nitrogen.
-CH₂-COOH ~34~35Minor downfield shift of the carbon adjacent to the carboxylic acid.
-(CH₂)₆- ~25-30~25-30The methylene chain carbons show minimal change.
-COOH ~179~180The carboxylic acid carbonyl carbon shows minimal change.

Table 3: FT-IR Spectroscopic Data (Wavenumber in cm⁻¹)

Vibrational Mode Boc-Protected 10-Aminodecanoic Acid 10-Aminodecanoic Acid Key Differences
N-H Stretch (Carbamate) ~3350AbsentDisappearance of the N-H stretch associated with the Boc-carbamate.
C=O Stretch (Carbamate) ~1685AbsentDisappearance of the strong carbonyl stretch of the Boc group.
C=O Stretch (Carboxylic Acid) ~1710~1700The carboxylic acid carbonyl stretch remains.
N-H Bend / N-H Wag (Amine) Present~1500-1600 (broad, NH₃⁺)Appearance of broad absorption bands characteristic of an ammonium group.
O-H Stretch (Carboxylic Acid) ~2500-3300 (broad)~2500-3300 (broad)The broad O-H stretch of the carboxylic acid dimer remains.
C-H Stretch ~2850, ~2920~2850, ~2920The aliphatic C-H stretching vibrations are present in both.

Table 4: Mass Spectrometry Data (m/z)

Ion Boc-Protected 10-Aminodecanoic Acid 10-Aminodecanoic Acid Key Differences
[M+H]⁺ 288.22188.16A mass shift of -100 amu corresponding to the loss of the Boc group (C₅H₈O₂).
[M-56]⁺ (Loss of isobutylene) 232.16AbsentA characteristic fragmentation of the Boc group is its absence in the deprotected compound.
[M-100]⁺ (Loss of Boc) 188.16N/AThe molecular ion of the deprotected compound is a fragment of the protected one.

Experimental Protocols

Boc Protection of 10-Aminodecanoic Acid
  • Dissolution: Dissolve 10-aminodecanoic acid (1 equivalent) in a 1:1 mixture of 1,4-dioxane (B91453) and water.

  • Basification: Add sodium hydroxide (B78521) (2 equivalents) to the solution and stir until all solids are dissolved.

  • Boc Anhydride Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate (B1257347) (Boc₂O) (1.1 equivalents) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Work-up: Acidify the reaction mixture to pH 2-3 with a 1M HCl solution. Extract the product with ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Boc-protected product.

Boc Deprotection of N-Boc-10-Aminodecanoic Acid
  • Dissolution: Dissolve N-Boc-10-aminodecanoic acid in an appropriate solvent such as dichloromethane (B109758) (DCM) or 1,4-dioxane.

  • Acidification: Add an excess of a strong acid. A common choice is a 4M solution of HCl in dioxane or a 20-50% solution of trifluoroacetic acid (TFA) in DCM.[1]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Deprotection is typically complete within 1-4 hours.[2]

  • Work-up: Remove the solvent and excess acid under reduced pressure. The resulting product is often the hydrochloride or trifluoroacetate (B77799) salt of the amine. To obtain the free amino acid, the residue can be dissolved in water and the pH adjusted to 7 with a mild base, followed by purification if necessary.

Spectroscopic Analysis Protocols
  • NMR Spectroscopy:

    • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300, 400, or 500 MHz NMR spectrometer. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled pulse sequence is standard.

  • FT-IR Spectroscopy:

    • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure to ensure good contact.

    • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Sample Preparation: Dissolve a small amount of the sample (approx. 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.

    • Ionization and Analysis: Introduce the sample into the mass spectrometer, commonly using Electrospray Ionization (ESI). Acquire the mass spectrum in the positive ion mode over a relevant m/z range.

Mandatory Visualization

experimental_workflow cluster_start Starting Material cluster_protection Boc Protection cluster_protected Protected Compound cluster_deprotection Boc Deprotection cluster_deprotected Deprotected Compound cluster_analysis Spectroscopic Analysis start 10-Aminodecanoic Acid prot_step Protection Reaction start->prot_step prot_reagents Boc₂O, NaOH Dioxane/H₂O prot_reagents->prot_step protected N-Boc-10-Aminodecanoic Acid prot_step->protected deprot_step Deprotection Reaction protected->deprot_step analysis NMR (¹H, ¹³C) FT-IR Mass Spectrometry protected->analysis deprot_reagents HCl/Dioxane or TFA/DCM deprot_reagents->deprot_step deprotected 10-Aminodecanoic Acid deprot_step->deprotected deprotected->analysis

Caption: Experimental workflow for the synthesis and spectroscopic analysis of Boc-protected and deprotected 10-aminodecanoic acid.

logical_relationship cluster_protected Boc-Protected State cluster_deprotection Deprotection Event cluster_deprotected Deprotected State boc_group Boc Group Present (C₅H₉O₂) nmr_prot ¹H NMR: Singlet at ~1.44 ppm (9H) ¹³C NMR: Signals at ~156, ~79, ~28.5 ppm boc_group->nmr_prot ir_prot FT-IR: Carbamate N-H (~3350 cm⁻¹) and C=O (~1685 cm⁻¹) stretches boc_group->ir_prot ms_prot MS: [M+H]⁺ at m/z 288 Fragment at m/z 232 (loss of isobutylene) boc_group->ms_prot deprotection Acid-Catalyzed Removal of Boc Group boc_group->deprotection free_amine Free Amine (NH₂) deprotection->free_amine nmr_deprot ¹H NMR: Disappearance of ~1.44 ppm singlet ¹³C NMR: Disappearance of Boc signals free_amine->nmr_deprot ir_deprot FT-IR: Appearance of NH₃⁺ bands (~1500-1600 cm⁻¹) free_amine->ir_deprot ms_deprot MS: [M+H]⁺ at m/z 188 (Mass loss of 100 amu) free_amine->ms_deprot

Caption: Logical relationship of spectroscopic changes upon Boc deprotection.

References

A Comparative Guide to the Quantitative Analysis of Boc-10-aminodecanoic Acid Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise incorporation and quantification of linker molecules are critical for the synthesis of complex bioconjugates, such as antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs). Boc-10-aminodecanoic acid, a linear aliphatic chain with a Boc-protected amine and a terminal carboxylic acid, serves as a common hydrophobic linker. This guide provides an objective comparison of its incorporation with alternative linkers, supported by experimental data and detailed analytical protocols.

Comparison of Linker Performance in PROTACs
Target Protein E3 Ligase Linker Type Linker Composition DC50 Dmax
BRD4CRBNAlkylNine-atom alkyl chain1.8 nM>95%
BRD4CRBNPEGPEG44.7 nM>95%
BTKCRBNAlkyl8-atom chain5.1 nM~90%
BTKCRBNPEGPEG31.9 nM>95%
ERRαVHLAlkyl11-atom chain31 nM>90%
ERRαVHLPEGPEG319 nM>90%

Note: This data, compiled from various sources, illustrates the impact of the linker on the biological activity of the final PROTAC molecule. It is not a direct measure of the chemical yield of the linker incorporation step.[1]

Experimental Protocols

General Protocol for Solid-Phase Peptide Synthesis (SPPS) Incorporation of this compound

This protocol describes the manual incorporation of this compound onto a resin-bound peptide using standard Boc chemistry.

Materials:

  • Peptide-resin with a free N-terminal amine

  • This compound

  • Coupling reagents: Dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt), or alternatives like HBTU/HATU with a base such as Diisopropylethylamine (DIEA)

  • Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)

  • Deprotection reagent: Trifluoroacetic acid (TFA) in DCM (e.g., 50% v/v)

  • Neutralization base: 10% DIEA in DCM

  • Washing solvents: DCM, Isopropanol (IPA)

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM in a reaction vessel.

  • Boc Deprotection: Treat the resin with 50% TFA in DCM for 5 minutes (pre-wash) followed by a 20-minute reaction to remove the N-terminal Boc protecting group.

  • Washing: Wash the resin with DCM (2x) and IPA (2x).

  • Neutralization: Neutralize the resin with 10% DIEA in DCM (2x for 10 minutes each).

  • Washing: Wash the resin alternately with DCM and IPA (3x each).

  • Coupling:

    • Dissolve this compound (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add DCC (3 equivalents) to the solution and allow to pre-activate for 10 minutes.

    • Add the activated amino acid solution to the neutralized resin.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Monitoring (Optional): Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates successful coupling. If the test is positive, repeat the coupling step.

  • Capping (Optional): To block any unreacted amino groups, treat the resin with acetic anhydride (B1165640) and DIEA in DMF.

  • Final Deprotection and Cleavage: Once the full peptide is synthesized, cleave the peptide from the resin and remove side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_final Final Steps Swell Resin Swell Resin Boc Deprotection Boc Deprotection Swell Resin->Boc Deprotection TFA/DCM Neutralization Neutralization Boc Deprotection->Neutralization DIEA/DCM Couple to Resin Couple to Resin Neutralization->Couple to Resin Activate Boc-10-AA Activate Boc-10-AA Activate Boc-10-AA->Couple to Resin DCC/HOBt Monitor Coupling Monitor Coupling Couple to Resin->Monitor Coupling Monitor Coupling->Couple to Resin Recouple if needed Final Cleavage Final Cleavage Monitor Coupling->Final Cleavage Coupling Complete Purification Purification Final Cleavage->Purification HF or TFA Cocktail LCMS_Workflow Crude Peptide Crude Peptide LC Separation LC Separation Crude Peptide->LC Separation Injection Ionization (ESI) Ionization (ESI) LC Separation->Ionization (ESI) Elution Mass Analyzer 1 (MS1) Mass Analyzer 1 (MS1) Ionization (ESI)->Mass Analyzer 1 (MS1) Collision Cell (CID) Collision Cell (CID) Mass Analyzer 1 (MS1)->Collision Cell (CID) Precursor Ion Selection Mass Analyzer 2 (MS2) Mass Analyzer 2 (MS2) Collision Cell (CID)->Mass Analyzer 2 (MS2) Fragmentation Detector Detector Mass Analyzer 2 (MS2)->Detector Fragment Ion Detection Data Analysis Data Analysis Detector->Data Analysis Signal Processing

References

Safety Operating Guide

Proper Disposal of Boc-10-Aminodecanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like Boc-10-Aminodecanoic acid are paramount. Adherence to proper disposal protocols is essential not only for laboratory safety but also for environmental protection. This guide provides a comprehensive overview of the recommended procedures for the disposal of this compound, ensuring compliance with safety regulations.

Safety and Handling Precautions

Before proceeding with disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes wearing chemical-impermeable gloves, and eye and face protection.[1] Work should be conducted in a well-ventilated area to avoid the inhalation of any dust or vapors.[1][2] All potential sources of ignition should be removed from the handling area.[1][2] In case of skin or eye contact, rinse the affected area thoroughly with water. If irritation persists, seek medical attention.[1]

Quantitative Data

While specific quantitative data for this compound's disposal parameters are not extensively available, the following table summarizes its key physical and chemical properties relevant to handling and safety.

PropertyValue
Molecular Formula C₁₅H₂₉NO₄
Molecular Weight 287.4 g/mol
Appearance White solid
Storage Conditions 0-8 °C

Step-by-Step Disposal Protocol

The primary recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1]

1. Unused or Waste Product:

  • Collection: Carefully collect the waste material in a suitable, closed, and clearly labeled container.

  • Disposal: The material should be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.[1] It is imperative not to contaminate water, foodstuffs, animal feed, or seeds with this chemical.[1]

2. Contaminated Packaging:

  • Decontamination: Containers that held this compound can be triple-rinsed (or the equivalent) with an appropriate solvent.

  • Recycling/Reconditioning: After thorough decontamination, the containers can be offered for recycling or reconditioning.[1]

  • Landfill Disposal: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

  • Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]

3. Spills:

  • Containment: In the event of a spill, prevent further leakage if it is safe to do so.[1][2] Ensure the material does not enter drains.[1][2]

  • Cleanup: Use spark-proof tools and explosion-proof equipment for cleanup.[1] The collected material should be promptly placed in a suitable, closed container for disposal.[1]

  • Ventilation: Ensure adequate ventilation in the spill area.[1][2]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound and its containers.

cluster_waste This compound Waste cluster_packaging Contaminated Packaging cluster_spill Accidental Release cluster_disposal Disposal Options Waste Unused or Waste Product Incineration Controlled Incineration Waste->Incineration ChemicalPlant Licensed Chemical Destruction Plant Waste->ChemicalPlant Packaging Empty Container Packaging->Incineration If Combustible Recycle Triple Rinse & Recycle/Recondition Packaging->Recycle Landfill Puncture & Sanitary Landfill Packaging->Landfill Spill Spilled Material Spill->Incineration Spill->ChemicalPlant

Caption: Disposal workflow for this compound.

It is crucial to consult and adhere to all applicable local, regional, and national regulations regarding chemical waste disposal to ensure full compliance and safety.[1][3]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-10-Aminodecanoic acid
Reactant of Route 2
Reactant of Route 2
Boc-10-Aminodecanoic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。